molecular formula Cl3Sb B158539 Antimony trichloride CAS No. 10025-91-9

Antimony trichloride

Cat. No.: B158539
CAS No.: 10025-91-9
M. Wt: 228.11 g/mol
InChI Key: FAPDDOBMIUGHIN-UHFFFAOYSA-K
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Description

Antimony trichloride (CAS No: 10025-91-9) is a highly hygroscopic, colorless solid with a sharp, pungent odor and the chemical formula SbCl₃ . It is a versatile reagent in scientific research, primarily valued as a strong Lewis acid catalyst for various organic transformations, including polymerization, hydrocracking, and chlorination reactions . Its mechanism of action involves accepting an electron pair from a donor molecule, thereby facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. A classic and specific application of this compound is its use as an analytical reagent in the Carr-Price test for the detection and colorimetric quantification of vitamin A and related carotenoids, with which it forms a characteristic blue complex . Researchers must handle this compound with extreme care, as it is corrosive to the skin, eyes, and respiratory tract . It decomposes on heating or upon contact with water, producing hydrogen chloride and antimony oxychloride . This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

antimony(3+);trichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Sb/h3*1H;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPDDOBMIUGHIN-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Sb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3Sb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10025-91-9
Record name Antimony trichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10025-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ANTIMONY TRICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J281401KK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Antimony trichloride synthesis from antimony trioxide and HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Antimony Trichloride from Antimony Trioxide and Hydrochloric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (SbCl₃) from antimony trioxide (Sb₂O₃) and hydrochloric acid (HCl). The document details the underlying chemistry, experimental protocols, and critical process parameters necessary for the successful laboratory-scale production of this important chemical intermediate.

Introduction

This compound, historically known as "butter of antimony," is a soft, colorless, crystalline solid that is highly deliquescent. It serves as a versatile reagent and precursor in various chemical applications, including as a catalyst in organic synthesis, a mordant in the textile industry, and in the production of other antimony compounds and high-purity antimony metal. For pharmaceutical and drug development applications, the synthesis of high-purity SbCl₃ is of paramount importance.

The most common and direct method for synthesizing this compound is the reaction of antimony trioxide with concentrated hydrochloric acid. This process is favored for its relative simplicity and the availability of the starting materials. However, careful control of reaction conditions is crucial to prevent the hydrolysis of the product and to ensure high yield and purity.

Reaction Chemistry

The synthesis is based on a straightforward acid-base reaction where the amphoteric antimony trioxide dissolves in strong hydrochloric acid to form this compound and water.

Overall Reaction: Sb₂O₃(s) + 6HCl(aq) → 2SbCl₃(aq) + 3H₂O(l)[1][2]

A critical challenge in this synthesis is the reversible nature of the reaction and the propensity of this compound to hydrolyze in the presence of water, especially at lower acid concentrations.[3] This hydrolysis can lead to the formation of insoluble antimony oxychloride (SbOCl), which contaminates the product.[1][2][3]

Hydrolysis Reaction: SbCl₃(aq) + H₂O(l) ⇌ SbOCl(s) + 2HCl(aq)[1][2]

To mitigate hydrolysis, the reaction is typically carried out using a significant excess of highly concentrated hydrochloric acid.[1][2] The excess HCl shifts the equilibrium of the primary reaction to the product side and suppresses the hydrolysis reaction.

Experimental Protocols

Two primary protocols are presented below: a standard laboratory preparation involving dissolution and distillation, and a hydrothermal method for producing crystalline material.

Protocol 1: Standard Laboratory Synthesis and Distillation

This method is suitable for producing a solution of this compound or for isolating the pure solid via distillation.

Methodology:

  • Reactant Preparation: Place 182 mL of concentrated hydrochloric acid (32-37%, d=1.18 g/mL) into a 500 mL evaporating dish or beaker.[4] Gently warm the acid on a hot plate in a well-ventilated fume hood.

  • Dissolution: Slowly and incrementally add 100 g of antimony trioxide powder to the warm acid while stirring continuously.[4] The oxide will dissolve to form a clear, colorless solution.[3]

  • Heating and Concentration: Heat the resulting solution to facilitate the complete dissolution of the oxide.[1] If any insoluble impurities remain, the hot solution can be filtered through glass wool.[4]

  • Isolation via Distillation:

    • Transfer the clear solution to a distillation apparatus.

    • Heat the solution to boil off excess water and HCl. Water will distill first, followed by the constant boiling azeotrope of HCl and water at approximately 108-110°C.[1]

    • Crucially, if a white precipitate (SbOCl) forms during this concentration step, add more concentrated HCl to redissolve it. [1]

    • After the water and excess HCl have been removed, increase the temperature. This compound will distill at its boiling point of 223°C.[2]

  • Product Collection: Collect the distilled SbCl₃ in a dry receiver. The product is a colorless, fuming crystalline mass.[2] Due to its hygroscopic nature, it must be stored in a tightly sealed container in a desiccator.

Protocol 2: Hydrothermal Synthesis

This method is adapted from procedures used to synthesize complex chloride crystals and is suitable for producing high-quality single crystals, often for analytical or specialized material science purposes.

Methodology:

  • Reactant Preparation: In a 25 mL Teflon liner, combine 0.05 mmol of antimony trioxide with 10 mL of 12 M hydrochloric acid.[5] Other salts (e.g., CsCl, NaCl, In₂O₃) may be included depending on the desired final product, but are excluded here for the synthesis of pure SbCl₃ solution.[5]

  • Reaction: Seal the Teflon liner inside a stainless-steel autoclave.

  • Heating: Heat the autoclave to 180°C for 12 hours.[5]

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The product, typically in the form of a concentrated solution or small crystals, can be isolated via filtration.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from various literature and experimental sources. Due to the nature of available data, yields are often qualitative ("high") rather than quantitative unless a full isolation and purification process is detailed.

ParameterValue / ConditionSourceNotes
Reactant Ratio (Molar) 1:48 (Sb₂O₃:HCl)[1]Based on 0.125 mol Sb₂O₃ and ~6 mol HCl (from 114g of 32% HCl). This represents a large excess of HCl.
Reactant Ratio (Mass) ~1:1.8 (Sb₂O₃:37% HCl)[4]Based on 100g Sb₂O₃ and 182 mL (approx. 215g) of concentrated HCl.
HCl Concentration >30% (w/w)[3]Concentrated acid is essential for effective dissolution and to prevent hydrolysis. 20% HCl shows difficulty.[3]
Reaction Temperature Warm / Near Boiling[1][4]Heating accelerates the dissolution of antimony trioxide.
Hydrothermal Temp. 180°C[5]High temperature and pressure are used to drive the reaction to completion and form crystalline products.
Hydrothermal Time 12 hours[5]Duration required for the hydrothermal synthesis method.
Distillation Temp. (H₂O/HCl) ~108-110°C[1]Temperature for the removal of the water/HCl azeotrope.
Boiling Point (SbCl₃) 223°C[2]Distillation temperature for pure this compound.
Melting Point (SbCl₃) 73°C[2]Physical property of the final product.

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_reactants Reactants Reactants Start: Reactants Sb2O3 Antimony Trioxide (Sb₂O₃) HCl Conc. Hydrochloric Acid (HCl) Mixing 1. Mix & Heat (Dissolution) Sb2O3->Mixing HCl->Mixing Process Process Steps Filtration 2. Filter (Optional) (Remove Insolubles) Mixing->Filtration Clear Solution Distillation 3. Distillation (Purification) Filtration->Distillation SbCl3 This compound (SbCl₃) Distillation->SbCl3 Product Fraction (BP: 223°C) Water_HCl Water & Excess HCl Distillation->Water_HCl Azeotrope Fraction (BP: ~110°C) Product Final Product Waste Byproducts / Waste

Caption: Workflow for SbCl₃ synthesis via dissolution and distillation.

Hydrolysis_Equilibrium SbCl3 SbCl₃ + H₂O SbOCl SbOCl (Precipitate) + 2HCl SbCl3->SbOCl Hydrolysis (favored by H₂O) SbOCl->SbCl3 Reverse Reaction (favored by high [HCl]) ExcessHCl Add Excess Conc. HCl ExcessHCl->SbOCl Shifts Equilibrium Left LowH2O Remove H₂O (Distillation) LowH2O->SbCl3 Shifts Equilibrium Left

Caption: Equilibrium of SbCl₃ hydrolysis and mitigation strategies.

References

Antimony Trichloride (SbCl₃): A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony trichloride (SbCl₃), historically known as "butter of antimony," is an inorganic compound that serves as a versatile and important reagent in various laboratory settings.[1] It is a soft, colorless, hygroscopic crystalline solid with a pungent odor.[1][2][3] Its utility stems primarily from its strong Lewis acidic character, which enables its use as a catalyst in organic synthesis, and its ability to form colored complexes with specific analytes, most notably in the quantitative analysis of Vitamin A.[1][2][4] This guide provides an in-depth overview of the physical and chemical properties of SbCl₃, detailed experimental protocols for its key applications, and essential safety and handling procedures for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is characterized by its high reactivity, particularly with water, and its solubility in a range of organic solvents. These properties are crucial for its application in diverse experimental conditions.

Core Physical and Thermodynamic Data

The fundamental physical and thermodynamic constants of SbCl₃ are summarized below. It exists as a solid at room temperature but has a relatively low melting point.

PropertyValue
IUPAC Name Trichlorostibane
Molecular Formula SbCl₃
Molar Mass 228.11 g/mol [1][2][3][5]
Appearance Colorless, hygroscopic orthorhombic crystals[2][5][6]
Odor Sharp, pungent, acrid[1][2][3]
Melting Point 73.4 °C (164.1 °F)[1][3]
Boiling Point 223.5 °C (434.3 °F)[1][3]
Density (solid) 3.14 g/cm³ at 25 °C[1][3]
Vapor Pressure 1 mm Hg at 49.2 °C[2]
Crystal Structure In the gaseous state, SbCl₃ adopts a pyramidal structure with a Cl-Sb-Cl angle of 97.2°. In the solid state, each antimony atom is coordinated to three chlorine atoms at 234 pm, with additional weaker interactions to neighboring chlorine atoms.[1]
Std. Enthalpy of Formation (ΔfH⁰₂₉₈) -381.2 kJ/mol[3]
Solubility Profile

SbCl₃ is highly soluble in many organic solvents but reacts with water. Its solubility in hydrochloric acid is significantly higher than in pure water due to the suppression of hydrolysis.[2] It is notably insoluble in organic bases like pyridine and quinoline.[1][2]

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Water 985.1 g/100 mL (with hydrolysis)[1]25
Acetic Acid 440.5[3][5]25
Acetone 537.6[3][5]18
Benzene 43.9[5]20
Chloroform Soluble[2]Ambient
Ethanol Soluble[2]Ambient
Carbon Tetrachloride A saturated solution is ~1.1 Molar[2]Ambient
Diethyl Ether Soluble[3]Ambient
Pyridine / Quinoline Insoluble[1][3]Ambient

Core Chemical Reactivity

Hydrolysis

This compound is extremely sensitive to moisture and readily hydrolyzes in water or humid air to form antimony oxychloride (SbOCl) and corrosive hydrochloric acid (HCl).[1][3][7] This reaction is exothermic and can be vigorous.[8] Due to this reactivity, SbCl₃ must be handled in a dry environment.

Hydrolysis SbCl3 SbCl₃ products + SbCl3->products H2O H₂O H2O->products SbOCl SbOCl (Antimony Oxychloride) products->SbOCl HCl 2HCl (Hydrochloric Acid) products->HCl

Caption: Reaction pathway for the hydrolysis of this compound.

Lewis Acid Behavior

With a vacant p-orbital on the antimony atom, SbCl₃ is a potent Lewis acid.[2] This property is the foundation for its use as a catalyst in a variety of organic reactions, including Friedel-Crafts alkylations and acylations, polymerization, and chlorination.[1] It readily accepts electron pairs from Lewis bases, forming stable adducts. This acidity has been harnessed in modern synthetic methods, such as one-pot Mannich reactions.[9]

Experimental Protocols for Key Laboratory Applications

The Carr-Price Test for Vitamin A and Carotenoids

The Carr-Price test is a colorimetric method for the quantitative determination of Vitamin A.[2][10] The reaction relies on the ability of SbCl₃ to react with the conjugated double-bond system in retinoids to produce a transient, intensely blue-colored complex.[1][10][11] The intensity of this color, measured by colorimetry, is proportional to the Vitamin A concentration.

Methodology:

  • Reagent Preparation: Prepare a saturated solution of this compound in a dry, alcohol-free solvent, typically chloroform. This reagent is highly corrosive and moisture-sensitive and must be prepared and stored in a desiccated environment.

  • Sample Preparation: Dissolve the sample containing Vitamin A (e.g., an oil extract) in the same dry solvent (chloroform) to a known volume in a volumetric flask.

  • Reaction: In a cuvette or test tube, rapidly mix a small aliquot of the sample solution with an excess of the Carr-Price reagent.

  • Measurement: Immediately measure the absorbance of the solution at the wavelength of maximum absorption (typically around 620 nm) using a colorimeter or spectrophotometer.

  • Quantification: Determine the concentration of Vitamin A by comparing the measured absorbance to a calibration curve prepared from known standards.

Critical Considerations:

  • The blue-colored complex is unstable and fades rapidly.[12] Absorbance readings must be taken within seconds of mixing for accurate and reproducible results.[12]

  • All glassware and solvents must be scrupulously dry to prevent the hydrolysis of SbCl₃, which would inhibit the reaction.

  • Other compounds with conjugated double bonds, such as carotenes, can interfere by producing similar colors.[12]

CarrPrice_Workflow start Start prep_reagent Prepare Saturated SbCl₃ in Dry Chloroform start->prep_reagent prep_sample Dissolve Vitamin A Sample in Dry Chloroform prep_reagent->prep_sample mix Rapidly Mix Sample and SbCl₃ Reagent prep_sample->mix color Transient Blue Complex Forms (max abs ~620 nm) mix->color measure IMMEDIATELY Measure Absorbance via Colorimetry color->measure quantify Quantify Concentration using Calibration Curve measure->quantify end End quantify->end

Caption: Standard experimental workflow for the Carr-Price test.

Lewis Acid Catalysis: Three-Component Mannich Reaction

SbCl₃ has been shown to be an effective catalyst for the one-pot, three-component Mannich reaction to synthesize β-amino ketones.[9] This protocol provides a general framework for its use.

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine an aromatic aldehyde (1 mmol), an aniline (1 mmol), and a ketone (1.2 mmol) in a suitable dry solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%) to the stirring mixture at ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction typically proceeds smoothly at room temperature.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired β-amino ketone.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of SbCl₃.

Spectroscopy TypeKey Features and Observations
Raman Spectroscopy The Raman spectrum of solid SbCl₃ shows multiple bands corresponding to Sb-Cl stretching and deformation modes. The complexity of the spectrum in the solid state compared to the melt or gas phase is due to intermolecular interactions and crystal lattice effects.[13] Key bands have been reported in the regions of 340-380 cm⁻¹ (stretching) and below 200 cm⁻¹ (deformation).[13]
Infrared (IR) Spectroscopy Similar to Raman, IR spectroscopy reveals the vibrational modes of the Sb-Cl bonds. FT-IR spectra are available in spectral databases.[14]
NMR Spectroscopy While antimony has two NMR-active quadrupolar isotopes (¹²¹Sb and ¹²³Sb), their large quadrupole moments lead to very broad signals, making NMR spectroscopy challenging for routine characterization. However, specialized solid-state NMR or studies in highly symmetric environments can provide structural information.[15]

Safety, Handling, and Disposal

This compound is a hazardous substance that requires strict safety protocols. It is corrosive, toxic, and reacts violently with water.

Hazard Summary:

  • Corrosivity: Causes severe skin burns and serious eye damage.[8] It is corrosive to many metals, especially in the presence of moisture.[7]

  • Toxicity: Harmful if swallowed or inhaled.[7] Inhalation can cause irritation of the respiratory tract and may lead to lung edema, the symptoms of which can be delayed.[8]

  • Reactivity: Reacts violently with water and is incompatible with strong bases, potassium, sodium, and aluminum.[16][17]

Safe Handling Protocol:

  • Engineering Controls: Always handle SbCl₃ inside a certified chemical fume hood to control exposure to dust and hydrolysis-generated HCl gas.[18] Ensure an eyewash station and safety shower are immediately accessible.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and chemical splash goggles with a face shield.[8][18]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[18] The container should be kept under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.[18]

  • Spill Response: In case of a spill, evacuate the area. Do NOT use water for cleanup.[16] Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[16]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams.

Safety_Workflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Full PPE: Gloves, Goggles, Face Shield, Lab Coat prep_hood Work Exclusively in a Certified Chemical Fume Hood prep_ppe->prep_hood handle Handle solid carefully to avoid dust. Dispense from container under inert gas if possible. prep_hood->handle spill Spill Occurs handle->spill dispose Dispose of Unused Reagent and Contaminated Materials as Hazardous Waste handle->dispose evacuate Evacuate Area spill->evacuate no_water DO NOT USE WATER evacuate->no_water collect Collect Dry Material into a Sealed Hazardous Waste Container no_water->collect decontaminate Decontaminate Work Area (No Water) dispose->decontaminate doff_ppe Doff PPE and Wash Hands Thoroughly decontaminate->doff_ppe

Caption: A logical workflow for the safe handling and disposal of SbCl₃.

References

An In-depth Technical Guide on the Electronic Structure of Antimony Trichloride as a Lewis Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony trichloride (SbCl₃) is a versatile Lewis acid with significant applications in organic synthesis and materials science. Its utility stems from the electronic structure of the central antimony atom, which possesses a stereochemically active lone pair of electrons and low-lying vacant orbitals. This guide provides a comprehensive technical overview of the electronic structure of SbCl₃, focusing on its molecular geometry, orbital interactions, and the nature of its Lewis acidity. We delve into both experimental and computational characterizations, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing fundamental concepts and processes. This document is intended to serve as a core resource for researchers leveraging the unique properties of this compound in their work.

Introduction

Lewis acids are fundamental reagents in chemistry, acting as electron pair acceptors to catalyze a wide array of chemical transformations. Among the p-block elements, the halides of Group 15, such as this compound, exhibit pronounced Lewis acidic character. The Lewis acidity of SbCl₃ arises from the electron-deficient nature of the antimony center, a consequence of the high electronegativity of the chlorine atoms and the presence of accessible empty orbitals. This electronic configuration allows SbCl₃ to form adducts with a variety of Lewis bases, thereby activating substrates for subsequent reactions. Understanding the nuances of its electronic structure is paramount for predicting its reactivity and designing novel catalytic applications.

Molecular and Electronic Structure of this compound

The electronic structure of this compound is the foundation of its chemical behavior. A combination of experimental data and theoretical calculations provides a detailed picture of its geometry, bonding, and frontier molecular orbitals.

Molecular Geometry

Antimony (Sb) is in Group 15 of the periodic table and has five valence electrons. In this compound, the antimony atom forms single covalent bonds with three chlorine atoms. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central antimony atom has three bonding pairs and one lone pair of electrons, resulting in a trigonal pyramidal molecular geometry.[1][2] The lone pair of electrons occupies a significant amount of space, repelling the bonding pairs and reducing the Cl-Sb-Cl bond angles from the ideal tetrahedral angle of 109.5°.

Hybridization and Bonding

The antimony atom in SbCl₃ is considered to be sp³ hybridized .[1][3][4] Three of the sp³ hybrid orbitals form sigma (σ) bonds with the 3p orbitals of the chlorine atoms, while the fourth sp³ hybrid orbital accommodates the non-bonding lone pair of electrons.[3] Advanced molecular orbital calculations suggest that the bonding is more complex than this simple picture, with some degree of delocalization across the molecule.[3]

Quantitative Structural and Electronic Data

Precise measurements and computational modeling provide key quantitative data that describe the electronic structure of SbCl₃.

ParameterGas Phase ValueSolid Phase ValueSource
Sb-Cl Bond Length233 pm234 pm (average)[5]
Cl-Sb-Cl Bond Angle97.2°~95.3° (average)[5]

Table 1: Key geometric parameters of this compound.

Computational MethodPropertyAtomCalculated Charge (e)
Mulliken Population AnalysisAtomic ChargeSbValue not explicitly found in searches
ClValue not explicitly found in searches
Natural Bond Orbital (NBO)Atomic ChargeSbValue not explicitly found in searches
ClValue not explicitly found in searches
PropertyCalculated ValueMethod
LUMO EnergyValue not explicitly found in searchesDFT (e.g., B3LYP/6-31G(d))
HOMO-LUMO GapValue not explicitly found in searchesDFT

Table 3: Frontier Molecular Orbital Energies of SbCl₃. Note: Specific quantitative values require dedicated DFT calculations and were not available in the performed searches.

Lewis Acidity and Adduct Formation

The Lewis acidity of SbCl₃ is its defining chemical characteristic. The antimony atom, with its partial positive charge and accessible Lowest Unoccupied Molecular Orbital (LUMO), readily accepts an electron pair from a Lewis base (a donor species with a lone pair of electrons) to form a Lewis adduct.

Lewis_Adduct_Formation cluster_adduct Lewis Adduct SbCl3 SbCl₃ (Lewis Acid) Adduct [L:SbCl₃] SbCl3->Adduct LewisBase L (Lewis Base) LewisBase->Adduct Donation of lone pair Friedel_Crafts_Acylation cluster_workflow Catalytic Cycle of Friedel-Crafts Acylation start Start: Acyl Chloride (RCOCl) + SbCl₃ activation Activation: Formation of Acylium Ion Complex [RCO]⁺[SbCl₄]⁻ start->activation Coordination attack Electrophilic Attack: Arene attacks Acylium Ion activation->attack Electrophile generation deprotonation Deprotonation: Formation of Aryl Ketone and regeneration of catalyst attack->deprotonation Intermediate formation deprotonation->start Catalyst regeneration XRD_Workflow cluster_workflow Single-Crystal X-ray Diffraction Workflow crystal Crystal Growth of SbCl₃ Adduct mount Crystal Mounting on Goniometer crystal->mount data Data Collection: Diffraction Pattern Acquisition mount->data solve Structure Solution: Phase Problem and Electron Density Map data->solve refine Structure Refinement: Model Fitting and Validation solve->refine

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Antimony Trichloride (SbCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antimony trichloride (SbCl₃), a compound historically known as "butter of antimony," serves as a versatile Lewis acid catalyst and a reagent in various chemical syntheses, including in the detection of Vitamin A (the Carr-Price test).[1][2] A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity, intermolecular interactions, and catalytic mechanisms. This technical guide provides a comprehensive analysis of the molecular geometry, bond angles, and structural determination of SbCl₃, leveraging Valence Shell Electron Pair Repulsion (VSEPR) theory and empirical data from advanced experimental protocols.

Molecular Structure and VSEPR Theory

The molecular architecture of a compound is dictated by the arrangement of its constituent atoms, which in turn is governed by the distribution of valence electrons around the central atom. The VSEPR model is a powerful theoretical framework for predicting this arrangement.[3][4]

VSEPR Analysis of SbCl₃

To determine the geometry of this compound, we apply the VSEPR theory:

  • Central Atom Identification: Antimony (Sb), being less electronegative than chlorine (Cl), is the central atom.[5]

  • Valence Electron Count:

    • Antimony (Group 15) contributes 5 valence electrons.

    • Each of the three Chlorine atoms (Group 17) contributes 7 valence electrons.

    • Total Valence Electrons = 5 + (3 × 7) = 26.[5][6]

  • Electron Pair Distribution: The 26 valence electrons form 13 pairs. Three pairs are used for the Sb-Cl single bonds, and nine pairs are distributed as lone pairs on the three chlorine atoms. The remaining one pair resides on the central antimony atom as a non-bonding or lone pair.[5][6]

  • Steric Number and Electron Geometry: The central antimony atom is surrounded by three bonding pairs and one lone pair, resulting in a total of four electron groups. According to VSEPR theory, four electron groups arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[5]

  • Molecular Geometry: The shape of the molecule is determined by the positions of the atoms only. With three bonding pairs and one lone pair (an AX₃E₁ configuration), the lone pair occupies one corner of the tetrahedron, forcing the three chlorine atoms downwards.[4][5] This results in a trigonal pyramidal molecular geometry.[6][7][8]

Hybridization

The tetrahedral arrangement of four electron groups around the central antimony atom corresponds to sp³ hybridization .[8] The antimony atom's one 5s and three 5p orbitals mix to form four equivalent sp³ hybrid orbitals, three of which form sigma bonds with the chlorine atoms, while the fourth accommodates the lone pair.

Polarity

The Sb-Cl bond is polar due to the difference in electronegativity between antimony and chlorine. In a symmetrical geometry like trigonal planar, these bond dipoles would cancel out. However, in SbCl₃, the trigonal pyramidal shape is asymmetrical.[9][10] The presence of the lone pair and the resulting geometry prevent the cancellation of the individual bond dipoles, leading to a net molecular dipole moment. Therefore, SbCl₃ is a polar molecule.[7][9][10]

Quantitative Structural Data

The precise bond lengths and angles of SbCl₃ have been determined experimentally and vary between the gaseous and solid states due to the influence of intermolecular forces in the crystal lattice.

ParameterGas PhaseSolid State (Orthorhombic)
Molecular Geometry Trigonal PyramidalDistorted Trigonal Pyramidal
Cl-Sb-Cl Bond Angle 97.2°[1][11]Not explicitly a single value due to crystal packing; molecular unit is preserved.[1]
Sb-Cl Bond Length 233 pm[1]1 x 237 pm, 2 x 240-241 pm (approx.)[12][13]

Table 1: Summary of quantitative structural data for SbCl₃ in the gas and solid phases.

The Cl-Sb-Cl bond angle of 97.2° in the gas phase is significantly smaller than the ideal tetrahedral angle of 109.5°. This compression is a classic example of the VSEPR principle that lone pair-bonding pair (LP-BP) repulsions are stronger than bonding pair-bonding pair (BP-BP) repulsions, pushing the bonding pairs closer together.[5][8]

Visualization of SbCl₃ Molecular Structure

The logical relationship derived from VSEPR theory, leading to the final molecular geometry of SbCl₃, is illustrated below.

VSEPR_SbCl3 cluster_input VSEPR Input cluster_analysis Electron Pair Analysis cluster_geometry Predicted Geometry cluster_result Final Properties start SbCl₃ central_atom Central Atom: Sb start->central_atom valence_e Valence e⁻: Sb(5) + 3*Cl(7) = 26 central_atom->valence_e electron_groups 4 Electron Groups (3 Bonding Pairs, 1 Lone Pair) valence_e->electron_groups ax_notation AX₃E₁ Notation electron_groups->ax_notation e_geometry Electron Geometry: Tetrahedral ax_notation->e_geometry m_geometry Molecular Geometry: Trigonal Pyramidal e_geometry->m_geometry bond_angle Bond Angle: ~97.2° (LP-BP repulsion > BP-BP) m_geometry->bond_angle polarity Polar Molecule m_geometry->polarity

Caption: VSEPR workflow for determining the geometry of SbCl₃.

Experimental Protocols for Structural Determination

The structural parameters presented in this guide are derived from sophisticated experimental techniques. The primary methods for determining the molecular structure of SbCl₃ are Gas Electron Diffraction (GED) for the gas phase and Single-Crystal X-ray Diffraction for the solid state.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a principal technique for determining the structure of molecules in the gaseous state, free from intermolecular forces.[14]

Methodology:

  • Sample Introduction: A solid sample of SbCl₃ is heated to produce a vapor, which is then introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approx. 0.2 mm diameter). This creates a molecular beam of gaseous SbCl₃.[14]

  • Electron Beam Interaction: A high-energy, monochromatic beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the molecular beam.[14]

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the SbCl₃ molecules. The scattered electrons create an interference pattern due to the fixed internuclear distances within the molecules. This pattern is recorded on a detector (e.g., a photographic plate or CCD camera).[14]

  • Data Analysis: The radially symmetric diffraction pattern consists of concentric rings. The intensity of this pattern is measured as a function of the scattering angle. The total scattering intensity is composed of atomic and molecular scattering components.[14]

  • Structure Refinement: The molecular scattering component, which contains the structural information, is isolated from the total intensity. A theoretical scattering curve is calculated for a model of the SbCl₃ molecule with initial estimates for bond lengths and angles. This theoretical curve is then fitted to the experimental data using a least-squares refinement process. The refinement is iterated until the best fit is achieved, yielding highly accurate values for the Sb-Cl bond length and the Cl-Sb-Cl bond angle.[14]

Single-Crystal X-ray Diffraction

This technique is used to determine the precise arrangement of atoms within a crystalline solid, revealing bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Methodology:

  • Crystal Growth: High-quality single crystals of SbCl₃ are grown, typically by slow evaporation from a suitable solvent or by sublimation. Given that SbCl₃ is hygroscopic, all handling must be performed in a dry, inert atmosphere.[1][2]

  • Crystal Mounting: A suitable single crystal (typically < 1 mm in size) is selected and mounted on a goniometer head on the diffractometer. The crystal is often flash-cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations and protect it from damage by the X-ray beam.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs at specific angles, according to Bragg's Law, producing a diffraction pattern of discrete spots.

  • Data Collection: A detector measures the position and intensity of thousands of these diffracted spots as the crystal is rotated through various orientations.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group (for SbCl₃, this is Orthorhombic, Pnma).[12][13] The positions of the atoms within the unit cell are determined by solving the "phase problem" using computational methods. An initial model of the structure is then refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern, resulting in a final, highly detailed model of the solid-state structure, including precise Sb-Cl bond lengths.[12]

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Antimony Trichloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of antimony trichloride (SbCl₃) in aqueous solutions. The complex interplay of pH, chloride concentration, and temperature governs the formation of various antimony-containing species. Understanding these transformations is critical for applications ranging from materials science to pharmacology, where antimony compounds are utilized.

The Core Hydrolysis Mechanism

This compound is highly susceptible to hydrolysis upon contact with water. The process is initiated by the stepwise replacement of chloride ions with hydroxyl groups, leading to the formation of a series of soluble and insoluble products. The initial hydrolysis reaction is reversible and can be suppressed by the presence of a sufficient concentration of hydrochloric acid[1].

The primary pathway begins with the formation of antimony oxychloride (SbOCl), a white precipitate, along with hydrochloric acid[2][3][4][5][6][7][8][9][10][11][12][13]:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

However, the hydrolysis of SbCl₃ is a more complex process involving several intermediate and subsequent reactions. Two primary pathways for the initial formation of SbOCl have been proposed[1][3]:

  • Hydroxide Substitution: A hydroxyl group from the ionization of water replaces a chlorine atom in the SbCl₃ molecule, forming an [Sb(OH)Cl₂] monomer as an intermediate. As the degree of hydrolysis increases, subsequent removal of H and Cl atoms leads to the formation of SbOCl.

  • Direct Hydroxyl Adduct Formation: An [Sb-OH] monomer is formed directly by the interaction of SbCl₃ with hydroxyl groups. Chlorine atoms then replace the hydrogen atom in the hydroxyl group to form SbOCl and other more complex oxychlorides.

As the pH of the solution increases and the chloride concentration varies, a series of more complex antimony oxychlorides are formed. These include, but are not limited to, Sb₄O₅Cl₂, Sb₈O₁₁Cl₂, and ultimately, antimony trioxide (Sb₂O₃) at higher pH values[1][6][14][15][16][17][18][19]. The relative stability and formation of these compounds are highly dependent on the specific reaction conditions. Theoretical studies have suggested that SbOCl is a stable phase at very low pH, but it can spontaneously transform into the more commonly observed Sb₄O₅Cl₂[14].

Influence of pH and Chloride Concentration

The speciation of antimony in aqueous chloride solutions is heavily influenced by pH and the total chloride concentration.

  • pH: At low pH (acidic conditions), the hydrolysis is limited, and various chloro-complexes of antimony(III) such as [SbCl₄]⁻ and [SbCl₅]²⁻ can exist in solution. As the pH increases, the equilibrium shifts towards the formation of insoluble oxychlorides. At near-neutral to alkaline pH, antimony trioxide (Sb₂O₃) becomes the predominant species[6][15][16][17].

  • Chloride Concentration: A high concentration of chloride ions can inhibit the hydrolysis of SbCl₃ by shifting the equilibrium of the initial reaction to the left, favoring the soluble chloro-complexes[17]. Conversely, dilution with water promotes the formation of antimony oxychloride precipitates.

Quantitative Data on Hydrolysis Products

The solubility of the hydrolysis products is a key factor in understanding the overall mechanism. The following tables summarize the solubility of antimony trioxide (Sb₂O₃) and antimony pentoxychloride (Sb₄O₅Cl₂) in hydrochloric acid solutions at 25°C, as determined in a key study by Hashimoto et al.

HCl Concentration (kmol/m³)Antimony Concentration (kmol/m³)Solid Phase
< 0.1VariesSb₂O₃
> 0.1VariesSb₄O₅Cl₂

Table 1: Solid Phases of Antimony(III) in Equilibrium with Hydrochloric Acid Solutions at 25°C. This table is based on data from a study that equilibrated mixtures of antimony trioxide and hydrochloric acid for 30 days[6][15].

pHAntimony(III) Concentration (mg/L)Solid Phase
1.1 - ~2.0Decreases with increasing pHAmorphous Sb₈O₁₀(OH)₂Cl₂
~2.0 - ~4.5~10 (minimum solubility)Crystalline Sb₈O₁₀(OH)₂Cl₂
> ~4.5~10 (minimum solubility)Crystalline Sb₂O₃

Table 2: Solid Phases Formed from the Neutralization of Antimony(III)-Hydrochloric Acid Solution with NaOH at 25°C. This table illustrates the transformation of hydrolysis products with increasing pH[6][15].

Experimental Protocols

A variety of experimental techniques are employed to study the hydrolysis of this compound. Below are detailed methodologies for key experiments.

Protocol for Determination of Hydrolysis Products by Equilibration and X-Ray Diffraction (XRD)

This protocol is adapted from the methodology described by Hashimoto et al.[6][15].

Objective: To determine the solid hydrolysis products of antimony(III) in equilibrium with aqueous hydrochloric acid solutions at various concentrations.

Materials:

  • Antimony(III) oxide (Sb₂O₃), reagent grade

  • Hydrochloric acid (HCl), concentrated, reagent grade

  • Sodium hydroxide (NaOH), reagent grade

  • Deionized water

  • Sealed glass vessels

  • Thermostatic shaker bath (25°C)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • pH meter

  • X-ray diffractometer

Procedure:

  • Preparation of Sb(III)-HCl Solutions:

    • Prepare a series of hydrochloric acid solutions with concentrations ranging from less than 0.1 kmol/m³ to 6 kmol/m³.

    • Add an excess of antimony(III) oxide to each HCl solution in a sealed glass vessel.

  • Equilibration:

    • Place the sealed vessels in a thermostatic shaker bath set at 25°C.

    • Allow the mixtures to equilibrate for an extended period (e.g., 30 days) to ensure that equilibrium is reached.

  • Separation and Analysis of Solid Phase:

    • After equilibration, filter the solid phase from the solution.

    • Wash the solid residue with deionized water and then with ethanol to remove any remaining soluble species.

    • Dry the solid sample at a controlled temperature (e.g., 60°C).

    • Analyze the dried solid powder using X-ray diffraction (XRD) to identify the crystalline phases present.

  • Analysis of Aqueous Phase:

    • Measure the pH of the filtrate.

    • Determine the concentration of antimony in the filtrate using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Neutralization Study:

    • Take a known concentration of Sb(III) in a hydrochloric acid solution (e.g., 140 mg/L Sb(III) in 0.1 kmol/m³ HCl).

    • Slowly add a solution of sodium hydroxide while monitoring the pH.

    • At different target pH values, allow the precipitate to form and age for a specific time (e.g., 24 hours).

    • Filter, wash, and dry the precipitate as described above.

    • Analyze the solid phase by XRD to observe the transformation of hydrolysis products as a function of pH.

Protocol for Spectroscopic Analysis of Aqueous Antimony Species using Raman Spectroscopy

Objective: To identify the soluble antimony species present in aqueous chloride solutions under different conditions.

Materials:

  • Antimony(III) chloride (SbCl₃), high purity

  • Hydrochloric acid (HCl), concentrated, reagent grade

  • Deionized water

  • Quartz cuvettes or sample vials

  • Raman spectrometer with appropriate laser excitation wavelength

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of SbCl₃ in concentrated HCl to prevent initial hydrolysis.

    • Create a series of samples with varying concentrations of Sb(III) and HCl by diluting the stock solution with deionized water and/or HCl. The final concentrations should span the range of interest for the hydrolysis study.

  • Raman Spectroscopy Measurement:

    • Transfer the sample solution to a quartz cuvette.

    • Place the cuvette in the sample holder of the Raman spectrometer.

    • Acquire the Raman spectrum over the desired spectral range, paying close attention to the regions where Sb-Cl and Sb-O stretching and bending modes are expected.

    • Optimize acquisition parameters (e.g., laser power, exposure time, number of accumulations) to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Analysis:

    • Process the raw Raman spectra to remove background fluorescence and cosmic rays.

    • Identify and assign the Raman bands to specific vibrational modes of the different antimony species (e.g., [SbCl₃(OH)]⁻, [SbCl₄]⁻, etc.) based on literature data and theoretical calculations.

    • Analyze the changes in the relative intensities of the Raman bands as a function of Sb(III) and HCl concentrations to infer the shifts in the speciation equilibria.

Visualizations of Pathways and Workflows

Hydrolysis Pathway of this compound

Hydrolysis_Pathway cluster_initial Initial Hydrolysis cluster_aging Aging / Increased pH SbCl3 SbCl₃ (aq) SbOHCl2 [Sb(OH)Cl₂] (aq) SbCl3->SbOHCl2 + H₂O - H⁺, - Cl⁻ SbOCl SbOCl (s) SbOHCl2->SbOCl - H₂O Complex_Oxychlorides Complex Oxychlorides (e.g., Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) (s) SbOCl->Complex_Oxychlorides Further Hydrolysis & Polymerization Sb2O3 Sb₂O₃ (s) Complex_Oxychlorides->Sb2O3 Higher pH

Caption: A simplified diagram of the hydrolysis pathway of this compound in aqueous solution.

Experimental Workflow for Hydrolysis Product Identification

Experimental_Workflow start Start: Prepare Sb₂O₃ in HCl solutions of varying concentrations equilibrate Equilibrate at 25°C for 30 days start->equilibrate filter Filter to separate solid and aqueous phases equilibrate->filter wash_dry Wash and dry the solid phase filter->wash_dry icpms Analyze aqueous phase for [Sb] by ICP-MS filter->icpms xrd Analyze solid phase by XRD wash_dry->xrd end End: Identify solid phases and determine solubility xrd->end icpms->end

Caption: A flowchart of the experimental workflow for identifying antimony hydrolysis products.

References

Solubility of Antimony Trichloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of antimony trichloride (SbCl₃) in a wide range of organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and a foundational understanding of experimental methodologies.

This compound, a Lewis acid, is a versatile compound utilized as a catalyst and reagent in various chemical syntheses. Its solubility characteristics are crucial for its application in homogenous catalysis, organic reactions, and as a precursor for other organoantimony compounds. This guide summarizes key solubility data to aid in solvent selection and experimental design.

Quantitative Solubility Data

The solubility of this compound varies significantly across different classes of organic solvents. The following tables present a compilation of available quantitative data, offering a comparative view of its solubility at various temperatures.

Halogenated Hydrocarbons
SolventTemperature (°C)Solubility ( g/100g of solvent)
Bromobenzene-2017.4
052.2
20108
60604
73Miscible
1,4-Dichlorobenzene5016.3
Monochlorobenzene-3012.5
079.2
20127
60747
Tetrachloroethane2521.75
Chloroform25~22% by weight[1]
Carbon Tetrachloride25Saturated solution is approx. 1.1 Molar[1]
Aromatic Hydrocarbons
SolventTemperature (°C)Solubility ( g/100g of solvent)
Benzene1032.6
2043.9
60154
Toluene070.9
20169
m-Xylene5113
25191.5
Ethylbenzene1023.2
3079.9
p-Cymene-3.569.5
1085.5
30150
Alcohols, Ethers, Ketones, and Esters
SolventTemperature (°C)Solubility ( g/100g of solvent)
Ethanol-Soluble[1]
Diethyl Ether-Soluble[1]
Acetone18537.6
Ethyl Acetate185.9
Other Organic Solvents
SolventTemperature (°C)Solubility ( g/100g of solvent)
Acetic Acid25440.5
Benzoyl Chloride25169.5
Carbon Disulfide-Soluble[1]
Cyclohexane201.2
6010.7
Dioxane-Soluble[1]
Selenium(IV) Oxychloride2562.97
Sulfur Dioxide013

It is important to note that this compound is generally reported to be insoluble in organic bases such as pyridine and quinoline.[1]

Experimental Protocols

A general procedure would involve the following steps:

  • Sample Preparation: An excess amount of finely ground, anhydrous this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. Given the hygroscopic nature of this compound, all manipulations should be performed in a dry atmosphere (e.g., in a glove box or under an inert gas).

  • Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can take several hours to days.

  • Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration or centrifugation, ensuring that the temperature is maintained during this process to prevent any change in solubility.

  • Analysis: A known mass of the clear, saturated solution is taken. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature). The mass of the remaining solid residue (this compound) is then determined.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Spectroscopic methods, such as UV-Vis or Atomic Absorption Spectroscopy (AAS), can also be adapted to determine the concentration of this compound in a saturated solution, which can then be converted to solubility values. These methods would require the generation of a calibration curve with solutions of known concentrations.

Visualizations

The following diagrams illustrate the generalized experimental workflow for determining the solubility of this compound and the key factors influencing its solubility.

experimental_workflow Generalized Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis (Gravimetric) prep_sbcl3 Anhydrous SbCl3 mixing Mix excess SbCl3 with solvent in a sealed vessel prep_sbcl3->mixing prep_solvent Dry Organic Solvent prep_solvent->mixing agitation Agitate at constant temperature until equilibrium is reached mixing->agitation separation Separate saturated solution from undissolved solid (Filtration/Centrifugation) agitation->separation weigh_solution Weigh a known mass of the saturated solution separation->weigh_solution evaporation Evaporate the solvent weigh_solution->evaporation weigh_residue Weigh the SbCl3 residue evaporation->weigh_residue calculation Calculate solubility (g/100g solvent) weigh_residue->calculation

Caption: Generalized workflow for the gravimetric determination of this compound solubility.

solubility_factors Key Factors Influencing SbCl3 Solubility solubility SbCl3 Solubility solvent_polarity Solvent Polarity solvent_polarity->solubility temperature Temperature temperature->solubility lewis_basicity Lewis Basicity of Solvent lewis_basicity->solubility moisture Presence of Moisture (Hydrolysis) moisture->solubility (decreases effective solubility) common_ion Common Ion Effect (e.g., presence of other chlorides) common_ion->solubility

Caption: Interacting factors that determine the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to the Preparation of Anhydrous Antimony Trichloride for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation, purification, and handling of anhydrous antimony trichloride (SbCl₃), a critical reagent in a variety of moisture-sensitive reactions. Due to its hygroscopic nature and propensity for hydrolysis, ensuring the anhydrous state of SbCl₃ is paramount for successful and reproducible outcomes in its application as a Lewis acid catalyst in organic synthesis and drug development.

Physicochemical Properties and Hazards

This compound is a soft, colorless, crystalline solid that is highly deliquescent and fumes in moist air.[1][2] It is crucial to handle this compound under inert and dry conditions to prevent its rapid reaction with water, which leads to the formation of insoluble antimony oxychloride (SbOCl) and hydrochloric acid.[1][3][4][5][6] This hydrolysis not only consumes the active reagent but can also interfere with the desired chemical transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Formula Weight 228.11 g/mol
Melting Point 73.4 °C
Boiling Point 223.5 °C
Density 3.14 g/cm³ (solid)
Solubility Soluble in absolute alcohol, chloroform, carbon tetrachloride, and hydrochloric acid.[3][7]
Appearance Colorless, crystalline solid.[3][8]

Safety Precautions: this compound is corrosive and toxic.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.[2]

Experimental Protocols for Preparation and Purification

The selection of a preparative method for anhydrous SbCl₃ depends on the available starting materials and the desired purity. The following protocols detail common and effective methods for synthesizing and purifying this compound to a standard suitable for moisture-sensitive applications.

Method 1: Direct Chlorination of Antimony Metal

This method involves the direct reaction of elemental antimony with dry chlorine gas and is suitable for producing high-purity this compound.[1]

Experimental Protocol:

  • Apparatus Setup: Assemble a reaction apparatus consisting of a chlorine gas source, a drying tube filled with anhydrous calcium chloride, a reaction tube containing powdered antimony metal, and a collection flask. The entire setup must be flame-dried or oven-dried before use to eliminate any adsorbed moisture.

  • Reaction: Pass a slow stream of dry chlorine gas over the heated antimony powder. The reaction is exothermic and will proceed to form molten this compound.

  • Purification by Distillation: The crude SbCl₃ can be purified directly by distillation. Heat the collection flask and collect the fraction boiling at 223.5 °C. This process should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Method 2: Reaction of Antimony Trioxide with Thionyl Chloride

This is a convenient method for preparing anhydrous SbCl₃ from a common antimony precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place antimony trioxide (Sb₂O₃).

  • Reaction: Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

  • Reflux: Heat the mixture to reflux. The reaction will produce sulfur dioxide (SO₂) and this compound. The reaction is complete when the evolution of SO₂ gas ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining this compound can then be purified by vacuum distillation.

Purification of Commercial this compound by Vacuum Sublimation

Commercial SbCl₃ often contains moisture and hydrolysis products. Vacuum sublimation is a highly effective method for obtaining ultra-pure, anhydrous material.[1]

Experimental Protocol:

  • Apparatus: Use a standard sublimation apparatus with a cold finger. Ensure all glassware is thoroughly dried.

  • Procedure: Place the commercial this compound in the bottom of the sublimation apparatus.

  • Sublimation: Evacuate the apparatus to a high vacuum and gently heat the bottom of the apparatus. This compound will sublime and deposit as pure crystals on the cold finger.[1]

  • Collection: Once the sublimation is complete, carefully bring the apparatus back to atmospheric pressure under an inert gas and collect the purified crystals in a dry, inert atmosphere glovebox.

Table 2: Comparison of Preparation and Purification Methods

MethodStarting MaterialsPurityAdvantagesDisadvantages
Direct Chlorination Antimony metal, Chlorine gasHigh (>99.5%)Direct synthesis of high-purity product.Requires handling of hazardous chlorine gas.
Reaction with Thionyl Chloride Antimony trioxide, Thionyl chlorideHigh (>99%)Avoids the use of chlorine gas.Requires careful removal of excess thionyl chloride.
Vacuum Sublimation Commercial SbCl₃Very High (>99.9%)Excellent for removing non-volatile impurities and water.Yield may be lower than distillation.

Characterization of Anhydrous this compound

The purity and anhydrous nature of the prepared SbCl₃ should be confirmed before use in moisture-sensitive reactions.

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Result for Anhydrous SbCl₃
Melting Point Purity assessmentSharp melting point at 73.4 °C. A broad melting range indicates impurities.
Infrared (IR) Spectroscopy Detection of water and Sb-O bondsAbsence of broad O-H stretching bands (~3200-3600 cm⁻¹) and Sb-O stretching bands.
Nuclear Magnetic Resonance (NMR) Structural confirmation (in anhydrous solvent)Not typically used for routine characterization.
Elemental Analysis Determination of elemental compositionConforms to the calculated percentages of Sb and Cl.

Applications in Moisture-Sensitive Reactions

Anhydrous this compound is a versatile Lewis acid catalyst used in a variety of organic transformations that are critical in drug discovery and development.

Friedel-Crafts Reactions

SbCl₃ can catalyze Friedel-Crafts alkylations and acylations, which are fundamental reactions for the formation of carbon-carbon bonds in aromatic systems. The anhydrous nature of the catalyst is essential to prevent side reactions and catalyst deactivation.

Mannich Reactions

This compound has been shown to be an effective catalyst for three-component Mannich-type reactions, leading to the synthesis of β-amino ketones, which are important scaffolds in many pharmaceutical compounds.[9] The reaction proceeds smoothly at ambient temperatures in the presence of anhydrous SbCl₃.[9]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the preparation and purification of anhydrous this compound and its application in a representative moisture-sensitive reaction.

Preparation_Workflow cluster_prep Preparation cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Method 1 or 2 Crude SbCl3 Crude SbCl3 Synthesis->Crude SbCl3 Purification Step Purification Step Crude SbCl3->Purification Step Distillation or Sublimation Anhydrous SbCl3 Anhydrous SbCl3 Purification Step->Anhydrous SbCl3 Analysis Analysis Anhydrous SbCl3->Analysis MP, IR, etc. Verified Anhydrous SbCl3 Verified Anhydrous SbCl3 Analysis->Verified Anhydrous SbCl3 Storage Storage Verified Anhydrous SbCl3->Storage Inert Atmosphere Use in Reactions Use in Reactions Storage->Use in Reactions

Caption: General workflow for the preparation of anhydrous SbCl₃.

Mannich_Reaction_Pathway Aldehyde Aldehyde Iminium Ion Formation Iminium Ion Formation Aldehyde->Iminium Ion Formation Amine Amine Amine->Iminium Ion Formation Ketone Ketone Enolate Formation Enolate Formation Ketone->Enolate Formation Anhydrous SbCl3 Anhydrous SbCl3 Anhydrous SbCl3->Iminium Ion Formation Catalyst Anhydrous SbCl3->Enolate Formation Lewis Acid C-C Bond Formation C-C Bond Formation Iminium Ion Formation->C-C Bond Formation Enolate Formation->C-C Bond Formation beta-Amino Ketone beta-Amino Ketone C-C Bond Formation->beta-Amino Ketone

Caption: Simplified pathway for an SbCl₃-catalyzed Mannich reaction.

Storage and Handling of Anhydrous this compound

Proper storage is critical to maintain the anhydrous nature of SbCl₃.

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a suitable drying agent or in a glovebox).

  • Handling: All manipulations of anhydrous SbCl₃ should be performed under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox) to prevent exposure to moisture. Use dry solvents and reagents in any reaction involving this compound.

By following these detailed guidelines, researchers, scientists, and drug development professionals can confidently prepare and utilize high-purity, anhydrous this compound for their moisture-sensitive applications, ensuring reliable and reproducible results.

References

Antimony Trichloride: A Versatile Precursor for Advanced Antimony Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Antimony trichloride (SbCl₃), a colorless, crystalline solid, serves as a pivotal and versatile precursor in the synthesis of a wide array of inorganic, organometallic, and coordination compounds.[1] Its reactivity, primarily driven by its Lewis acidic nature and the susceptibility of its Sb-Cl bonds to nucleophilic substitution, makes it an indispensable starting material in materials science, organic synthesis, and pharmacology. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols, quantitative data, and the logical frameworks of its applications, particularly in areas relevant to drug development.

Synthesis of Inorganic Antimony Compounds from SbCl₃

This compound is a primary building block for various inorganic antimony compounds, including oxides, oxychlorides, and sulfides. The synthesis method often dictates the final product's phase, morphology, and properties.

Antimony Oxychlorides and Oxides via Hydrolysis

Controlled hydrolysis of this compound in aqueous media is a common route to produce antimony oxychlorides and oxides. The specific product obtained is highly dependent on the reaction conditions, such as pH and temperature.

Experimental Protocol: Hydrothermal Synthesis of Antimony Chloride Oxide (Sb₄O₅Cl₂) Single Crystals [2]

  • Preparation: Add a measured quantity of analytical grade this compound (SbCl₃) to a Teflon-lined autoclave.

  • Solvent Addition: Fill approximately 85% of the autoclave volume with distilled water.

  • pH Adjustment: Introduce a small amount of dilute aqueous hydrochloric acid (HCl) to adjust the pH of the mixture to approximately 1-2.

  • Reaction: Seal the autoclave and heat it to 140 °C. Maintain this temperature for approximately 30 hours.

  • Product Isolation: After cooling, the single crystals of Sb₄O₅Cl₂ can be collected. The only by-product is HCl, which can be recycled.

  • Washing and Drying: The resulting white powder should be washed with distilled water and then ethanol to remove any impurities, followed by drying at 60 °C for 3 hours.[3]

Quantitative Data: Synthesis of Antimony Oxychlorides and Oxides

ProductPrecursorsMethodConditionsYieldReference
Sb₄O₅Cl₂SbCl₃, H₂O, HClHydrothermal140 °C, 30 h, pH 1-299%[2]
Sb₂O₃SbCl₃, Ethylene GlycolSolvothermal--[3]
Sb₄O₅Cl₂, Sb₈O₁₁Cl₂SbCl₃, NaOH, Ethylene GlycolHydrothermal--[4]
Antimony Sulfides via Hydrothermal/Solvothermal Synthesis

Antimony sulfides (Sb₂S₃), materials of interest for optoelectronics and energy storage, can be synthesized from SbCl₃ using various sulfur sources under hydrothermal or solvothermal conditions.

Experimental Protocol: Hydrothermal Synthesis of Sb₂S₃ Dendrites [5][6]

  • Precursor Solution: Prepare a solution with antimony chloride (SbCl₃), citric acid, and thioacetamide (CH₃CSNH₂) as the raw materials in a suitable solvent.

  • Reaction: Transfer the solution to a sealed autoclave.

  • Heating: Heat the autoclave to 160 °C and maintain the temperature for 12 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the resulting precipitate.

  • Washing: Wash the product with distilled water and ethanol to remove unreacted precursors and by-products.

  • Drying: Dry the final Sb₂S₃ product in an oven.

Quantitative Data: Synthesis of Antimony Sulfide (Sb₂S₃)

PrecursorsMethodConditionsProduct MorphologyReference
SbCl₃, Citric Acid, ThioacetamideHydrothermal160 °C, 12 hRod-like dendrites[5][6]
SbCl₃, Sodium Thiosulfate (Na₂S₂O₃)Wet-chemicalEthylene glycol solventNanorods[5][7]
SbCl₃, Thioglycolic Acid (TGA)Hydrothermal100 °C, aqueous solutionNanocrystalline[7]
SbCl₃, Na₂SHydrothermalEthylene glycol-assistedUltralong nanowires[8]

Synthesis of Organoantimony Compounds

This compound is the most common starting material for the synthesis of organoantimony compounds, where a direct carbon-antimony bond is formed. These reactions typically involve organometallic reagents like Grignard or organolithium compounds.

Trivalent Organoantimony Compounds (Stibines)

Triorganostibines (R₃Sb) are synthesized by the reaction of SbCl₃ with three equivalents of an organolithium or Grignard reagent.[9] Triphenylstibine (Ph₃Sb) is a prototypical example.

Experimental Protocol: Synthesis of Triphenylstibine (Ph₃Sb) via Grignard Reagent [10]

  • Grignard Reagent Preparation: In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place 40 g (1.65 atoms) of magnesium turnings covered with 200 cc of dry ether. Add a mixture of 260 g (1.65 moles) of dry bromobenzene in 800 cc of dry ether at a rate to maintain gentle boiling (approx. 2 hours).

  • Reaction with SbCl₃: After the Grignard reagent formation is complete, slowly add a solution of 114 g (0.5 mole) of freshly distilled this compound in 300 cc of dry ether through the separatory funnel (1-2 hours). Gentle warming may be needed if the SbCl₃ is not freshly prepared.

  • Heating: After the addition is complete, heat the mixture on a steam bath for one hour.

  • Hydrolysis: Cool the reaction mixture and pour it slowly with stirring into 1 L of ice and water.

  • Extraction: Filter the mixture and extract the residue and the aqueous layer multiple times with ether.

  • Isolation: Combine the ether extracts and evaporate the solvent on a steam bath. The remaining semi-solid crystallizes on cooling.

  • Purification: The crude product can be purified by recrystallization from 95% ethanol to yield pure triphenylstibine.

Quantitative Data: Synthesis of Triphenylstibine (Ph₃Sb)

MethodReactantsYield (Crude)Melting PointReference
GrignardPhMgBr, SbCl₃82-90%49 °C[10]
Wurtz-FittigNa, C₆H₅Cl, SbCl₃-52-54 °C[1][11]

The following diagram illustrates the experimental workflow for the Grignard synthesis of Triphenylstibine.

G Synthesis of Triphenylstibine (Ph₃Sb) via Grignard Reaction cluster_0 Grignard Reagent Preparation cluster_1 Reaction with SbCl₃ cluster_2 Workup & Purification Mg Mg turnings Grignard Phenylmagnesium Bromide (PhMgBr) Mg->Grignard Reaction PhBr Bromobenzene in dry ether PhBr->Mg Add slowly SbCl3 SbCl₃ in dry ether Grignard->SbCl3 Add to SbCl₃ solution ReactionMix Reaction Mixture SbCl3->ReactionMix Hydrolysis Hydrolysis (Ice/Water) ReactionMix->Hydrolysis Heat Heat (1 hr) Heat->ReactionMix Extraction Ether Extraction Hydrolysis->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Purification Recrystallization (Ethanol) Evaporation->Purification FinalProduct Pure Ph₃Sb Purification->FinalProduct G Mechanism of Action of Antimonial Drugs in Leishmania cluster_host Host Macrophage / Parasite cluster_parasite Leishmania Parasite Redox Metabolism SbV Pentavalent Antimony (SbV) (Prodrug) SbIII Trivalent Antimony (SbIII) (Active Drug) SbV->SbIII Reduction TR_active Trypanothione Reductase (TR) (Active) SbIII->TR_active Inhibits by binding to Cys residues TR_inactive TR-Sb(III) Complex (Inactive) Redox Redox Balance (Protection from ROS) TR_active->Redox Maintains OxidativeStress Increased Oxidative Stress Redox->TR_active Regenerates Thiols Death Parasite Death OxidativeStress->Death Leads to

References

Unveiling the Structural Landscape of Antimony Trichloride: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the crystal structure and polymorphic behavior of antimony trichloride (SbCl₃). This document provides a comprehensive overview of its structural chemistry, phase transitions under high pressure, and detailed experimental protocols for its synthesis and characterization.

Introduction

This compound, a Lewis acid with diverse applications in catalysis and as a reagent, exhibits a fascinating structural chemistry.[1][2] Understanding its solid-state structure and potential polymorphic forms is crucial for controlling its reactivity, solubility, and ultimately its utility in various chemical processes. This guide summarizes the current knowledge of the crystal structure of SbCl₃ at ambient conditions and delves into its recently discovered high-pressure polymorphs.

Crystal Structure of this compound at Ambient Conditions

At standard temperature and pressure, this compound crystallizes in the orthorhombic space group Pnma. The structure is comprised of discrete, pyramidal SbCl₃ molecules. In the gaseous phase, the Cl-Sb-Cl bond angle is 97.2° with a bond length of 233 pm. In the solid state, each antimony atom is coordinated to three chlorine atoms at a distance of approximately 234 pm, indicating the persistence of the molecular unit. Additionally, there are five longer-range interactions with neighboring chlorine atoms, which can be envisioned as forming a bicapped trigonal prism around the antimony atom.

Polymorphism of this compound under High Pressure

Recent studies have revealed that this compound undergoes pressure-induced phase transitions, leading to the formation of novel polymorphic forms.[3] These transformations highlight the dramatic effect of pressure on the coordination environment and dimensionality of the crystal structure.

At ambient pressure, SbCl₃ exists as a molecular crystal with an orthorhombic structure (Pnma).[3] Upon increasing the pressure to 12.4 GPa, it undergoes a phase transition to a monoclinic, eight-coordinated layered phase with the space group P2₁/m.[3] This phase remains stable up to at least 28.9 GPa.[3] Further transformation can be induced by laser heating at high pressure. After heating to 1900 K at 20.7 GPa, SbCl₃ transforms into a noncentrosymmetric, three-dimensional structure with the space group I4̅.[3] This high-pressure, high-temperature phase features a nine-coordinated antimony atom.[3]

The following diagram illustrates the pressure-induced phase transitions of this compound:

G Pressure-Induced Phase Transitions of SbCl₃ Orthorhombic (Pnma)\n(Ambient Pressure) Orthorhombic (Pnma) (Ambient Pressure) Monoclinic (P2₁/m) Monoclinic (P2₁/m) Orthorhombic (Pnma)\n(Ambient Pressure)->Monoclinic (P2₁/m) 12.4 GPa Tetragonal (I4̅) Tetragonal (I4̅) Monoclinic (P2₁/m)->Tetragonal (I4̅) 20.7 GPa + 1900 K Laser Heating

Pressure-induced polymorphic transformations of this compound.

Quantitative Crystallographic Data

The crystallographic data for the known phases of this compound are summarized in the table below for easy comparison.

Phase Orthorhombic (Pnma) Monoclinic (P2₁/m) Tetragonal (I4̅)
Conditions Ambient Pressure12.4 GPa20.7 GPa, 1900 K
Crystal System OrthorhombicMonoclinicTetragonal
Space Group PnmaP2₁/mI4̅
Lattice Parameters a = 6.948 Åb = 8.869 Åc = 9.354 Åa = 5.783 Åb = 8.134 Åc = 6.452 Åβ = 109.8°a = 8.936 Åc = 6.432 Å
Sb Coordination 3 (+5 distant)89
Reference [4][5][3][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers.

Synthesis of this compound

This compound can be prepared by several methods. A common laboratory-scale synthesis involves the reaction of antimony trioxide with concentrated hydrochloric acid.[6]

Materials:

  • Antimony trioxide (Sb₂O₃)

  • Concentrated hydrochloric acid (HCl)

  • Evaporating dish

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, place 182 ml of concentrated hydrochloric acid into an evaporating dish and warm it slightly.[7]

  • Gradually add 100 g of antimony trioxide to the warmed acid with stirring.[7]

  • Gently heat the mixture, eventually bringing it to a boil to drive off excess hydrochloric acid. The reaction is complete when a drop of the solution crystallizes upon cooling.[7]

  • Transfer the resulting liquid to a distillation flask and distill the product. The initial fraction will be primarily dilute hydrochloric acid.[7]

  • Collect the fraction that distills above 200 °C, which will solidify upon cooling to yield pure this compound.[7]

The following diagram outlines the synthesis workflow:

G Synthesis of SbCl₃ from Sb₂O₃ cluster_0 Reaction cluster_1 Purification Sb₂O₃ Sb₂O₃ Reaction_Vessel Evaporating Dish (Gentle Heating) Sb₂O₃->Reaction_Vessel Conc. HCl Conc. HCl Conc. HCl->Reaction_Vessel Distillation Distillation Apparatus Reaction_Vessel->Distillation Transfer Liquid Collection Collect Fraction > 200°C Distillation->Collection Pure SbCl₃ Pure SbCl₃ Collection->Pure SbCl₃ Solidifies on Cooling

Workflow for the synthesis and purification of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a material.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Goniometer head

  • Cryostat for low-temperature measurements

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal of this compound with dimensions typically in the range of 0.1-0.3 mm.[8][9] Due to the hygroscopic nature of SbCl₃, handling should be performed in a dry environment (e.g., a glove box). Mount the selected crystal on a glass fiber or a loop attached to a goniometer head.[10]

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam.[8] Cool the crystal to a low temperature (e.g., 100 K) using a cryostat to minimize thermal vibrations.[8] A preliminary screening is performed to assess the crystal quality.[8] If the crystal is suitable, a full data collection is carried out by rotating the crystal and collecting diffraction patterns at various orientations.[10][11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, which are sensitive to its crystal structure and bonding.

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., He-Ne laser at 633 nm).

  • Microscope for sample visualization and laser focusing.

  • CCD detector.

Procedure:

  • Sample Preparation: Place a small amount of crystalline this compound on a microscope slide. Due to its sensitivity to moisture, it is advisable to seal the sample in a capillary tube or use an environmental chamber with a dry atmosphere.

  • Data Acquisition: Place the sample under the microscope of the Raman spectrometer. Focus the laser onto the sample. Collect the Raman scattering signal using the CCD detector. The spectral range of interest for SbCl₃ is typically between 100 and 400 cm⁻¹.

  • Spectral Analysis: The resulting Raman spectrum will show peaks corresponding to the vibrational modes of the SbCl₃ molecule and the lattice modes of the crystal. The number and positions of these peaks are characteristic of the specific polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and solid-solid phase transitions.

Instrumentation:

  • Differential scanning calorimeter

  • Hermetically sealed aluminum or gold pans

Procedure:

  • Sample Preparation: In a dry environment, accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan. Hermetically seal the pan to prevent sublimation and reaction with atmospheric moisture.[12]

  • Measurement: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. The melting point of SbCl₃ is approximately 73.4 °C.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Safety and Handling

This compound is a corrosive and toxic substance that is highly sensitive to moisture.[1][12][13][14][15] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13][14] Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from water and incompatible substances.[14][16] In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. While the orthorhombic phase at ambient pressure is well-characterized, recent discoveries of high-pressure polymorphs have opened new avenues for research into the structural diversity of this compound. The experimental protocols outlined herein provide a foundation for the synthesis and characterization of this compound, enabling further exploration of its solid-state chemistry and potential applications.

References

Methodological & Application

Application of Antimony Trichloride as a Lewis Acid Catalyst in Friedel-Crafts Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental carbon-carbon bond-forming transformations in organic synthesis, pivotal for the derivatization of aromatic compounds. These reactions are crucial in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, and fine chemicals. The efficacy of Friedel-Crafts reactions hinges on the use of a Lewis acid catalyst to activate the alkylating or acylating agent. While aluminum trichloride (AlCl₃) is the conventional catalyst, its moisture sensitivity and high reactivity can lead to practical challenges. Antimony trichloride (SbCl₃) and its derivatives have emerged as viable alternative Lewis acid catalysts, offering unique reactivity and selectivity profiles in certain contexts.

This document provides detailed application notes and experimental protocols for the use of antimony(III)-based catalysts in Friedel-Crafts alkylation and acylation reactions.

Friedel-Crafts Alkylation using Cationic Triarylchlorostibonium Lewis Acids

Recent research has demonstrated the utility of cationic triarylchlorostibonium salts, derived from this compound, as effective catalysts for Friedel-Crafts alkylation. These catalysts offer a tunable electronic and steric environment around the antimony center, influencing their catalytic activity.

Data Presentation: Catalyst Performance in the Alkylation of Benzene

The following table summarizes the catalytic efficiency of various triarylchlorostibonium salts in the Friedel-Crafts alkylation of benzene with tert-butyl bromide.[1][2][3]

Catalyst PrecursorAryl Group on AntimonyCatalyst Loading (mol%)Conversion (%)
3-a Phenyl (Ph)510
3-b 3-Fluorophenyl (3-FC₆H₄)522
3-c 4-Fluorophenyl (4-FC₆H₄)513
3-d 3,5-Difluorophenyl (3,5-F₂C₆H₃)550
3-e 2,4,6-Trifluorophenyl (2,4,6-F₃C₆H₂)50

Reaction Conditions: Benzene (0.20 mmol), tert-butyl bromide (0.10 mmol), catalyst (0.005 mmol) in CDCl₃ (0.7 mL) for 30 minutes.[3]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene[3]

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with tert-butyl bromide using a cationic triarylchlorostibonium catalyst.

Materials:

  • Benzene

  • tert-Butyl bromide (tBuBr)

  • Cationic triarylchlorostibonium catalyst (e.g., [Ar₃SbCl][B(C₆F₅)₄])

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Standard laboratory glassware

Procedure:

  • In an NMR tube, combine tert-butyl bromide (14 mg, 0.10 mmol), benzene (16.0 mg, 0.20 mmol), and the triarylchlorostibonium catalyst (0.005 mmol).

  • Add deuterated chloroform (0.7 mL) to the NMR tube.

  • Allow the reaction mixture to stand at room temperature for 30 minutes.

  • Acquire a ¹H NMR spectrum of the reaction mixture to determine the conversion of tert-butyl bromide to tert-butylbenzene by comparing the relative integration of the respective tert-butyl signals.

Friedel-Crafts Acylation using this compound

This compound can also catalyze the Friedel-Crafts acylation of aromatic compounds. While detailed, peer-reviewed experimental protocols with extensive quantitative data are not as readily available as for alkylation, the literature suggests the use of SbCl₃ in complex with other reagents to enhance its catalytic activity and stability. One such system is the antimony(III) chloride-benzyltriethylammonium chloride (SbCl₃-TEBA) complex. While the full experimental details for this specific complex are not widely published, a general protocol for a laboratory-scale Friedel-Crafts acylation using a Lewis acid catalyst is provided below as a template.

Data Presentation: Representative Friedel-Crafts Acylation

The following table provides a general overview of typical reactants and products in a Friedel-Crafts acylation reaction. Specific yields with an SbCl₃ catalyst would require experimental determination.

Aromatic SubstrateAcylating AgentCatalyst System (Proposed)Expected Major Product
AnisoleAcetic AnhydrideSbCl₃-TEBA complex4-Methoxyacetophenone
TolueneBenzoyl ChlorideSbCl₃4-Methylbenzophenone
Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general methodology for the acylation of an activated aromatic compound like anisole, which can be adapted for use with an this compound-based catalyst system.

Materials:

  • Anisole

  • Acetic anhydride

  • This compound (SbCl₃)

  • Benzyltriethylammonium chloride (TEBA) (for complex formation)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation (Hypothetical for SbCl₃-TEBA): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) and benzyltriethylammonium chloride (1.1 equivalents) in anhydrous dichloromethane. Stir the mixture until a homogeneous solution or a fine suspension is formed.

  • Reaction Setup: Cool the flask containing the catalyst to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled catalyst mixture with vigorous stirring.

  • Addition of Aromatic Substrate: To the resulting mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the general mechanisms of Friedel-Crafts alkylation and acylation, and a typical experimental workflow.

Friedel_Crafts_Alkylation R_X Alkyl Halide (R-X) Carbocation Carbocation Intermediate [R⁺][SbCl₃X⁻] R_X->Carbocation Activation SbCl3 SbCl₃ Derivative (Lewis Acid) SbCl3->Carbocation Sigma_Complex Sigma Complex Carbocation->Sigma_Complex Arene Aromatic Ring (Ar-H) Arene->Sigma_Complex Electrophilic Attack Product Alkylated Arene (Ar-R) Sigma_Complex->Product Deprotonation HX H-X Sigma_Complex->HX HX->SbCl3 Catalyst Regeneration

Caption: General mechanism of Friedel-Crafts Alkylation.

Friedel_Crafts_Acylation R_CO_X Acyl Halide (RCOX) Acylium_Ion Acylium Ion [RCO⁺][SbCl₃X⁻] R_CO_X->Acylium_Ion Activation SbCl3 SbCl₃ (Lewis Acid) SbCl3->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Arene Aromatic Ring (Ar-H) Arene->Sigma_Complex Electrophilic Attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation Product Aryl Ketone (ArCOR) Product_Complex->Product Work-up

Caption: General mechanism of Friedel-Crafts Acylation.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere, Cooling) Start->Setup Catalyst Add SbCl₃-based Catalyst Setup->Catalyst Reagent Add Alkylating/Acylating Agent Catalyst->Reagent Substrate Add Aromatic Substrate Reagent->Substrate Reaction Reaction Monitoring (TLC) Substrate->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Friedel-Crafts reactions.

References

Application Notes and Protocols: Antimony Trichloride Catalyzed One-Pot Three-Component Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of β-amino carbonyl compounds. These motifs are valuable intermediates in the preparation of a wide array of pharmaceuticals and natural products. The one-pot, three-component variant of the Mannich reaction, where an aldehyde, an amine, and a ketone react in a single step, is particularly attractive due to its atom economy and operational simplicity. Antimony trichloride (SbCl₃) has emerged as an effective Lewis acid catalyst for this transformation, promoting the reaction under mild conditions with good yields and diastereoselectivity.[1][2] This document provides a detailed protocol for the this compound-catalyzed Mannich reaction, along with relevant data and a proposed catalytic cycle.

Data Presentation

The following table summarizes the results of the this compound-catalyzed one-pot, three-component Mannich reaction between various aromatic aldehydes, anilines, and ketones.[2] The reactions were typically carried out at ambient temperature, demonstrating the mildness of this protocol.

EntryAldehydeAnilineKetoneTime (h)Yield (%)anti:syn Ratio
13-NO₂C₆H₄CHO4-ClC₆H₄NH₂Cyclohexanone88170:30
23-NO₂C₆H₄CHO4-MeOC₆H₄NH₂Cyclohexanone87670:30
34-ClC₆H₄CHO4-ClC₆H₄NH₂Cyclohexanone107275:25
44-ClC₆H₄CHO4-MeOC₆H₄NH₂Cyclohexanone106872:28
5C₆H₅CHO4-ClC₆H₄NH₂Cyclohexanone127565:35
6C₆H₅CHO4-MeOC₆H₄NH₂Cyclohexanone127068:32
74-MeC₆H₄CHO4-ClC₆H₄NH₂Cyclohexanone126570:30
84-MeC₆H₄CHO4-MeOC₆H₄NH₂Cyclohexanone126272:28
94-MeOC₆H₄CHO4-ClC₆H₄NH₂Cyclohexanone156060:40
104-MeOC₆H₄CHO4-MeOC₆H₄NH₂Cyclohexanone155865:35
113-NO₂C₆H₄CHO4-ClC₆H₄NH₂Acetone1855-
123-NO₂C₆H₄CHO4-MeOC₆H₄NH₂Acetone1852-
133-NO₂C₆H₄CHO4-ClC₆H₄NH₂2-Butanone166264:36
143-NO₂C₆H₄CHO4-MeOC₆H₄NH₂2-Butanone166582:18

Experimental Protocols

This section details the experimental procedure for a representative this compound-catalyzed one-pot, three-component Mannich reaction.

Materials:

  • This compound (SbCl₃)

  • Aromatic aldehyde (e.g., 3-Nitrobenzaldehyde)

  • Aromatic amine (e.g., 4-Chloroaniline)

  • Ketone (e.g., Cyclohexanone)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the aromatic amine (1.0 mmol), and the ketone (1.2 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.

  • Catalyst Addition: To the stirred solution, add this compound (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC, typically 8-18 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure β-amino ketone.

  • Characterization: Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound-catalyzed Mannich reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde, Amine, and Ketone add_solvent Add Anhydrous Acetonitrile start->add_solvent add_catalyst Add SbCl₃ (10 mol%) add_solvent->add_catalyst stir Stir at Ambient Temperature (8-18 h) add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Pure β-Amino Ketone

Figure 1: Experimental workflow for the SbCl₃-catalyzed Mannich reaction.

catalytic_cycle cluster_addition C-C Bond Formation catalyst SbCl₃ activated_aldehyde Activated Aldehyde [R¹CHO-SbCl₃] catalyst->activated_aldehyde + R¹CHO activated_ketone Activated Ketone [Ketone-SbCl₃] catalyst->activated_ketone + Ketone aldehyde R¹CHO amine R²NH₂ ketone Ketone schiff_base Schiff Base / Iminium Ion [R¹CH=NR²]⁺SbCl₃(OH)⁻ activated_aldehyde->schiff_base + R²NH₂ - H₂O product_complex Product-Catalyst Complex enol Enol/Enolate activated_ketone->enol - H⁺ enol->product_complex + Schiff Base product_complex->catalyst Regeneration product β-Amino Ketone product_complex->product + H₂O

Figure 2: Proposed catalytic cycle for the SbCl₃-catalyzed Mannich reaction.

References

Application Notes and Protocols: Antimony(III) Chloride in β-Amino Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

The Mannich reaction, a cornerstone in the synthesis of nitrogen-containing compounds, facilitates the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. The resulting β-amino ketones are valuable precursors for a wide array of pharmaceuticals and natural products. This document provides a detailed overview of the application of antimony(III) chloride (SbCl3) as an efficient Lewis acid catalyst in the one-pot, three-component synthesis of β-amino ketones from aldehydes, amines, and ketones. The use of SbCl3 offers advantages such as mild reaction conditions, good yields, and moderate to good diastereoselectivity.

Reaction Principle and Mechanism

The SbCl3-catalyzed Mannich reaction proceeds via a three-component condensation. Antimony(III) chloride, acting as a Lewis acid, activates the aldehyde and facilitates the in situ formation of an imine (Schiff base) from the aldehyde and the amine. Subsequently, SbCl3 catalyzes the enolization of the ketone. The enol then undergoes a nucleophilic attack on the activated imine, leading to the formation of the β-amino ketone. The reaction is typically diastereoselective, with the anti isomer often being the major product.

Experimental Data Summary

The following table summarizes the results obtained from the SbCl3-catalyzed one-pot Mannich reaction between various aromatic aldehydes, aromatic amines, and cyclic or acyclic ketones.[1]

AldehydeAmineKetoneTime (h)Yield (%)anti:syn ratio
3-Nitrobenzaldehyde4-MethoxyanilineCyclohexanone38580:20
4-Nitrobenzaldehyde4-MethoxyanilineCyclohexanone3.58282:18
4-Chlorobenzaldehyde4-MethoxyanilineCyclohexanone47875:25
Benzaldehyde4-MethoxyanilineCyclohexanone57270:30
3-NitrobenzaldehydeAnilineCyclohexanone3.58078:22
4-NitrobenzaldehydeAnilineCyclohexanone47880:20
3-Nitrobenzaldehyde4-MethoxyanilineAcetophenone675-
4-Nitrobenzaldehyde4-MethoxyanilineAcetophenone6.572-

Experimental Protocols

Safety Precautions: Antimony(III) chloride is a corrosive and toxic substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

General Protocol for the SbCl3-Catalyzed Synthesis of β-Amino Ketones

This protocol is a representative example based on the synthesis of 2-((4-methoxyphenylamino)(3-nitrophenyl)methyl)cyclohexan-1-one.

Materials:

  • 3-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • 4-Methoxyaniline (1.0 mmol, 123.1 mg)

  • Cyclohexanone (1.2 mmol, 117.8 mg, 124 µL)

  • Antimony(III) chloride (SbCl3) (10 mol%, 0.1 mmol, 22.8 mg)

  • Dichloromethane (CH2Cl2), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate and hexane for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.0 mmol) and 4-methoxyaniline (1.0 mmol) in anhydrous dichloromethane (3 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add antimony(III) chloride (10 mol%) to the mixture and stir for an additional 5 minutes.

  • To this solution, add cyclohexanone (1.2 mmol) and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure β-amino ketone.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Pathway

Mannich_Reaction cluster_reactants Reactants Aldehyde Aldehyde (R1CHO) Imine Imine (R1CH=NR2) Aldehyde->Imine + Amine - H2O Amine Amine (R2NH2) Amine->Imine Ketone Ketone (R3COCH2R4) Enol Enol Ketone->Enol Keto-Enol Tautomerism SbCl3_catalyst SbCl3 (Catalyst) SbCl3_catalyst->Imine activates SbCl3_catalyst->Enol promotes Product β-Amino Ketone Imine->Product + Enol Enol->Product caption SbCl3-Catalyzed Mannich Reaction Pathway

Caption: SbCl3-Catalyzed Mannich Reaction Pathway

Experimental Workflow

Experimental_Workflow Start Start: Dry Round-Bottom Flask Step1 1. Add Aldehyde and Amine in CH2Cl2 Start->Step1 Step2 2. Stir at Room Temperature (10-15 min) Step1->Step2 Step3 3. Add SbCl3 Catalyst Step2->Step3 Step4 4. Add Ketone Step3->Step4 Step5 5. Stir and Monitor by TLC Step4->Step5 Step6 6. Quench with NaHCO3 (aq) Step5->Step6 Reaction Complete Step7 7. Extraction with CH2Cl2 Step6->Step7 Step8 8. Wash with Brine Step7->Step8 Step9 9. Dry (Na2SO4), Filter, Concentrate Step8->Step9 Step10 10. Column Chromatography Purification Step9->Step10 End End: Pure β-Amino Ketone Step10->End

Caption: Experimental Workflow for Synthesis

References

Application Notes and Protocols for the Detection of Vitamin A using the Carr-Price Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carr-Price test is a rapid and historically significant colorimetric method for the qualitative and quantitative determination of vitamin A (retinol) and its derivatives. The assay relies on the reaction of vitamin A with a solution of antimony trichloride (SbCl₃) in an anhydrous solvent, typically chloroform, to produce a transient, intensely blue-colored complex.[1][2] The intensity of this blue color, which is directly proportional to the vitamin A concentration, is measured spectrophotometrically at its maximum absorbance of approximately 620 nm.[1][3][4] This method, while classic, remains a valuable tool in various analytical settings due to its simplicity and sensitivity.[1][5]

Principle of the Carr-Price Reaction

The fundamental principle of the Carr-Price test involves the interaction of the Lewis acid, this compound, with the hydroxyl group of retinol.[6] This interaction facilitates the dehydration of retinol to form anhydroretinol. The subsequent reaction of this compound with the conjugated double bond system of anhydroretinol leads to the formation of a transient blue-colored carbonium ion complex, also known as the anhydroretinylic cation.[6] The instability of this complex results in the rapid fading of the blue color, typically within seconds.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the Carr-Price test for vitamin A determination.

ParameterValueNotesReference
Wavelength of Maximum Absorbance (λmax) 620 nmThe characteristic peak for the blue-colored complex.[1][5]
Alternative λmax (pink complex) 555 nmObserved with the addition of 2,3-dichloropropanol for a more stable color.[5]
Linear Concentration Range 0-26 µg/mLThe absorbance of the colored complex is linear within this range.[5]
Carr-Price Reagent Concentration 20-25% (w/v) SbCl₃ in chloroformA commonly used concentration range for the reagent.[1]
Color Stability Transient (fades within 5-10 seconds)The primary disadvantage of the standard Carr-Price method.[1]

Experimental Protocols

Preparation of the Carr-Price Reagent

Materials:

  • This compound (SbCl₃), anhydrous

  • Chloroform (anhydrous, alcohol-free)

  • Glass-stoppered amber bottle

  • Funnel

  • Filter paper (or anhydrous sodium sulfate)

Procedure:

  • Carefully weigh 25 g of anhydrous this compound.

  • Transfer the this compound to a clean, dry, glass-stoppered amber bottle.

  • Add 100 mL of anhydrous, alcohol-free chloroform to the bottle.

  • Stopper the bottle and shake well to dissolve the this compound. Gentle warming may be applied to aid dissolution.

  • Once dissolved, the solution can be filtered through anhydrous sodium sulfate to remove any residual moisture.[7]

  • Store the reagent in the tightly stoppered amber bottle in a dark, cool, and dry place.

Safety Precautions: this compound is corrosive and toxic. Chloroform is a suspected carcinogen. All handling of these chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Standard Carr-Price Test for Vitamin A

Materials:

  • Sample containing vitamin A (e.g., extracted from food, feed, or biological samples)

  • Carr-Price reagent (25% w/v SbCl₃ in chloroform)

  • Anhydrous chloroform (for dilutions)

  • Spectrophotometer

  • Cuvettes

  • Pipettes

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of water and other interfering substances. For many biological samples, this involves saponification followed by extraction of vitamin A into an organic solvent like hexane or ether.[1][4]

    • If carotenoids are present, they must be removed chromatographically as they also produce a blue color with the Carr-Price reagent.[1]

    • Prepare a solution of the vitamin A-containing sample in anhydrous chloroform.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 620 nm.

    • Use anhydrous chloroform as the blank to zero the instrument.

  • Color Development and Measurement:

    • Pipette a known volume of the sample solution (e.g., 0.2 mL) into a clean, dry cuvette.

    • Rapidly add a larger volume of the Carr-Price reagent (e.g., 2 mL).

    • Immediately mix the solution and place the cuvette in the spectrophotometer.

    • Record the maximum absorbance reading within 5-10 seconds of adding the reagent, as the blue color fades quickly.[1]

  • Quantification:

    • Prepare a standard curve using known concentrations of a vitamin A standard (e.g., retinol or retinyl acetate).

    • Plot the maximum absorbance values against the corresponding vitamin A concentrations.

    • Determine the concentration of vitamin A in the unknown sample by interpolating its absorbance value on the standard curve.

Diagrams

Carr_Price_Reaction_Mechanism Retinol Retinol (Vitamin A) Anhydroretinol Anhydroretinol Retinol->Anhydroretinol + SbCl₃ - H₂O SbCl3_1 SbCl₃ (Lewis Acid) BlueComplex Blue-Colored Complex (Anhydroretinylic Cation) Anhydroretinol->BlueComplex + SbCl₃

Caption: Chemical reaction mechanism of the Carr-Price test.

Carr_Price_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation (Extraction, Saponification) Reaction Mix Sample/Standard with Carr-Price Reagent SamplePrep->Reaction ReagentPrep Prepare Carr-Price Reagent (25% SbCl₃ in Chloroform) ReagentPrep->Reaction StandardPrep Prepare Vitamin A Standards StandardPrep->Reaction SpectroSetup Set Spectrophotometer to 620 nm Blank with Chloroform SpectroSetup->Reaction Absorbance Immediately Read Max Absorbance Reaction->Absorbance StdCurve Generate Standard Curve Absorbance->StdCurve Quantification Quantify Vitamin A in Sample StdCurve->Quantification

Caption: Experimental workflow for Vitamin A analysis.

Interferences and Limitations

A significant limitation of the Carr-Price test is its lack of specificity. Carotenoids and other related compounds can also produce a blue color with this compound, leading to erroneously high results.[1] Therefore, chromatographic separation is often necessary for samples containing these interfering substances. The transient nature of the blue color is another major drawback, requiring rapid and precise measurement.[1] Furthermore, the reagents used, particularly this compound and chloroform, are hazardous and require careful handling and disposal.

Modifications and Alternatives

To address the instability of the blue complex, a modified method using 2,3-dichloropropanol in addition to this compound has been developed. This results in the formation of a more stable pink-colored complex with a maximum absorbance at 555 nm.[5] While this modification improves the stability of the colored product, it may have lower sensitivity compared to the original Carr-Price method.[5]

References

Application Notes and Protocols: Use of Antimony Trichloride in Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds, particularly antimony trioxide (Sb₂O₃), are highly effective synergists used in conjunction with halogenated flame retardants to enhance the fire safety of a wide range of polymeric materials.[1][2] While antimony trioxide is the most common form used in formulations, its flame-retardant action proceeds through the in-situ formation of antimony trihalides, such as antimony trichloride (SbCl₃), during combustion.[3][4] This document provides detailed application notes, experimental protocols, and performance data on the use of antimony-based systems in flame retardant formulations.

Antimony trioxide on its own offers minimal flame retardancy.[1] Its efficacy is realized when combined with a halogen source, typically a chlorinated or brominated organic compound.[1][2] During the initial stages of a fire, the polymer begins to decompose, and the halogenated flame retardant releases hydrogen halides (e.g., HCl or HBr).[5] These hydrogen halides then react with antimony trioxide to form volatile antimony trihalides (e.g., SbCl₃ or SbBr₃) and antimony oxyhalides.[3]

The primary flame-retardant mechanism of this compound occurs in the gas phase. The volatile antimony species are transferred to the flame front where they act as radical scavengers, interrupting the exothermic chain reactions of combustion.[5][6] This "free radical trap" mechanism inhibits ignition and pyrolysis in the vapor phase.[6] A secondary mechanism occurs in the condensed (solid) phase, where antimony compounds can promote the formation of a protective char layer on the polymer's surface.[7] This char layer acts as an insulating barrier, reducing the release of flammable gases and limiting the oxygen supply to the underlying material.[7]

Applications

The synergistic combination of antimony compounds and halogenated flame retardants is utilized in a diverse range of polymers to meet stringent fire safety standards in various industries. Common applications include:

  • Plastics: Formulations for thermoplastics and thermosets used in electronics, construction, and automotive components. Examples include polypropylene (PP), polyvinyl chloride (PVC), and acrylonitrile-butadiene-styrene (ABS).[7][8][9]

  • Textiles: Back-coating for upholstery fabrics and draperies to reduce flammability.[2]

  • Coatings and Adhesives: Incorporation into formulations to provide fire-resistant properties to surfaces and bonded materials.

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound-based flame retardant systems is evaluated using various standard fire tests. The following tables summarize typical performance data for different polymer systems.

Polypropylene (PP) Formulations
Formulation (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference(s)
PP (100)~18Fails[10]
PP (58) / Talc (14) / Decabromodiphenyl Oxide (22) / Sb₂O₃ (6)Not ReportedV-0[11]
PP with APP/PER/Sb₂O₃ (2 wt%)36.6 (up from 27.8 without Sb₂O₃)V-0[7]

APP = Ammonium Polyphosphate, PER = Pentaerythritol

Polyvinyl Chloride (PVC) Formulations
Formulation (phr)Limiting Oxygen Index (LOI) (%)Reference(s)
PVC (100) / DOP (45)~24[12]
PVC (100) / DOP (45) / Sb₂O₃ (5.5) / Gangue (1.5)35.0[12]
PVC with Chlorinated Polyethylene (8 wt%) and Sb₂O₃ (6 wt%)31.3[13]

DOP = Dioctyl Phthalate

Acrylonitrile-Butadiene-Styrene (ABS) Formulations
FormulationUL-94 RatingReference(s)
ABS (virgin)Fails[14]
ABS with Tetrabromobisphenol A and Sb₂O₃ (2:1 ratio, 10% bromine)V-0[8]
ABS with Brominated Flame Retardants and Sb₂O₃V-0[15]

Experimental Protocols

Preparation of Flame Retardant Polymer Composites

Objective: To incorporate antimony trioxide and a halogenated flame retardant into a polymer matrix.

Materials:

  • Polymer resin (e.g., PP, PVC, ABS)

  • Antimony trioxide (Sb₂O₃)

  • Halogenated flame retardant (e.g., Decabromodiphenyl ether, Chlorinated paraffin)

  • Plasticizers and stabilizers (as required for the specific polymer)

  • Internal mixer (e.g., Brabender) or two-roll mill

  • Compression molder

Procedure:

  • Dry the polymer resin to remove any residual moisture.

  • Pre-mix the polymer resin, antimony trioxide, halogenated flame retardant, and any other additives in the desired weight percentages.

  • Melt-blend the mixture in an internal mixer or on a two-roll mill at a temperature appropriate for the polymer (e.g., 165°C for PVC, 160°C for PP).[12][16]

  • Continue mixing for a sufficient time to ensure a homogeneous dispersion of the additives (typically 5-10 minutes).

  • Remove the blended compound and cool it to room temperature.

  • Compression mold the compound into plaques of the desired dimensions for subsequent fire testing.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus with a vertical glass chimney

  • Specimen holder

  • Ignition source (propane torch)

  • Oxygen and nitrogen gas cylinders with flow controllers

Procedure:

  • Prepare test specimens according to the standard (typically bars of 80-150 mm long, 10 mm wide, and 4 mm thick).[14]

  • Mount the specimen vertically in the center of the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

  • Set the initial oxygen concentration to a level expected to support combustion.

  • Ignite the top edge of the specimen with the ignition source.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration in subsequent tests to determine the minimum concentration at which flaming combustion is sustained for a specified period or over a specified length of the specimen.

  • The LOI is expressed as the percentage of oxygen in the gas mixture.

UL-94 Vertical Burn Test

Objective: To assess the flammability of plastic materials in a vertical orientation.

Apparatus:

  • Test chamber, free from drafts

  • Bunsen burner with a 20 mm blue flame

  • Specimen holder to clamp the specimen vertically

  • Surgical cotton

  • Timer

Procedure:

  • Prepare five test specimens of the material (typically 125 mm long by 13 mm wide).

  • Condition the specimens as required by the standard.

  • Clamp a specimen vertically from its top end, with the lower end 300 mm above a layer of dry surgical cotton.

  • Apply the burner flame to the center of the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t₁).

  • If the specimen extinguishes, immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

  • Record whether any flaming drips ignite the cotton below.

  • Repeat the test for the remaining specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate and other flammability characteristics of materials under controlled heat flux conditions.

Apparatus:

  • Cone calorimeter with a conical radiant heater

  • Specimen holder

  • Load cell to measure mass loss

  • Gas analysis system (for oxygen consumption)

  • Smoke measuring system

Procedure:

  • Prepare specimens of the material (typically 100 mm x 100 mm).

  • Wrap the specimen in aluminum foil, leaving the top surface exposed.

  • Place the specimen in the holder on the load cell.

  • Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).

  • An ignition source is present to ignite the flammable gases evolved from the material.

  • Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

  • From these measurements, calculate the heat release rate (HRR), total heat released (THR), effective heat of combustion (EHC), smoke production rate (SPR), and other parameters.

Visualizations

flame_retardant_mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer_Heat Polymer + Heat Char Protective Char Layer Polymer_Heat->Char Promotes Charring Flammable_Gases Flammable Gases Polymer_Heat->Flammable_Gases Halogenated_FR Halogenated Flame Retardant HX_gas HX Gas Halogenated_FR->HX_gas Releases HX (e.g., HCl) Sb2O3 Antimony Trioxide (Sb₂O₃) SbX3_formation Sb₂O₃ + HX Combustion_Radicals H•, OH• (Combustion Radicals) Flammable_Gases->Combustion_Radicals Fuel for Flame HX_gas->SbX3_formation SbX3_gas Antimony Trihalide (SbCl₃) SbX3_formation->SbX3_gas Forms Volatile SbCl₃ Inert_Products Inert Products (H₂O, HX) SbX3_gas->Inert_Products Radical Scavenging Combustion_Radicals->Inert_Products

Flame Retardancy Mechanism of this compound

experimental_workflow Start Start: Polymer and Additives Melt_Blending Melt Blending / Compounding Start->Melt_Blending Specimen_Preparation Compression Molding / Specimen Preparation Melt_Blending->Specimen_Preparation Fire_Testing Fire Testing Specimen_Preparation->Fire_Testing LOI_Test LOI Test (ASTM D2863) Fire_Testing->LOI_Test UL94_Test UL-94 Test Fire_Testing->UL94_Test Cone_Calorimetry Cone Calorimetry (ASTM E1354) Fire_Testing->Cone_Calorimetry Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Calorimetry->Data_Analysis

Experimental Workflow for Evaluating Flame Retardants

formulation_components FR_Formulation Flame Retardant Formulation Polymer_Matrix Polymer Matrix (e.g., PP, PVC, ABS) FR_Formulation->Polymer_Matrix Synergist_Package Synergist Package FR_Formulation->Synergist_Package Other_Additives Other Additives (Plasticizers, Stabilizers, Fillers) FR_Formulation->Other_Additives Halogen_Source Halogen Source (e.g., Chlorinated Paraffin, Decabromodiphenyl Ether) Synergist_Package->Halogen_Source Antimony_Compound Antimony Compound (Sb₂O₃) Synergist_Package->Antimony_Compound

Components of an Antimony-Based Flame Retardant Formulation

References

Application Notes and Protocols: Antimony Trichloride in the Synthesis of Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony trichloride (SbCl₃) is a versatile precursor for the synthesis of a wide range of antimony-containing nanomaterials. Its reactivity and solubility in various organic solvents make it suitable for several synthesis techniques, including solvothermal, hydrothermal, and chemical vapor deposition methods. These nanomaterials exhibit unique optical, electronic, and catalytic properties, making them promising candidates for applications in nanoelectronics, catalysis, energy storage, and biomedicine. This document provides detailed application notes and experimental protocols for the synthesis of various nanomaterials using this compound.

Synthesis of Antimony (Sb) Nanotubes

Application Notes: Antimony nanotubes have potential applications in thermoelectrics and as anode materials in lithium-ion batteries. The solvothermal method described below offers a template-free route to produce pure, crystalline Sb nanotubes.[1]

Quantitative Data Summary:

ParameterValueReference
PrecursorThis compound (SbCl₃)[1]
Reducing AgentZinc (Zn) powder[1]
SolventToluene[1]
SbCl₃ Concentration521 mg in 40 mL Toluene[1]
Zn Powder Amount75 mg[1]
Reaction Temperature200 °C[1]
Reaction Time10 hours[1]
Nanotube Diameter~50 nm[1]
Nanotube Length~350 nm[1]
Crystal PhaseRhombohedral[1]

Experimental Protocol: Solvothermal Synthesis of Sb Nanotubes

  • Preparation of Precursor Solution: Disperse 521 mg of this compound (SbCl₃) in 40 mL of toluene in a beaker.

  • Stirring: Stir the mixture vigorously at 5000 rad/min for 30 minutes to ensure uniform dispersion.

  • Transfer to Autoclave: Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Addition of Reducing Agent: Add 75 mg of zinc powder to the autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it to 200 °C for 10 hours.

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the black precipitate and wash it several times with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Experimental Workflow:

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing SbCl3 SbCl3 in Toluene Stir Vigorous Stirring (30 min) SbCl3->Stir Autoclave Transfer to Autoclave Stir->Autoclave Add_Zn Add Zn Powder Autoclave->Add_Zn Heat Heat at 200°C (10 h) Add_Zn->Heat Cool Cool to RT Heat->Cool Wash Wash with Ethanol Cool->Wash Dry Dry at 60°C Wash->Dry Sb_Nanotubes Sb Nanotubes Dry->Sb_Nanotubes

Caption: Solvothermal synthesis workflow for Antimony Nanotubes.

Synthesis of Antimony Oxychloride (Sb₄O₅Cl₂) Nanostructures

Application Notes: Antimony oxychloride nanostructures, such as nanorods and nanosheets, are promising materials for photocatalysis, flame retardants, and as anode materials in sodium-ion batteries.[2][3] The morphology can be controlled by adjusting the reaction parameters in a wet-chemical approach.[2]

Quantitative Data Summary:

ParameterValue (Nanorods/Nanosheets)Reference
PrecursorThis compound (SbCl₃)[3]
SolventDeionized Water, Ethanol[3]
ReagentsAmmonia, PEG-4000[3]
SbCl₃ Concentration100 mg in 2 mL Ethanol[3]
Reaction Temperature15 °C[3]
Reaction Time1 hour after SbCl₃ addition[3]
Resulting MorphologyCotton-like 3D structures[3]
Crystal PhaseMonoclinic[2]

Experimental Protocol: Precipitation Synthesis of 3D Sb₄O₅Cl₂ Structures

  • Initial Mixture: Mix 5 mL of deionized water and 2.5 mL of ammonia at room temperature.

  • Cooling: Cool the mixture to 15 °C under vigorous mechanical stirring.

  • PEG Addition: Add 1 g of PEG-4000 and stir until completely dissolved.

  • Ethanol Addition: Introduce 5 mL of ethanol to the synthesis vessel and stir for 1 hour.

  • Precursor Addition: Dissolve 100 mg of SbCl₃ in 2 mL of ethanol and add it dropwise to the mixture.

  • Reaction: Continue stirring for an additional hour.

  • Collection and Washing: Collect the resulting precipitate by centrifugation, wash it multiple times with deionized water and ethanol.

  • Drying: Dry the product in an oven at 80 °C for 12 hours.

Experimental Workflow:

precipitation_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Mix1 Mix DI Water & Ammonia Cool Cool to 15°C Mix1->Cool Add_PEG Add PEG-4000 Cool->Add_PEG Add_EtOH Add Ethanol (Stir 1h) Add_PEG->Add_EtOH Add_SbCl3 Add SbCl3 in Ethanol (dropwise) Add_EtOH->Add_SbCl3 Stir2 Stir for 1h Add_SbCl3->Stir2 Collect Centrifuge & Collect Stir2->Collect Wash Wash (Water/Ethanol) Collect->Wash Dry Dry at 80°C Wash->Dry Sb4O5Cl2 Sb4O5Cl2 Structures Dry->Sb4O5Cl2

Caption: Precipitation synthesis workflow for 3D Sb₄O₅Cl₂ structures.

Synthesis of Antimony Trioxide (Sb₂O₃) Nanoparticles

Application Notes: Antimony trioxide nanoparticles are utilized as flame retardants, catalysts, and in optical materials.[2][4] The chemical reduction method provides a route to synthesize small nanoparticles with a narrow size distribution.[5] The crystal phase (cubic or orthorhombic) can be controlled by the choice of solvent.[6]

Quantitative Data Summary:

ParameterValueReference
PrecursorThis compound (SbCl₃)[5]
Reducing AgentHydrazine (N₂H₅OH)[5]
CatalystSodium Hydroxide (NaOH)[5]
SolventEthylene Glycol[5]
Reaction Temperature120 °C[5]
Reaction Time1 hour[5]
Particle Size Range2 - 12 nm[5]
Crystal PhaseCubic (Senarmontite)[4]

Experimental Protocol: Chemical Reduction Synthesis of Sb₂O₃ Nanoparticles

  • Precursor Solution: Prepare a solution of this compound in ethylene glycol.

  • Addition of Reagents: Add sodium hydroxide (as a catalyst) and hydrazine (as a reducing agent) to the solution. The molar ratio of [NaOH]/[Sb³⁺] and [N₂H₅OH]/[Sb³⁺] can be varied to control particle size.[5] A typical ratio for [NaOH]/[Sb³⁺] is 3.[5]

  • Reaction: Heat the mixture at 120 °C for 1 hour under constant stirring.

  • Collection: After the reaction is complete, cool the solution to room temperature.

  • Washing: Collect the white precipitate by centrifugation and wash thoroughly with deionized water and ethanol.

  • Drying: Dry the nanoparticles in a vacuum oven.

Experimental Workflow:

chemical_reduction cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing SbCl3_sol SbCl3 in Ethylene Glycol Add_reagents Add NaOH & Hydrazine SbCl3_sol->Add_reagents Heat Heat at 120°C (1 h) Add_reagents->Heat Cool Cool to RT Heat->Cool Wash Centrifuge & Wash Cool->Wash Dry Vacuum Dry Wash->Dry Sb2O3_NP Sb2O3 Nanoparticles Dry->Sb2O3_NP

Caption: Chemical reduction workflow for Sb₂O₃ nanoparticle synthesis.

Synthesis of Antimony Telluride (Sb₂Te₃) Nanoplates

Application Notes: Antimony telluride is a well-known thermoelectric material and a topological insulator.[7] Colloidal synthesis provides a scalable method to produce Sb₂Te₃ nanoplates.[7]

Quantitative Data Summary:

ParameterValueReference
Antimony PrecursorThis compound (SbCl₃)[7]
Tellurium PrecursorTellurium Oxide (TeO₂)[7]
SolventEthylene Glycol (EG)[7]
ReagentsSodium Hydroxide (NaOH), Polyvinylpyrrolidone (PVP)[7]
Reducing AgentHydrazine (N₂H₄) (for spiral nanoplates)[7]
Reaction Temperature130 °C[7]
Reaction Time10 minutes at 130 °C[7]
Resulting MorphologySpiral-type or hexagonal nanoplates[7]

Experimental Protocol: Colloidal Synthesis of Sb₂Te₃ Nanoplates

  • Mixing Reagents: In a three-necked flask, dissolve 9 mmol of TeO₂, 6 mmol of SbCl₃, 1.46 g of NaOH, and 800 mg of PVP in 70 mL of ethylene glycol.

  • Inert Atmosphere: Evacuate the flask and replace the air with argon gas.

  • Heating: Heat the flask to 130 °C and maintain this temperature for 10 minutes. The solution should turn black, indicating the formation of Sb₂Te₃.

  • Hydrazine Addition (for spiral nanoplates): For the synthesis of spiral-type nanoplates, hydrazine is added. The rate of addition influences the final morphology.[7] For hexagonal nanoplates, hydrazine is added rapidly before heating.[7]

  • Cooling and Collection: After the reaction, cool the solution and collect the product by centrifugation.

  • Washing: Wash the nanoplates with ethanol.

  • Drying: Dry the final product under vacuum.

Experimental Workflow:

colloidal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Mix_reagents Mix TeO2, SbCl3, NaOH, PVP in EG Inert Evacuate & Fill with Argon Mix_reagents->Inert Add_N2H4 Add Hydrazine (optional/timed) Inert->Add_N2H4 Heat Heat at 130°C (10 min) Add_N2H4->Heat Cool Cool to RT Heat->Cool Wash Centrifuge & Wash Cool->Wash Dry Vacuum Dry Wash->Dry Sb2Te3_NP Sb2Te3 Nanoplates Dry->Sb2Te3_NP

Caption: Colloidal synthesis workflow for Sb₂Te₃ nanoplates.

References

Application Notes & Protocols: Experimental Setup for Chlorination Reactions Using Antimony Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting chlorination reactions utilizing antimony trichloride (SbCl₃). The document covers the role of SbCl₃ as a Lewis acid catalyst, experimental setups for various substrates, and critical safety procedures.

Introduction: this compound in Chlorination Chemistry

This compound (SbCl₃) is a versatile and potent Lewis acid catalyst employed in various organic transformations, including polymerization, hydrocracking, and chlorination reactions.[1][2][3] Its ability to accept an electron pair facilitates the activation of substrates, making it a valuable reagent for the synthesis of chlorinated organic compounds.[2][4] SbCl₃ can be used to chlorinate a range of substrates, including alcohols and alkanes, often in conjunction with a chlorine source. Its utility stems from its strong Lewis acidity and its role in promoting the formation of reactive intermediates.[5]

Care must be taken in its handling as it is a corrosive, hygroscopic solid that reacts with water to form antimony oxychloride and hydrochloric acid.[1][3][6] All experiments should be conducted under anhydrous conditions in a well-ventilated fume hood.[6][7]

Safety Precautions and Handling

This compound is a corrosive and toxic substance that requires strict safety protocols.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[7][8][9] Work should be conducted in a certified chemical fume hood.[7][8] For handling larger quantities or when generating dust, respiratory protection is necessary.[6][8]

  • Handling: Handle SbCl₃ in a well-ventilated area, avoiding all personal contact, including inhalation of dust or fumes.[7] Keep containers tightly sealed when not in use and protect from moisture, as it is highly hygroscopic and reacts with water.[1][7] Use non-sparking tools and prevent electrostatic discharge.[6]

  • Storage: Store in a dry, well-closed container, separated from incompatible materials such as strong oxidizers, moisture, and food and feedstuffs.[6][8]

  • Spill & Waste Disposal: In case of a spill, sweep the solid substance into a covered, sealable container. Neutralize the area carefully. Do not use water on fires involving SbCl₃.[7] Dispose of waste according to local, state, and federal regulations.

Experimental Protocols

The following protocols are representative examples of chlorination reactions using this compound. Researchers should perform their own optimizations for specific substrates and desired outcomes.

This protocol describes a general procedure for the chlorination of a secondary alcohol using thionyl chloride (SOCl₂) as the chlorine source and a catalytic amount of this compound. The use of a Lewis acid like SbCl₃ can facilitate the conversion of alcohols to alkyl chlorides.[10][11]

Materials:

  • Secondary Alcohol (e.g., Cyclohexanol)

  • This compound (SbCl₃), anhydrous

  • Thionyl Chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, dissolve the secondary alcohol (1.0 eq) and a catalytic amount of this compound (e.g., 5-10 mol%) in the anhydrous solvent.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.1-1.5 eq) to the stirred solution at 0 °C (ice bath) using a dropping funnel. The addition is often exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux and monitored by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to quench excess thionyl chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired alkyl chloride.

This protocol outlines the chlorination of an alkane using chlorine gas, catalyzed by this compound, under UV irradiation. This method proceeds via a free-radical chain mechanism.[12][13][14][15]

Materials:

  • Alkane (e.g., Cyclohexane)

  • This compound (SbCl₃), anhydrous

  • Chlorine (Cl₂) gas

  • Anhydrous inert solvent (e.g., Carbon tetrachloride - use with extreme caution due to toxicity)

  • Sodium hydroxide (NaOH) solution (for scrubbing)

  • Quartz reaction vessel

  • Gas inlet tube

  • UV lamp (mercury vapor lamp)

  • Magnetic stirrer and stir bar

  • Gas scrubber/trap

Procedure:

  • Setup: Place the quartz reaction vessel on a magnetic stirrer and equip it with a gas inlet tube and an outlet connected to a gas scrubber containing NaOH solution to neutralize excess chlorine gas.

  • Reagent Preparation: Charge the quartz vessel with the alkane, the anhydrous inert solvent, and a catalytic amount of this compound.

  • Initiation: Begin stirring the solution and position the UV lamp to irradiate the vessel.

  • Reaction: Slowly bubble chlorine gas through the solution via the gas inlet tube. The reaction is initiated by the UV light, which promotes the formation of chlorine radicals.[12][14][15][16] Monitor the reaction progress by GC. Be aware that multiple chlorination products can form.[13][15]

  • Termination: Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

  • Workup: Purge the system with an inert gas (e.g., nitrogen) to remove any remaining chlorine. Wash the reaction mixture with water and then with a dilute sodium bicarbonate solution to remove any dissolved HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purification: Separate the chlorinated alkane products by fractional distillation.

Data Presentation

The following tables summarize typical experimental parameters for the chlorination protocols described. Conditions should be optimized for each specific substrate.

Table 1: Typical Parameters for Lewis Acid-Catalyzed Chlorination of Alcohols

ParameterValue/ConditionNotes
Substrate Secondary/Tertiary AlcoholsPrimary alcohols may require harsher conditions.
Chlorinating Agent Thionyl Chloride (SOCl₂)1.1 - 1.5 equivalents
Catalyst This compound (SbCl₃)5 - 10 mol%
Solvent Anhydrous CH₂Cl₂, CHCl₃Must be inert and anhydrous.
Temperature 0 °C to RefluxInitial addition at 0°C, then room temp or reflux.
Reaction Time 1 - 12 hoursMonitored by TLC or GC.
Yield Variable (Good to Excellent)Highly substrate-dependent.

Table 2: Typical Parameters for Free-Radical Chlorination of Alkanes

ParameterValue/ConditionNotes
Substrate Alkanes (e.g., Cyclohexane)Reactivity: Tertiary C-H > Secondary C-H > Primary C-H.
Chlorinating Agent Chlorine (Cl₂) gasUse of excess alkane can favor mono-substitution.[15]
Catalyst This compound (SbCl₃)1 - 5 mol%
Solvent Anhydrous CCl₄ (Caution!)An inert, anhydrous solvent is required.
Initiation UV Light (Mercury Lamp)Heat can also be used for initiation.[13][14]
Temperature Room Temperature to 50 °CReaction is typically light-initiated.
Reaction Time 30 min - 4 hoursMonitored by GC.
Yield VariableOften yields a mixture of chlorinated products.[13][15]

Visualized Workflows

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep_flask Dry Flask under N2/Ar add_alcohol Add Alcohol (1.0 eq) & Solvent prep_flask->add_alcohol add_sbcl3 Add SbCl3 (cat.) add_alcohol->add_sbcl3 cool Cool to 0 °C add_sbcl3->cool add_socl2 Slowly Add SOCl2 (1.1-1.5 eq) cool->add_socl2 reflux Warm to RT or Reflux Monitor by TLC/GC add_socl2->reflux quench Quench with Ice & NaHCO3 soln. reflux->quench extract Extract with Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify

Caption: General workflow for the SbCl₃-catalyzed chlorination of an alcohol.

G cluster_propagation Propagation Cycle initiation Initiation Cl2 + UV Light → 2 Cl• prop1 Cl• + R-H → HCl + R• initiation->prop1 prop2 R• + Cl2 → R-Cl + Cl• prop1->prop2 Chain Reaction termination Termination Cl• + Cl• → Cl2 R• + Cl• → R-Cl R• + R• → R-R prop1->termination prop2->prop1 prop2->termination

Caption: The three key stages of a free-radical chlorination reaction.

References

Application Notes and Protocols for Antimony Trichloride in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony trichloride (SbCl₃), historically known as "butter of antimony," is a Lewis acid that has found applications in various industrial processes, including as a mordant in textile dyeing.[1] A mordant acts as a fixing agent, forming a coordination complex with both the dye and the textile fiber, thereby enhancing the adherence of the dye and improving the color fastness of the dyed material.[2] These application notes provide a comprehensive overview of the use of this compound as a mordant, with a focus on its application to protein (wool) and cellulose (cotton) fibers.

Disclaimer: The following protocols are based on general mordanting principles due to a lack of specific, published, and validated experimental procedures for this compound in textile dyeing literature. Researchers should treat these as starting points and optimize the parameters for their specific applications. Furthermore, this compound is a hazardous substance and must be handled with extreme caution in a controlled laboratory environment.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula SbCl₃[1]
Molar Mass 228.11 g/mol [1]
Appearance Colorless, crystalline solid[1]
Melting Point 73.4 °C[1]
Boiling Point 223 °C[1]
Solubility Soluble in water (hydrolyzes), ethanol, acetone, acids[1]
Hazards Corrosive, toxic, environmental hazard[3][4]

Safety Precautions and Handling

This compound is a corrosive and toxic substance that requires strict safety protocols.[3][4]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.[3]

  • Handling: Avoid inhalation of dust or fumes. Prevent contact with skin and eyes. Do not ingest.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from moisture, as it is hygroscopic and reacts with water.[5]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4]

General Mordanting Principles

The process of mordanting involves the formation of a coordination complex between the mordant, the dye, and the functional groups present in the textile fiber. This complex "locks" the dye to the fiber, improving wash, light, and rub fastness.

Mordanting Protein Fibers (e.g., Wool)

Protein fibers, such as wool, are composed of amino acids containing functional groups like carboxyl (-COOH) and amino (-NH₂) groups. These groups can readily form coordination bonds with metal ions.

Mordanting Cellulose Fibers (e.g., Cotton)

Cellulose fibers, like cotton, have hydroxyl (-OH) groups. The direct interaction of these groups with many mordants is weak. Therefore, a pre-treatment with a tannin-rich substance is typically required.[6] Tannins are polyphenolic compounds that have a high affinity for cellulose and can chelate metal ions, thus acting as a bridge between the mordant and the fiber.

Experimental Protocols (Hypothetical)

The following are suggested starting protocols for using this compound as a mordant. These are not validated and should be optimized.

Protocol for Mordanting Wool with this compound
  • Scouring: Wash the wool fibers in a pH-neutral detergent solution to remove any impurities. Rinse thoroughly.

  • Mordant Bath Preparation: In a chemical fume hood, carefully prepare a mordant solution. A starting concentration of 2-5% weight of fiber (WOF) of this compound is suggested, based on concentrations used for other metal salt mordants. Dissolve the this compound in a small amount of hot water before adding it to the main dyebath. The liquor ratio (ratio of the weight of the textile to the volume of the bath) should be between 1:20 and 1:40.

  • Mordanting: Introduce the wet, scoured wool into the mordant bath. Slowly raise the temperature to 80-90°C and maintain for 1 hour, ensuring the fibers are fully submerged and gently agitated periodically.

  • Cooling and Rinsing: Allow the bath to cool gradually to room temperature. Remove the wool and rinse thoroughly with water to remove any unbound mordant.

Protocol for Mordanting Cotton with this compound
  • Scouring: Wash the cotton fibers in a solution of soda ash and a neutral detergent to remove waxes and other impurities. Rinse thoroughly.

  • Tannin Pre-treatment: Prepare a tannin bath using a tannin source (e.g., tannic acid, myrobalan, or oak galls) at a concentration of 8-15% WOF. Immerse the scoured cotton in the tannin bath at 50-60°C for 1-2 hours. Allow the cotton to cool in the bath.

  • Mordanting: Prepare the this compound mordant bath as described for wool (2-5% WOF). Introduce the tannin-treated, damp cotton into the mordant bath. Heat to 60-80°C and maintain for 1 hour.

  • Cooling and Rinsing: Let the bath cool down before removing the cotton. Rinse the mordanted cotton thoroughly.

Dyeing
  • Dye Bath Preparation: Prepare a dyebath with the desired natural dye (e.g., madder, cochineal) according to standard procedures for that dye.

  • Dyeing: Introduce the wet, mordanted fibers into the dyebath. Follow the specific temperature and time requirements for the chosen natural dye.

  • Rinsing and Drying: After dyeing, rinse the fibers until the water runs clear and then allow them to dry.

Mechanism of Action (Hypothetical)

The mordanting action of this compound is predicated on its ability to act as a Lewis acid and form coordination complexes.

  • On Protein Fibers (Wool): The antimony(III) ion (Sb³⁺) is expected to form coordinate bonds with the lone pair of electrons on the nitrogen and oxygen atoms of the amino and carboxyl groups in the keratin protein of wool.

  • On Cellulose Fibers (Cotton): Following the tannin pre-treatment, the Sb³⁺ ions would likely coordinate with the phenolic hydroxyl groups of the tannin molecules that are adsorbed onto the cellulose.

  • Dye Complexation: Natural dyes often contain functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, which can act as ligands. The antimony ion, already bound to the fiber (or tannin on the fiber), can then form a stable chelate complex with the dye molecule, effectively anchoring the dye to the textile.

Data Presentation: Color Fastness

As of the date of this document, specific quantitative data on the color fastness of textiles mordanted with this compound is not available in the reviewed scientific literature. To evaluate the efficacy of this compound as a mordant, researchers should conduct standardized fastness tests. The results can be tabulated as shown in the example tables below.

Table 2: Hypothetical Wash Fastness Data (ISO 105-C06)

FiberDyeMordantColor Change (Grey Scale)Staining on Multifiber Strip (Grey Scale)
WoolMadderSbCl₃ (3% WOF)Data to be generatedData to be generated
CottonMadderTannin + SbCl₃ (3% WOF)Data to be generatedData to be generated

Table 3: Hypothetical Light Fastness Data (AATCC 16.3)

FiberDyeMordantLight Fastness Rating (Blue Wool Scale)
WoolMadderSbCl₃ (3% WOF)Data to be generated
CottonMadderTannin + SbCl₃ (3% WOF)Data to be generated

Table 4: Hypothetical Rubbing Fastness Data (ISO 105-X12)

FiberDyeMordantDry Rubbing (Grey Scale)Wet Rubbing (Grey Scale)
WoolMadderSbCl₃ (3% WOF)Data to be generatedData to be generated
CottonMadderTannin + SbCl₃ (3% WOF)Data to be generatedData to be generated

Visualizations

Experimental_Workflow_Wool cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_dye Dyeing Scouring Scouring (pH neutral detergent) Mordant_Bath Prepare SbCl₃ Bath (2-5% WOF, 1:20-1:40 liquor ratio) Scouring->Mordant_Bath Mordanting Mordant Wool (80-90°C, 1 hr) Mordant_Bath->Mordanting Rinsing_Mordant Cool & Rinse Mordanting->Rinsing_Mordant Dye_Bath Prepare Natural Dye Bath Rinsing_Mordant->Dye_Bath Dyeing Dye Wool (Specific temp/time for dye) Dye_Bath->Dyeing Rinsing_Dye Rinse & Dry Dyeing->Rinsing_Dye

Caption: Experimental workflow for mordanting wool with this compound.

Experimental_Workflow_Cotton cluster_prep Fiber Preparation cluster_tannin Tannin Treatment cluster_mordant_c Mordanting cluster_dye_c Dyeing Scouring_C Scouring (Soda ash & detergent) Tannin_Bath Prepare Tannin Bath (8-15% WOF) Scouring_C->Tannin_Bath Tannin_Treatment Treat Cotton (50-60°C, 1-2 hrs) Tannin_Bath->Tannin_Treatment Mordant_Bath_C Prepare SbCl₃ Bath (2-5% WOF) Tannin_Treatment->Mordant_Bath_C Mordanting_C Mordant Cotton (60-80°C, 1 hr) Mordant_Bath_C->Mordanting_C Rinsing_Mordant_C Cool & Rinse Mordanting_C->Rinsing_Mordant_C Dye_Bath_C Prepare Natural Dye Bath Rinsing_Mordant_C->Dye_Bath_C Dyeing_C Dye Cotton Dye_Bath_C->Dyeing_C Rinsing_Dye_C Rinse & Dry Dyeing_C->Rinsing_Dye_C

Caption: Experimental workflow for mordanting cotton with this compound.

Mordanting_Mechanism Fiber Wool (Keratin) or Cotton (Cellulose + Tannin) SbCl3 This compound (SbCl₃) Fiber->SbCl3 Dye Dye Molecule (e.g., Madder) SbCl3->Dye

Caption: Hypothetical mordanting mechanism of this compound.

References

Application Notes and Protocols for Antimony Trichloride (SbCl₃) Mediated Organic Transformations in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony trichloride (SbCl₃) is a versatile and cost-effective Lewis acid catalyst that has demonstrated significant utility in a variety of organic transformations. Its ability to activate functional groups under non-aqueous conditions makes it a valuable tool in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document provides detailed application notes and experimental protocols for several key SbCl₃-mediated reactions, including the Biginelli reaction, Pechmann condensation, and the deprotection of trityl ethers.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold present in numerous biologically active compounds. SbCl₃ has been shown to be an effective catalyst for this transformation, offering good to high yields under relatively mild conditions.[1]

General Reaction Scheme:

Aromatic Aldehyde + β-Ketoester + Urea → Dihydropyrimidinone

Quantitative Data Summary:
EntryAldehydeβ-KetoesterTime (h)Yield (%)[1]
1BenzaldehydeMethyl isobutyrylacetate585
24-ChlorobenzaldehydeMethyl isobutyrylacetate682
34-MethylbenzaldehydeMethyl isobutyrylacetate588
44-MethoxybenzaldehydeMethyl isobutyrylacetate490
5BenzaldehydeEthyl acetoacetate392
64-ChlorobenzaldehydeEthyl acetoacetate491
74-MethylbenzaldehydeEthyl acetoacetate394
84-MethoxybenzaldehydeEthyl acetoacetate295
Experimental Protocol:

General Procedure for the SbCl₃-Catalyzed Synthesis of Dihydropyrimidinones: [1]

  • To a solution of an aromatic aldehyde (10 mmol) and a β-ketoester (10 mmol) in anhydrous acetonitrile (10 mL), add urea (15 mmol, 1.5 equiv) and antimony(III) chloride (2 mmol, 20 mol%).

  • Heat the reaction mixture with stirring to reflux (approximately 83 °C) and maintain at this temperature for the time indicated in the table above.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the reaction mixture to dryness under reduced pressure.

  • Cool the residue to room temperature and triturate with diluted hydrochloric acid (2 mL of 37% HCl + 8 mL of distilled water) at room temperature for 1 hour.

  • Separate the crude product by filtration and dry under high vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/2-propanol, 9.8:0.2) to afford the pure dihydropyrimidinone.

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde F Mix and Reflux A->F B β-Ketoester B->F C Urea C->F D SbCl₃ (catalyst) D->F E Anhydrous Acetonitrile E->F G Evaporation F->G H Acid Trituration G->H I Filtration H->I J Column Chromatography I->J K Pure Dihydropyrimidinone J->K

Experimental workflow for the SbCl₃-catalyzed Biginelli reaction.

Pechmann Condensation for the Synthesis of Coumarins

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters in the presence of an acid catalyst. SbCl₃, particularly when supported on alumina, has been found to be an efficient catalyst for this reaction, especially under microwave irradiation and solvent-free conditions.[2]

General Reaction Scheme:

Phenol + β-Ketoester → Coumarin

Quantitative Data Summary:
EntryPhenolβ-KetoesterTime (min)Yield (%)[2]
1PhenolEthyl acetoacetate1088
2ResorcinolEthyl acetoacetate895
3PyrogallolEthyl acetoacetate892
4α-NaphtholEthyl acetoacetate1090
5β-NaphtholEthyl acetoacetate1086
Experimental Protocol:

General Procedure for the SbCl₃-Al₂O₃ Catalyzed Pechmann Condensation under Microwave Irradiation: [2]

  • Thoroughly mix the phenolic compound (10 mmol), ethyl acetoacetate (10 mmol, 1.3 g), and SbCl₃-Al₂O₃ catalyst (3.0 g, containing 5 mol% of SbCl₃) in a 100 mL beaker using a glass rod.

  • Irradiate the mixture in a microwave oven at a power level of 800 W for the time specified in the table, with a 30-second pause after every minute of irradiation.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, add ethyl acetate (100 mL) and stir well.

  • Collect the product by filtration under suction.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography over silica gel to afford the pure coumarin derivative.

Pechmann_Workflow cluster_prep Reactant Mixing cluster_reaction Microwave Irradiation cluster_workup Isolation & Purification A Phenol D Irradiate at 800W A->D B Ethyl Acetoacetate B->D C SbCl₃-Al₂O₃ C->D E Ethyl Acetate Addition D->E F Filtration E->F G Evaporation F->G H Column Chromatography G->H I Pure Coumarin H->I

Workflow for SbCl₃-catalyzed Pechmann condensation.

Deprotection of Trityl Ethers

The triphenylmethyl (trityl) group is a common protecting group for primary alcohols due to its steric bulk and ease of removal under acidic conditions. SbCl₃ has been reported as a mild and efficient reagent for the selective cleavage of trityl ethers.[3]

General Reaction Scheme:

Trityl-Protected Alcohol → Alcohol

Quantitative Data Summary:
EntrySubstrate (Trityl Ether of)Time (min)Yield (%)[3]
1Benzyl alcohol1095
21-Octanol1092
3Cyclohexanol1590
4Cholesterol2088
55'-Trityluridine3091
Experimental Protocol:

General Procedure for the Deprotection of Trityl Ethers with SbCl₃: [3]

  • To a solution of the trityl-protected alcohol (1 mmol) in a suitable non-aqueous solvent such as acetonitrile or dichloromethane (10 mL), add antimony(III) chloride (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected alcohol.

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification A Trityl-Protected Alcohol C Stir at Room Temp A->C B SbCl₃ in Acetonitrile B->C D Quench with NaHCO₃ C->D E Extraction D->E F Drying & Evaporation E->F G Column Chromatography F->G H Pure Alcohol G->H

General workflow for the deprotection of trityl ethers using SbCl₃.

Further Applications and Considerations

While detailed protocols for SbCl₃-mediated Friedel-Crafts acylation, aldol condensation, and Michael addition in non-aqueous media are not as readily available in the provided search results, the Lewis acidic nature of SbCl₃ suggests its potential utility in these transformations. Researchers are encouraged to explore the application of SbCl₃ as a catalyst for these reactions, optimizing conditions such as solvent, temperature, and catalyst loading.

Safety Precautions: this compound is a corrosive and moisture-sensitive solid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the catalyst.

Conclusion

This compound is a valuable Lewis acid catalyst for a range of organic transformations in non-aqueous media. The protocols provided herein for the Biginelli reaction, Pechmann condensation, and deprotection of trityl ethers offer efficient and practical methods for the synthesis of important molecular scaffolds. Further exploration of SbCl₃ in other key organic reactions is warranted and holds promise for the development of novel synthetic methodologies.

References

Troubleshooting & Optimization

Preventing antimony oxychloride precipitation in SbCl3 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling antimony trichloride (SbCl₃) solutions. This resource is designed for researchers, scientists, and drug development professionals to prevent the common issue of antimony oxychloride (SbOCl) precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does a white precipitate form when I dissolve this compound in water?

A1: this compound readily hydrolyzes in water to form a white precipitate of antimony oxychloride (SbOCl) and hydrochloric acid (HCl).[1][2] This is a reversible reaction, as shown below:

SbCl₃(aq) + H₂O(l) ⇌ SbOCl(s) + 2HCl(aq)

The formation of the insoluble SbOCl is the cause of the turbidity or white precipitate you observe.

Q2: How can I prevent the precipitation of antimony oxychloride?

A2: Precipitation can be prevented by either acidifying the solution with hydrochloric acid or by adding a chelating agent like tartaric acid.

  • Hydrochloric Acid (HCl): Adding a sufficient concentration of HCl shifts the equilibrium of the hydrolysis reaction to the left, favoring the soluble SbCl₃ and preventing the formation of SbOCl.[3] Antimony oxychloride is soluble in hydrochloric acid.[4]

  • Tartaric Acid: Tartaric acid acts as a chelating agent, forming a stable, soluble complex with antimony(III) ions, which prevents them from reacting with water to form antimony oxychloride.

Q3: What concentration of hydrochloric acid is needed to stabilize my SbCl₃ solution?

Q4: How do I use tartaric acid to prevent precipitation?

A4: Tartaric acid can be used to prepare a stable antimony stock solution. For example, a stable antimony tartrate complex can be synthesized by reacting tartaric acid and this compound. A general laboratory approach to stabilize an SbCl₃ solution is to add tartaric acid in a slight molar excess to the SbCl₃.

Troubleshooting Guides

Issue 1: A white precipitate has formed in my SbCl₃ solution.
  • Cause: Insufficient acidification or chelation, leading to the hydrolysis of SbCl₃ and precipitation of SbOCl.

  • Solution:

    • Acidification: Add concentrated hydrochloric acid dropwise while stirring until the precipitate dissolves. To prevent recurrence, ensure the final HCl concentration is sufficiently high (e.g., >1.5 M, though this may need to be optimized for your specific SbCl₃ concentration).[5]

    • Chelation: In some cases, adding a solution of tartaric acid may redissolve the precipitate by forming a soluble antimony-tartrate complex. The effectiveness of this will depend on the specific conditions.

Issue 2: My SbCl₃ solution becomes cloudy upon dilution.
  • Cause: Diluting with water or a solution with a low HCl concentration reduces the overall acidity, shifting the equilibrium towards the formation of insoluble SbOCl.

  • Solution: Always use a diluent that contains a sufficient concentration of HCl to maintain the stability of the final solution. The required HCl concentration in the diluent will depend on the initial and final concentrations of SbCl₃ and HCl.

Data Presentation

Table 1: Solubility of this compound in Hydrochloric Acid at 20°C

HCl Concentration (% w/w)Solubility of SbCl₃ (g/g of solution)
4.638.954
14.48.576
36.77.898

This data indicates that while SbCl₃ is highly soluble in HCl, the mass fraction of SbCl₃ in a saturated solution decreases as the HCl concentration increases.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution using Hydrochloric Acid

Objective: To prepare a 1 M stock solution of SbCl₃ stabilized with hydrochloric acid.

Materials:

  • This compound (SbCl₃), solid

  • Concentrated hydrochloric acid (HCl), ~12 M

  • Deionized water

  • Volumetric flasks

  • Glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. SbCl₃ is corrosive and hygroscopic.

  • In a glass beaker, carefully and slowly add 228.11 g of solid SbCl₃ to approximately 400 mL of concentrated HCl.

  • Place the beaker on a magnetic stirrer and stir until the SbCl₃ is completely dissolved. The reaction may be exothermic.

  • Once dissolved, carefully transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with small portions of concentrated HCl and add the rinsings to the volumetric flask.

  • Bring the final volume to the 1 L mark with concentrated HCl.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the stabilized stock solution in a tightly sealed, corrosion-resistant bottle.

Protocol 2: In Vitro Testing of a Stabilized Antimony Compound on the MAPK Signaling Pathway in Cancer Cell Lines

Objective: To assess the effect of a stabilized antimony compound on the phosphorylation of key proteins in the MAPK signaling pathway in a cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Stabilized this compound stock solution (prepared as in Protocol 1 or stabilized with tartaric acid).

  • A549 lung cancer cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Western blotting apparatus and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Culture and Treatment:

    • Culture A549 cells to ~80% confluency.

    • Prepare serial dilutions of the stabilized antimony stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Note: A preliminary dose-response experiment (e.g., MTT assay) is recommended to determine the appropriate concentration range.

    • Treat the cells with the antimony solutions for a predetermined time (e.g., 24 hours). Include a vehicle control (medium with the same concentration of HCl or tartaric acid as the highest antimony concentration).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total MAPK pathway proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.

    • Compare the levels of phosphorylated proteins in the antimony-treated samples to the vehicle control to determine the effect of the antimony compound on the MAPK signaling pathway.

Visualizations

logical_relationship SbCl3 SbCl3 in Aqueous Solution Precipitation SbOCl Precipitation (Hydrolysis) SbCl3->Precipitation reacts with H2O HCl Add Hydrochloric Acid (HCl) SbCl3->HCl Tartaric_Acid Add Tartaric Acid SbCl3->Tartaric_Acid H2O Water (H2O) H2O->Precipitation Stable_Solution Stable SbCl3 Solution HCl->Stable_Solution prevents hydrolysis Tartaric_Acid->Stable_Solution forms stable complex

Caption: Logical diagram illustrating the prevention of antimony oxychloride precipitation.

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Prep_Stock Prepare Stabilized SbCl3 Stock Solution (e.g., in HCl) Treat_Cells Treat Cells with Diluted SbCl3 Solution Prep_Stock->Treat_Cells Culture_Cells Culture Cancer Cells (e.g., A549) Culture_Cells->Treat_Cells Protein_Extraction Protein Extraction Treat_Cells->Protein_Extraction Western_Blot Western Blot for MAPK Pathway Proteins Protein_Extraction->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for testing antimony compounds on cancer cell lines.

mapk_pathway Antimony Antimony Compound ROS Reactive Oxygen Species (ROS) Antimony->ROS SEK1_JNK SEK1/JNK Pathway ROS->SEK1_JNK activates AP1 AP-1 SEK1_JNK->AP1 activates Apoptosis Apoptosis SEK1_JNK->Apoptosis AP1->Apoptosis Growth_Inhibition Growth Inhibition Apoptosis->Growth_Inhibition

Caption: Simplified diagram of a potential signaling pathway affected by antimony compounds.

References

Technical Support Center: Optimizing SbCl₃ Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for antimony(III) chloride (SbCl₃) catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are commonly catalyzed by SbCl₃?

A1: SbCl₃ is a versatile Lewis acid catalyst used in a variety of organic transformations. Some of the most common applications include:

  • Acetylation: Efficiently catalyzes the acetylation of alcohols, phenols, and amines, often under solvent-free conditions.[1]

  • Pechmann Condensation: Used for the synthesis of coumarins from phenols and β-ketoesters.

  • Friedel-Crafts Reactions: Acts as a catalyst in both alkylation and acylation reactions.[2][3][4][5]

  • Mannich Reactions: Facilitates the three-component reaction between an aldehyde, an amine, and a ketone to form β-amino carbonyl compounds.[6]

  • Synthesis of Heterocycles: Utilized in the synthesis of benzimidazoles, dihydropyrimidinones (Biginelli reaction), and xanthenes.[7][8][9]

Q2: How does the Lewis acidity of SbCl₃ compare to other common Lewis acids?

A2: SbCl₃ is considered a moderately strong Lewis acid. Its catalytic activity is comparable to other metal chlorides like FeCl₃ and BiCl₃ in certain reactions. However, its effectiveness can be highly dependent on the specific substrate and reaction conditions. For some transformations, it has been shown to be more effective than other catalysts like NiCl₂, Cu(OTf)₂, and CuCl. In computational studies, the combination of SbCl₃ with o-chloranil can generate a synthon with a Lewis acidity comparable to SbCl₅.[2][4][5]

Q3: What are the key advantages of using SbCl₃ as a catalyst?

A3: Key advantages include its relatively low cost, commercial availability, and effectiveness in promoting a wide range of reactions, often with high yields and short reaction times.[9] It is also effective under solvent-free conditions for certain reactions, which aligns with green chemistry principles.[1][9][10][11][12][13][14]

Q4: What are the main safety precautions to consider when handling SbCl₃?

A4: SbCl₃ is a corrosive and moisture-sensitive solid.[15][16][17] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][18] It reacts with moisture in the air to form hydrochloric acid vapor, which is a respiratory irritant.[17] In case of skin or eye contact, rinse immediately and thoroughly with water.[15][16]

Q5: Can SbCl₃ be reused or regenerated?

A5: Yes, in some cases, SbCl₃ can be recovered and reused. When supported on alumina (SbCl₃/Al₂O₃), the catalyst has been shown to be reusable for several cycles without a significant loss of activity. For unsupported SbCl₃, recovery from the reaction mixture can be more challenging. Regeneration of a deactivated catalyst may involve washing to remove adsorbed impurities or thermal treatment, though specific protocols are not widely documented for SbCl₃ in the context of organic synthesis.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Explanation
Catalyst Inactivity due to Moisture 1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. 3. Handle SbCl₃ under an inert atmosphere (e.g., nitrogen or argon).SbCl₃ is highly hygroscopic and reacts with water to form antimony oxychloride and HCl, which can deactivate the catalyst.[17]
Sub-optimal Catalyst Loading 1. Titrate the catalyst loading, starting from the literature-reported value. 2. For a new reaction, screen catalyst loading from 5 mol% to 20 mol%.Too little catalyst will result in a slow or incomplete reaction. Conversely, an excessive amount may not significantly improve the yield and can complicate purification.
Inappropriate Reaction Temperature 1. If the reaction is sluggish, gradually increase the temperature. 2. If side products are observed, try lowering the temperature.Temperature significantly affects reaction kinetics. An optimal temperature balances the reaction rate and the formation of undesired byproducts.
Poor Substrate Reactivity 1. Check the electronic nature of your substrate. Electron-withdrawing groups can deactivate the substrate towards electrophilic attack. 2. Consider using a more activated derivative of your substrate if possible.The electronic properties of the starting materials play a crucial role. For example, in Friedel-Crafts reactions, strongly deactivated aromatic rings will not react.
Catalyst Poisoning 1. Purify starting materials and solvents to remove potential catalyst poisons (e.g., sulfur or strongly basic nitrogen compounds). 2. If using a supported catalyst, check the support for impurities.Certain functional groups or impurities can bind strongly to the Lewis acidic site of SbCl₃, inhibiting its catalytic activity.

G start Low or No Yield Observed check_moisture Is the reaction setup rigorously anhydrous? start->check_moisture dry_setup Dry glassware and use anhydrous solvents. Handle SbCl₃ under inert gas. check_moisture->dry_setup No check_catalyst Is the catalyst loading optimized? check_moisture->check_catalyst Yes dry_setup->check_catalyst optimize_catalyst Screen catalyst loading (e.g., 5-20 mol%). check_catalyst->optimize_catalyst No check_temp Is the reaction temperature appropriate? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Adjust temperature. Increase for slow reactions, decrease if side products form. check_temp->optimize_temp No check_substrate Is the substrate sufficiently reactive? check_temp->check_substrate Yes optimize_temp->check_substrate modify_substrate Consider substrate's electronic properties. Use more activated derivatives if necessary. check_substrate->modify_substrate No check_purity Are starting materials and solvents pure? check_substrate->check_purity Yes modify_substrate->check_purity purify_reagents Purify all reagents to remove potential catalyst poisons. check_purity->purify_reagents No success Improved Yield Achieved check_purity->success Yes purify_reagents->success fail Yield still low. Consider alternative catalyst or reaction conditions.

Troubleshooting workflow for low product yield.

Problem 2: Formation of Side Products and Difficult Purification
Possible Cause Troubleshooting Step Explanation
Reaction Temperature is Too High 1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC or GC/LC-MS to determine the optimal reaction time.High temperatures can lead to decomposition of starting materials or products, or promote competing reaction pathways.
Excess Catalyst 1. Reduce the catalyst loading.While catalytic, a higher than necessary concentration of SbCl₃ can sometimes promote undesired side reactions.
Hydrolysis During Work-up 1. Perform an aqueous work-up with chilled water or brine to minimize hydrolysis of the product. 2. Extract the product quickly into an organic solvent.SbCl₃ reacts with water, which can lead to the formation of emulsions or solid byproducts that complicate extraction.
Product is a Tar or Polymer 1. Lower the reaction temperature. 2. Decrease the concentration of the reactants. 3. Add the reactants slowly to the reaction mixture.This is common in reactions like Friedel-Crafts alkylation where the product is more reactive than the starting material, leading to polyalkylation.
Incomplete Reaction 1. Increase the reaction time. 2. Slightly increase the temperature. 3. Increase the catalyst loading.A mixture of starting material and product can be difficult to separate. Driving the reaction to completion simplifies purification.

G start Side Products or Difficult Purification check_temp Is reaction temperature optimized? start->check_temp lower_temp Lower temperature and monitor reaction progress. check_temp->lower_temp No check_catalyst Is catalyst loading appropriate? check_temp->check_catalyst Yes lower_temp->check_catalyst reduce_catalyst Reduce catalyst loading. check_catalyst->reduce_catalyst No check_workup Is the work-up procedure problematic? check_catalyst->check_workup Yes reduce_catalyst->check_workup optimize_workup Use cold aqueous solutions for work-up and perform rapid extraction. check_workup->optimize_workup No check_polymerization Is polymerization or tar formation observed? check_workup->check_polymerization Yes optimize_workup->check_polymerization adjust_conditions Lower temperature, decrease concentration, or use slow addition of reactants. check_polymerization->adjust_conditions Yes success Clean Product and Easy Purification check_polymerization->success No adjust_conditions->success

Troubleshooting workflow for side product formation and purification issues.

Data Presentation: Optimized Reaction Conditions for Selected Syntheses

The following tables summarize typical optimized reaction conditions for various SbCl₃ catalyzed reactions. Note that the optimal conditions can vary based on the specific substrates used.

Table 1: SbCl₃ Catalyzed Acetylation of Alcohols and Phenols (Solvent-Free)

SubstrateCatalyst Loading (mol%)Acetic Anhydride (equiv.)Temperature (°C)Time (min)Yield (%)
1-Octanol102Room Temp.1095
Cyclohexanol102Room Temp.1592
Benzyl alcohol102Room Temp.598
Phenol102Room Temp.596
4-Nitrophenol102Room Temp.2090

Table 2: SbCl₃ Catalyzed Pechmann Condensation for Coumarin Synthesis

Phenolβ-KetoesterCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
ResorcinolEthyl acetoacetateSbCl₃/Al₂O₃5120 (MW)0.2592
PhenolEthyl acetoacetateSbCl₃2080 (Reflux)475
m-CresolEthyl acetoacetateSbCl₃/Al₂O₃5120 (MW)0.3388
NaphtholEthyl acetoacetateSbCl₃101101.590

Table 3: SbCl₃ Catalyzed Three-Component Mannich Reaction

AldehydeAmineKetoneCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
3-Nitrobenzaldehyde4-MethoxyanilineCyclohexanone10CH₃CNRoom Temp.876
BenzaldehydeAnilineCyclohexanone10CH₃CNRoom Temp.678
4-ChlorobenzaldehydeAnilineAcetone10CH₃CNRoom Temp.1065
4-Methoxybenzaldehyde4-ChloroanilineCyclohexanone10CH₃CNRoom Temp.882

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Acetylation of Alcohols
  • To a clean, dry round-bottom flask, add the alcohol (1 mmol) and acetic anhydride (2 mmol).

  • Carefully add SbCl₃ (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for SbCl₃/Al₂O₃ Catalyzed Pechmann Condensation under Microwave Irradiation

Catalyst Preparation (SbCl₃/Al₂O₃):

  • Dissolve the required amount of SbCl₃ in a suitable solvent (e.g., dichloromethane).

  • Add neutral alumina to the solution and stir for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Dry the catalyst in an oven at 110 °C for 2 hours before use.

Reaction Procedure:

  • In a microwave-safe vessel, mix the phenol (1 mmol), ethyl acetoacetate (1.2 mmol), and the prepared SbCl₃/Al₂O₃ catalyst (5 mol%).

  • Irradiate the mixture in a microwave reactor at the specified temperature and time (e.g., 120 °C for 15 minutes).

  • After cooling to room temperature, add ethyl acetate (20 mL) and stir.

  • Filter the catalyst.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for the SbCl₃ Catalyzed Mannich Reaction
  • In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic aldehyde (1 mmol) and aniline (1 mmol) in anhydrous acetonitrile (5 mL).

  • Add SbCl₃ (0.1 mmol, 10 mol%) to the solution and stir for 10 minutes at room temperature.

  • Add the ketone (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired β-amino ketone.

References

How to remove antimony pentachloride impurities from antimony trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Antimony Trichloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (SbCl₃). The following information addresses common issues related to the removal of antimony pentachloride (SbCl₅) impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound reagent has a yellow or brownish tint. What is the likely cause and how can I purify it?

A yellow to brown discoloration in this compound typically indicates the presence of impurities, most commonly antimony pentachloride (SbCl₅) or iron compounds.[1][2] Pure this compound should be a colorless, crystalline solid.[3] To remove these impurities, a chemical reduction followed by fractional distillation is the recommended method.

Q2: What is the principle behind using metallic antimony to purify this compound?

Metallic antimony acts as a reducing agent. When heated with impure this compound, it will reduce antimony pentachloride (SbCl₅) to the desired this compound (SbCl₃).[1][4] This ensures that during the subsequent distillation, the more volatile SbCl₅ is not co-distilled with the product.

Q3: What are the key differences in physical properties between this compound and antimony pentachloride that can be exploited for purification?

The primary physical property difference used for purification is the boiling point. This compound boils at approximately 223°C, while antimony pentachloride has a lower boiling point and tends to decompose around 140°C.[1] This difference allows for their separation via fractional distillation.[5]

CompoundFormulaMelting PointBoiling PointAppearance
This compoundSbCl₃73°C223°CColorless, crystalline solid
Antimony PentachlorideSbCl₅2.8°C~140°C (decomposes)Reddish-yellow, fuming liquid

Q4: Can I use other reducing agents besides metallic antimony?

Yes, the literature suggests that iron can also be used to reduce antimony(V) and iron(III) compounds during the distillation of this compound.[3]

Q5: My this compound has been exposed to air and has formed a white solid. What is this and can it be reversed?

This compound is hygroscopic and reacts with moisture in the air to form antimony oxychloride (SbOCl), a white solid, and hydrochloric acid (HCl).[3][6] This hydrolysis can be reversed by dissolving the material in concentrated hydrochloric acid to convert the antimony oxychloride back to this compound.[1] The resulting solution can then be distilled to obtain pure, anhydrous this compound.[1]

Troubleshooting Guides

Issue 1: Product from a synthesis is contaminated with antimony pentachloride.

Symptoms:

  • The this compound product has a yellow or brown color.[2]

  • The melting point of the solid product is lower than the expected 73°C.[2]

Root Cause:

  • Excess chlorine was used during the synthesis of this compound from antimony metal and chlorine gas.[1]

  • Oxidizing conditions were present during the synthesis or storage.

Solution: Chemical Reduction and Fractional Distillation

This procedure involves two main steps: the reduction of SbCl₅ to SbCl₃ using metallic antimony, followed by purification via fractional distillation.

Experimental Protocol:

Part A: Chemical Reduction

  • Setup: In a fume hood, assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried to prevent hydrolysis.

  • Reagents: To the round-bottom flask, add the impure this compound. For every 100g of impure SbCl₃, add approximately 5-10g of powdered antimony metal.[4]

  • Heating: Gently heat the mixture with agitation. The antimony pentachloride will react with the excess metallic antimony to form this compound.[4] A temperature of around 90°C can be maintained for a few hours to ensure the reaction goes to completion.[4]

Part B: Fractional Distillation

  • Distillation: After the reduction step, increase the temperature to begin the distillation.

  • Fraction Collection: Collect the fraction that distills between 215°C and 225°C.[5] This fraction will be high-purity this compound.[5] Discard any initial lower-boiling fractions and the higher-boiling residue.

  • Product Handling: The purified this compound will solidify in the receiving flask. It should be a colorless, crystalline solid. Due to its hygroscopic nature, it should be handled and stored in a dry, inert atmosphere (e.g., in a desiccator or glove box).[3]

Visualizations

experimental_workflow cluster_reduction Chemical Reduction cluster_distillation Fractional Distillation start Impure SbCl₃ (with SbCl₅) add_sb Add powdered Antimony Metal start->add_sb 1. heat Heat mixture (~90°C) add_sb->heat 2. reduced Reduced Mixture (SbCl₃) heat->reduced 3. distill Heat to Boiling (223°C) reduced->distill Transfer to Distillation Flask collect Collect Fraction (215-225°C) distill->collect 4. product Pure SbCl₃ (Colorless Solid) collect->product 5. logical_relationship impure_sbcl3 Impure SbCl₃ (Contains SbCl₅) heat Heat impure_sbcl3->heat metallic_sb Metallic Antimony (Sb) metallic_sb->heat pure_sbcl3 Pure SbCl₃ heat->pure_sbcl3 2Sb + 3SbCl₅ → 5SbCl₃

References

Stabilizing antimony trichloride solutions against hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with antimony trichloride (SbCl₃) solutions. Our goal is to help you overcome common challenges related to solution stability and prevent hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Problem Possible Cause Solution
White precipitate or cloudiness forms immediately upon dissolving SbCl₃ in water. Hydrolysis: this compound reacts with water to form insoluble antimony oxychloride (SbOCl).[1][2][3][4]Dissolve the SbCl₃ in concentrated or moderately concentrated hydrochloric acid (HCl) before adding any water. The excess chloride ions will prevent the formation of SbOCl.[1][5] For many applications, dissolving SbCl₃ directly in an appropriate organic solvent like chloroform is also effective.
A clear SbCl₃ solution becomes cloudy or forms a precipitate over time. Moisture Absorption: this compound is hygroscopic and can absorb moisture from the air, leading to slow hydrolysis.[2][3]Store the solution in a tightly sealed, preferably glass-stoppered, container. For long-term storage, consider using a desiccator.
Difficulty dissolving SbCl₃ even in acidic solutions. Insufficient Acid Concentration: The concentration of the hydrochloric acid may not be high enough to prevent hydrolysis, especially for higher concentrations of SbCl₃.Increase the concentration of the hydrochloric acid. Gentle heating can also aid in dissolution, but ensure adequate ventilation due to the formation of HCl fumes.
The solution has a yellow tint. Impurities: The yellow color can be due to the presence of iron impurities in the this compound reagent.[5]For applications requiring high purity, consider using a higher grade of this compound or purifying the solution.
When preparing the Carr-Price reagent, the solution is unstable. Solvent Purity and Storage: The stability of the Carr-Price reagent is sensitive to the purity of the chloroform and exposure to light and moisture.Use anhydrous, high-purity chloroform. Store the reagent in a dark, amber, glass-stoppered bottle.[6]

Frequently Asked Questions (FAQs)

What is the chemical reaction that causes this compound solutions to become unstable?

This compound (SbCl₃) readily reacts with water in a process called hydrolysis. This reaction forms antimony oxychloride (SbOCl), a white, insoluble compound that precipitates out of the solution, making it appear cloudy or milky.[2][3][4] The reversible chemical equation for this reaction is:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

Further hydrolysis can lead to the formation of other insoluble antimony compounds.[2][4]

How does adding hydrochloric acid stabilize the solution?

According to Le Chatelier's principle, adding hydrochloric acid (HCl) to the solution increases the concentration of chloride ions (Cl⁻) and hydrogen ions (H⁺). This shifts the equilibrium of the hydrolysis reaction to the left, favoring the formation of soluble SbCl₃ and preventing the precipitation of SbOCl.[1][5]

What concentration of hydrochloric acid should I use?

The required concentration of HCl depends on the desired concentration of the SbCl₃ solution. As a general starting point, dissolving SbCl₃ in 5M to 6M HCl is often effective. For more concentrated SbCl₃ solutions, a higher concentration of HCl may be necessary. It is always recommended to dissolve the SbCl₃ in the acid first, before any dilution with water.

Can I use other acids to stabilize SbCl₃ solutions?

While other acids can lower the pH, hydrochloric acid is particularly effective due to the common ion effect of the chloride ions. Using other acids may not be as efficient in preventing the formation of antimony oxychloride.

Are there any compatible organic solvents for this compound?

Yes, this compound is soluble in a variety of organic solvents, including chloroform, acetone, ethanol, and benzene.[7] For specific applications like the Carr-Price test for Vitamin A, chloroform is the standard solvent.[6][7]

Experimental Protocols

Protocol 1: Preparation of a General-Purpose Stable Aqueous this compound Solution

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound and concentrated hydrochloric acid are corrosive.[7][8]

  • Reagents and Materials:

    • This compound (SbCl₃), solid

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

    • Glass beaker or flask

    • Magnetic stirrer and stir bar

  • Procedure: a. Determine the desired final concentration and volume of your SbCl₃ solution. b. Calculate the required mass of SbCl₃. c. In the fume hood, measure the appropriate volume of concentrated HCl. For a moderately concentrated SbCl₃ solution (e.g., 0.1 M to 0.5 M), start with a volume of HCl that will result in a final acid concentration of at least 5M to 6M. d. Place the beaker or flask with the HCl on the magnetic stirrer. e. Slowly and carefully add the pre-weighed SbCl₃ to the stirring HCl. f. Continue stirring until the SbCl₃ is completely dissolved. Gentle heating may be applied to expedite dissolution, but avoid boiling. g. If further dilution is needed, slowly add deionized water while stirring continuously. If any cloudiness appears, add more concentrated HCl until the solution becomes clear. h. Transfer the clear, stable solution to a labeled, tightly sealed glass storage bottle.

Protocol 2: Preparation of the Carr-Price Reagent

The Carr-Price reagent is used for the colorimetric determination of Vitamin A and other carotenoids.[7][9]

  • Safety Precautions: Work in a fume hood. Chloroform is a suspected carcinogen and is volatile. This compound is corrosive. Wear appropriate PPE.

  • Reagents and Materials:

    • This compound (SbCl₃), solid

    • Anhydrous chloroform (CHCl₃)

    • Wide-mouthed, glass-stoppered amber bottle

    • Filter paper or glass wool

  • Procedure: a. Weigh an unopened bottle of this compound. b. In a fume hood, open the bottle and transfer the contents to the amber bottle containing about 100 ml of chloroform. c. Reweigh the empty SbCl₃ bottle to determine the exact weight of the transferred solid. d. Add enough chloroform to the amber bottle to achieve a concentration of 25 g of SbCl₃ per 100 ml of chloroform.[6] e. Stopper the bottle and shake or stir until the solid is completely dissolved. Gentle warming can be used. f. Filter the solution through anhydrous sodium sulfate or glass wool to remove any insoluble impurities and residual moisture.[6] g. Store the reagent in the tightly stoppered amber bottle in a dark place.[6]

Visual Guides

Here are some diagrams to illustrate the key concepts and workflows discussed.

Hydrolysis_Equilibrium cluster_reactants Reactants cluster_products Products SbCl3 SbCl₃ (soluble) SbOCl SbOCl (insoluble precipitate) SbCl3->SbOCl Hydrolysis H2O H₂O SbOCl->SbCl3 Acidification (Le Chatelier's Principle) HCl 2HCl

Caption: Chemical equilibrium of this compound hydrolysis.

Stabilization_Logic start Start: Prepare SbCl₃ solution dissolve Dissolve SbCl₃ in water? start->dissolve hydrolysis Hydrolysis occurs! Formation of SbOCl precipitate dissolve->hydrolysis Yes stabilize Dissolve SbCl₃ in concentrated HCl dissolve->stabilize No stable_solution Stable SbCl₃ solution stabilize->stable_solution

Caption: Logical workflow for preparing a stable SbCl₃ solution.

Experimental_Workflow start Start weigh Weigh SbCl₃ start->weigh prepare_acid Prepare concentrated HCl in a beaker start->prepare_acid add_sbcl3 Slowly add SbCl₃ to stirring HCl weigh->add_sbcl3 prepare_acid->add_sbcl3 dissolve Stir until fully dissolved (Gentle heating optional) add_sbcl3->dissolve check_clarity Is the solution clear? dissolve->check_clarity dilute Dilute with deionized water if needed check_clarity->dilute Yes add_hcl Add more concentrated HCl check_clarity->add_hcl No store Store in a sealed container dilute->store end End store->end add_hcl->dissolve

References

Troubleshooting low yields in antimony trichloride mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in organic reactions mediated by antimony trichloride (SbCl₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in reactions using this compound?

A1: The most common cause of low yields is the hydrolysis of the this compound catalyst.[1][2][3][4] this compound is highly hygroscopic and reacts readily with water to form inactive antimony oxychloride (SbOCl) and hydrochloric acid.[1][2][3] This decomposition reduces the amount of active Lewis acid catalyst available to promote the desired reaction. Therefore, maintaining strictly anhydrous conditions is critical for success.

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

A2: To maintain anhydrous conditions, you should:

  • Use freshly distilled and dried solvents.

  • Dry all glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon) before use.

  • Handle this compound and other reagents in a glove box or under an inert atmosphere.

  • Use septa and syringes for the transfer of reagents and solvents.

Q3: My this compound reagent is old or has been exposed to air. Can I still use it?

A3: It is not recommended to use this compound that has been exposed to air, as it will likely have partially hydrolyzed.[1] This can lead to inconsistent and low yields. For best results, use a fresh, unopened container of high-purity this compound. If you suspect your reagent is compromised, it can be purified by sublimation under vacuum.[1]

Q4: What are the ideal solvents for this compound mediated reactions?

A4: The choice of solvent is reaction-dependent. This compound is soluble in a variety of organic solvents, including acetonitrile, dichloromethane, toluene, and ethyl acetate.[2][5][6] A study on the Mannich reaction showed that acetonitrile provided the best yield compared to THF, dichloromethane, ethyl acetate, and toluene.[6] It is crucial to use a solvent that is inert to the reaction conditions and can dissolve both the substrates and the catalyst.

Q5: How does the amount of this compound catalyst affect the reaction yield?

A5: The catalyst loading is a critical parameter that needs to be optimized for each specific reaction. Using too little catalyst may result in slow reaction rates and incomplete conversion, leading to low yields. Conversely, using an excessive amount of catalyst can sometimes lead to the formation of byproducts and complicate the purification process. It is advisable to start with a catalytic amount (e.g., 5-10 mol%) and optimize from there.[6]

Troubleshooting Guide

Below are common problems encountered in this compound mediated reactions and their potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Hydrolysis Ensure all reagents and solvents are strictly anhydrous. Handle SbCl₃ under an inert atmosphere. Consider adding a dehydrating agent if compatible with the reaction.
Insufficient Catalyst Increase the molar percentage of SbCl₃ incrementally (e.g., from 5 mol% to 10 mol% or higher) to find the optimal loading.[6]
Suboptimal Temperature The reaction may require heating or cooling. Perform small-scale experiments at different temperatures to determine the optimum. For example, some cyclization reactions are carried out at 50-55°C.[7]
Poor Quality Reagents Use high-purity, dry substrates and solvents. Purify SbCl₃ by sublimation if its quality is questionable.[1]
Incorrect Solvent The chosen solvent may not be optimal. Screen a variety of anhydrous solvents to identify the one that gives the best yield.[6]
Problem 2: Formation of a White Precipitate During the Reaction
Potential Cause Troubleshooting Steps
Formation of Antimony Oxychloride (SbOCl) This is a strong indication of moisture in the reaction. Immediately take steps to rigorously exclude water from your setup and reagents for future attempts. The precipitate is the hydrolyzed form of the catalyst.[1][2][8]
Product Insolubility The desired product may be precipitating out of the solution. Check the solubility of your expected product in the reaction solvent.
Problem 3: Difficult Product Purification
Potential Cause Troubleshooting Steps
Residual Antimony Compounds During aqueous workup, antimony salts can precipitate. To remove antimony byproducts, wash the organic layer with a solution of a chelating agent like tartaric acid or with dilute HCl to keep antimony species dissolved in the aqueous phase.
Formation of Multiple Products Suboptimal reaction conditions (temperature, catalyst loading) can lead to side reactions. Re-optimize the reaction parameters. Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify byproducts and adjust the conditions accordingly.

Data Presentation

Table 1: Effect of Solvent and Catalyst Loading on the Yield of a Mannich Reaction

This table summarizes the optimization of a three-component Mannich reaction of 3-nitrobenzaldehyde, 4-methoxyaniline, and cyclohexanone catalyzed by SbCl₃.

EntrySolventSbCl₃ (mol%)Time (h)Yield (%)
1CH₃CN516.048.0
2CH₃CN108.076.0
3THF108.021.0
4CH₂Cl₂108.053.0
5Ethyl acetate108.057.0
6Toluene108.052.0

Data adapted from a study on Antimony(III) Chloride catalyzed Mannich reactions.[6]

Experimental Protocols

General Procedure for an this compound-Catalyzed Cyclization of 2-Aminochalcones [7]

  • To a stirred solution of the 2-aminochalcone (1.0 mmol) in anhydrous acetonitrile (1.0 mL), add solid this compound (0.3 mmol).

  • Heat the reaction mixture at 50–55°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (5 mL).

  • Extract the product with dichloromethane (2 x 15 mL).

  • Wash the combined organic layers with brine solution (5 mL) and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography.

Visualizations

Troubleshooting_Low_Yields Start Low Yield in SbCl₃ Reaction Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Catalyst Is catalyst loading optimal? Check_Anhydrous->Check_Catalyst Yes Improve_Anhydrous Improve drying procedures: - Distill solvents - Dry glassware - Use inert atmosphere Check_Anhydrous->Improve_Anhydrous No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Vary SbCl₃ mol% (e.g., 5-15%) Check_Catalyst->Optimize_Catalyst No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Optimize_Temp Screen different temperatures Check_Temp->Optimize_Temp No Optimize_Solvent Screen different anhydrous solvents Check_Solvent->Optimize_Solvent No Success Improved Yield Check_Solvent->Success Yes Improve_Anhydrous->Check_Catalyst Optimize_Catalyst->Check_Temp Optimize_Temp->Check_Solvent Optimize_Solvent->Success

Caption: Troubleshooting workflow for low yields.

Catalyst_Hydrolysis_Pathway SbCl3 SbCl₃ (Active Catalyst) Reaction Hydrolysis SbCl3->Reaction Desired_Reaction Desired Reaction SbCl3->Desired_Reaction Catalyzes H2O H₂O (Moisture) H2O->Reaction SbOCl SbOCl (Inactive Precipitate) Reaction->SbOCl Forms HCl 2 HCl Reaction->HCl Forms Product Product Desired_Reaction->Product

Caption: Inactivation of SbCl₃ catalyst by hydrolysis.

References

Technical Support Center: Purification of Antimony Trichloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of antimony trichloride (SbCl₃) via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of purifying this compound by distillation?

A1: Distillation is used to purify this compound by separating it from non-volatile impurities and other volatile compounds with different boiling points. This process is crucial for obtaining high-purity SbCl₃, often exceeding 99%, which is essential for its applications as a catalyst, in the synthesis of other high-purity antimony compounds, and as a reagent in various chemical analyses.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include arsenic compounds (like arsenic trichloride), sulfur compounds (such as sulfur monochloride if prepared from antimony sulfide), iron chlorides (which can cause a yellow discoloration), and other metal chlorides from the ore or starting materials.[1][2][3] Additionally, antimony pentachloride (SbCl₅) can be present if an excess of chlorine is used during the synthesis of SbCl₃.

Q3: Why is my this compound fuming in the air and what is the white precipitate that forms?

A3: this compound is highly hygroscopic and reacts readily with moisture in the air.[4][5] The fuming you observe is the formation of hydrochloric acid (HCl) as SbCl₃ hydrolyzes.[4][5] The white precipitate is antimony oxychloride (SbOCl), a product of this hydrolysis reaction.[5] To prevent this, it is critical to conduct the distillation under anhydrous (dry) conditions and handle the product in an inert atmosphere (e.g., under nitrogen or argon).[4]

Q4: My distilled this compound is yellow. What is the cause and how can I fix it?

A4: A yellow coloration in the distillate is often due to the presence of iron chloride impurities.[2][3] To obtain a colorless, pure product, a careful fractional distillation is required. Iron chlorides are generally less volatile than SbCl₃, so they should remain in the distillation flask if the distillation is carried out at the correct temperature.

Q5: What safety precautions are essential when distilling this compound?

A5: this compound is a corrosive and toxic substance.[6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] An emergency shower and eyewash station should be readily accessible. Due to its reactivity with water, which produces toxic and corrosive fumes, water should not be used to extinguish fires involving SbCl₃; instead, dry chemical extinguishers are recommended.[8]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Distillate is cloudy or contains a white solid. Hydrolysis of SbCl₃ due to moisture in the apparatus or starting material.- Ensure all glassware is thoroughly dried in an oven before assembly.- Use anhydrous starting materials.- Conduct the distillation under a dry, inert atmosphere (e.g., nitrogen or argon).- Adding a small amount of concentrated hydrochloric acid to the crude SbCl₃ can help suppress hydrolysis.[6][7]
The condenser or receiving flask is clogged with solidified product. This compound has a relatively high melting point (73.4°C) and can solidify upon contact with a cool surface.- Use a short-path distillation apparatus to minimize the travel distance of the vapor.[4]- Gently warm the condenser with a heating tape or by circulating warm water (above 74°C) instead of cold water.[9]- Ensure all transfer lines and receiving flasks are kept above 73.4°C.[9]
The distillation temperature is unstable or does not reach the expected boiling point. - Inefficient heating.- Presence of low-boiling impurities.- System is not properly sealed, leading to pressure fluctuations.- Ensure the heating mantle is in good contact with the distillation flask and is adequately insulated.- Perform a fractional distillation, collecting the lower-boiling fraction first before increasing the temperature to distill the SbCl₃.[1]- Check all joints and connections for leaks.
The distillate is yellow. Contamination with iron chlorides.- Perform a careful fractional distillation, as iron chlorides are typically less volatile than SbCl₃.- If the iron contamination is significant, pre-treatment of the crude material may be necessary.
No product is distilling over despite high pot temperature. - A leak in the system, especially if distilling under vacuum.- A blockage in the distillation path.- Check the entire apparatus for leaks, particularly at the joints.- If distilling under vacuum, ensure the pump is functioning correctly and pulling a sufficient vacuum.- Carefully inspect the distillation head and condenser for any premature solidification of the product.

Quantitative Data

Table 1: Physical Properties of this compound and Key Impurities

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundSbCl₃228.1173.4223.5
Arsenic TrichlorideAsCl₃181.28-16130.2
Sulfur MonochlorideS₂Cl₂135.03-77138
Antimony PentachlorideSbCl₅299.022.8140 (decomposes)

Data sourced from Wikipedia and PubChem.

Experimental Protocols

Fractional Distillation of this compound

This protocol is designed for the purification of crude this compound that may contain lower-boiling impurities such as arsenic trichloride.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser (short-path or air condenser recommended)

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Inert gas source (Nitrogen or Argon)

  • All glassware must be oven-dried and assembled while hot to prevent moisture contamination.

Procedure:

  • Apparatus Setup:

    • Place the crude this compound (and a stir bar or boiling chips) into the round-bottom flask.

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.

    • Insert a thermometer so that the bulb is just below the side arm of the distillation head.

    • Connect the apparatus to a source of inert gas, with an outlet to a bubbler to maintain a positive pressure and prevent atmospheric moisture from entering.

  • Removal of Low-Boiling Impurities:

    • Begin heating the distillation flask gently.

    • Observe the temperature on the thermometer. Any low-boiling impurities, such as arsenic trichloride (B.P. 130.2°C), will begin to distill first.[10][11]

    • Collect this initial fraction in a separate receiving flask. The distillation temperature should hold steady during the removal of this fraction.

  • Distillation of this compound:

    • Once the low-boiling fraction has been removed, the temperature will begin to rise more steeply.

    • Change the receiving flask to collect the main product fraction.

    • Increase the heating to bring the temperature to the boiling point of this compound (approx. 220-225°C at atmospheric pressure).[1]

    • Crucially, to prevent clogging, a short-path condenser or a standard condenser with no cooling water (air condenser) should be used. If necessary, gently warm the condenser to keep its temperature above 74°C.

    • Collect the clear, colorless distillate of pure this compound.

  • Shutdown:

    • Once the majority of the SbCl₃ has distilled over, or if the temperature begins to rise significantly again (indicating higher-boiling impurities), stop the distillation.

    • Allow the apparatus to cool completely under the inert atmosphere before disassembling.

    • The purified this compound will solidify upon cooling and should be handled and stored under anhydrous conditions.[4]

Visualizations

Troubleshooting Workflow for SbCl₃ Distillation

TroubleshootingWorkflow start Start Distillation issue Problem Encountered? start->issue clogging Condenser Clogging? issue->clogging Yes end Successful Purification issue->end No cloudy Cloudy Distillate? clogging->cloudy No heat_condenser Use short-path apparatus or heat condenser > 74°C clogging->heat_condenser Yes yellow Yellow Distillate? cloudy->yellow No check_moisture Check for moisture. Ensure anhydrous setup. cloudy->check_moisture Yes yellow->issue No, other issue fractionate Perform careful fractional distillation. yellow->fractionate Yes heat_condenser->issue Continue check_moisture->issue Continue fractionate->issue Continue

Caption: Troubleshooting logic for common SbCl₃ distillation issues.

References

Managing exothermic reactions during antimony trichloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of antimony trichloride (SbCl₃). The information addresses common challenges, with a particular focus on managing the exothermic nature of the reaction.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Runaway Exothermic Reaction - Rapid addition of chlorine gas.- Inadequate cooling of the reaction vessel.- High initial concentration of reactants.- Reduce the flow rate of chlorine gas immediately.- Ensure efficient cooling by checking the flow and temperature of the cooling medium (e.g., cooling water jacket).- Start the reaction with a suspension of antimony metal in liquid this compound to better dissipate heat.[1]
Yellow to Brown Discoloration of Product - Presence of antimony pentachloride (SbCl₅) as an impurity.[1]- Maintain an excess of antimony metal in the reaction mixture to reduce any SbCl₅ formed back to SbCl₃.- Control the reaction temperature to stay below 215°C, preferably in the 190-200°C range, as higher temperatures can favor the formation of SbCl₅.[1]
Formation of a White Precipitate (Antimony Oxychloride) - Exposure of this compound to moisture or water.[2][3]- Ensure all reactants and equipment are thoroughly dry.- Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).- If working with a solution, use concentrated hydrochloric acid to prevent hydrolysis.[4][5]
Low Product Yield - Incomplete reaction.- Loss of product during purification.- Formation of byproducts.- Ensure sufficient reaction time and appropriate temperature.- For purification by distillation, use a short-path distillation apparatus to minimize losses.[2]- Optimize reactant ratios and control reaction conditions to minimize the formation of impurities.
Caking or Fusion of Antimony Metal Bed (in fixed-bed reactors) - High localized temperatures at the reaction interface due to poor heat transfer.[1]- Switch to a suspension-based reaction where antimony particles are suspended in liquid this compound for better temperature control.[1]- If using a fixed-bed reactor, improve heat dissipation through more effective cooling.

Frequently Asked Questions (FAQs)

1. What are the primary methods for synthesizing this compound?

There are several common methods for the synthesis of this compound:

  • Direct Chlorination: This involves reacting elemental antimony with dry chlorine gas.[2] This reaction is highly exothermic and requires careful temperature control.

  • From Antimony(III) Oxide: Antimony(III) oxide can be reacted with concentrated hydrochloric acid.[2][3] Hydrogen peroxide may be added to facilitate the reaction.[2]

  • From Antimony Trisulfide: Antimony trisulfide can be dissolved in hydrochloric acid.[4]

2. How can the exothermic reaction during direct chlorination of antimony be safely managed?

The key to managing the exotherm is effective temperature control. A preferred industrial method involves maintaining a suspension of antimony metal particles in liquid this compound.[1] This slurry provides a larger surface area for reaction and the liquid phase helps to dissipate the heat generated. The reaction temperature should be maintained between 90°C and 215°C, ideally between 190-200°C, using a cooling jacket on the reactor.[1] The rate of chlorine gas addition should also be carefully controlled.

3. What is the significance of the melting point of this compound in its synthesis?

This compound has a relatively low melting point of 73.4°C.[2][3] This property is utilized in methods where the reaction is carried out in molten this compound, which acts as a solvent and heat transfer medium.[6] It is crucial to maintain the reaction temperature above this point to keep the product in a liquid state for ease of handling and purification.

4. How does moisture affect the synthesis and final product?

This compound is highly sensitive to moisture and readily hydrolyzes in the presence of water to form antimony oxychloride (SbOCl), a white solid, and hydrochloric acid.[2][3] Therefore, it is imperative to use dry reactants and apparatus and to conduct the synthesis under a dry atmosphere.

5. What are the common impurities in this compound synthesis and how can they be removed?

A common impurity, especially in the direct chlorination method, is antimony pentachloride (SbCl₅), which can give the product a yellowish color.[1] Maintaining an excess of antimony metal during the reaction helps to reduce any SbCl₅ that forms.[7] Purification of the final product can be achieved through distillation or sublimation under vacuum.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination in a Suspension

Objective: To synthesize this compound by reacting elemental antimony with chlorine gas in a suspension of antimony in liquid this compound to control the exothermic reaction.

Materials:

  • Antimony metal, crushed

  • Chlorine gas, dry

  • This compound (for initial charge)

  • Reaction vessel with a stirrer, gas inlet tube, outlet, and a cooling jacket

Procedure:

  • Charge the reactor with an initial amount of liquid this compound and crushed antimony metal to create a suspension. A typical starting concentration is 50-60% solid antimony by weight.[1]

  • Heat the mixture to above 90°C to ensure the this compound is molten.[1]

  • Begin stirring to maintain a uniform suspension.

  • Introduce dry chlorine gas into the suspension through the gas inlet tube.

  • The reaction is exothermic and the temperature will rise. Monitor the temperature closely and use the cooling jacket to maintain it within the desired range of 190-200°C.[1]

  • Continuously feed crushed antimony metal and chlorine gas at rates that maintain the desired concentration of antimony in the suspension.

  • The liquid this compound product can be continuously discharged from the reactor.

  • Purify the collected this compound by distillation.

Protocol 2: Synthesis of this compound from Antimony(III) Oxide

Objective: To synthesize this compound by reacting antimony(III) oxide with concentrated hydrochloric acid.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser and heating mantle

  • Distillation apparatus

Procedure:

  • Place antimony(III) oxide in the round-bottom flask.

  • Add an excess of concentrated hydrochloric acid.

  • Heat the mixture under reflux until the antimony(III) oxide has dissolved.

  • Once the reaction is complete, arrange the apparatus for distillation.

  • Distill off the excess hydrochloric acid and water. The temperature will initially be around the boiling point of the HCl-water azeotrope.

  • As the water and excess HCl are removed, the boiling point will rise.

  • The this compound can then be distilled, or the crude product can be purified by a separate distillation or sublimation.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reaction in SbCl3 Synthesis start Start Synthesis prep_suspension Prepare Suspension (Sb in liquid SbCl3) start->prep_suspension initiate_chlorination Introduce Dry Cl2 Gas prep_suspension->initiate_chlorination monitor_temp Monitor Temperature initiate_chlorination->monitor_temp temp_ok Temperature in Range? (190-200°C) monitor_temp->temp_ok adjust_cooling Adjust Cooling temp_ok->adjust_cooling No continue_reaction Continue Reaction temp_ok->continue_reaction Yes adjust_cl2_rate Adjust Cl2 Flow Rate adjust_cooling->adjust_cl2_rate adjust_cl2_rate->monitor_temp product_collection Collect Liquid SbCl3 continue_reaction->product_collection end End product_collection->end

Caption: Workflow for managing the exothermic reaction during this compound synthesis.

Troubleshooting_Decision_Tree Troubleshooting Common Issues in SbCl3 Synthesis start Issue Encountered issue_type What is the issue? start->issue_type runaway_reaction Runaway Reaction issue_type->runaway_reaction Exotherm discolored_product Discolored Product issue_type->discolored_product Color white_precipitate White Precipitate issue_type->white_precipitate Precipitate solution_runaway Reduce Cl2 Flow Increase Cooling runaway_reaction->solution_runaway solution_discolored Ensure Sb Excess Control Temperature discolored_product->solution_discolored solution_precipitate Use Dry Conditions Add Conc. HCl white_precipitate->solution_precipitate

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: In-Situ Generation of Antimony Trichloride for Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the in-situ generation of antimony trichloride (SbCl₃) in catalytic cycles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the in-situ generation of this compound.

Q1: What are the primary advantages of generating SbCl₃ in-situ for catalytic reactions?

A1: In-situ generation of SbCl₃ offers several advantages over using the pre-packaged solid:

  • Moisture Sensitivity: this compound is highly hygroscopic and readily hydrolyzes in the presence of atmospheric moisture, which can deactivate the catalyst.[1] Generating it directly in the reaction vessel under anhydrous conditions ensures a highly active catalyst.

  • Convenience and Safety: It can eliminate the need to handle and weigh the corrosive and moisture-sensitive SbCl₃ solid.

  • Controlled Concentration: The catalyst can be generated in the desired concentration directly in the reaction medium, potentially offering better control over the reaction kinetics.

Q2: What are the common precursors and reagents for the in-situ generation of SbCl₃?

A2: Common precursors for antimony include antimony(III) oxide (Sb₂O₃), antimony(III) acetate (Sb(OAc)₃), and metallic antimony.[1] These are typically reacted with a chlorine source to generate SbCl₃. Common chlorinating agents include:

  • Hydrogen chloride (HCl)[1]

  • Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Thionyl chloride (SOCl₂)

  • Chlorosilanes (e.g., trimethylsilyl chloride - TMSCl)

Q3: How can I prevent the hydrolysis of in-situ generated SbCl₃?

A3: Preventing hydrolysis is critical for maintaining catalytic activity. Key strategies include:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Excess Chlorinating Agent: Using a slight excess of the chlorinating agent, especially when using HCl, can help to drive the equilibrium towards the formation of SbCl₃ and suppress the formation of antimony oxychloride (SbOCl), a common hydrolysis product.[1]

Q4: My reaction is sluggish or fails to proceed. What are the potential causes related to the in-situ generation of SbCl₃?

A4: Several factors could be at play:

  • Incomplete Catalyst Formation: The reaction between the antimony precursor and the chlorinating agent may be incomplete. This could be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Catalyst Deactivation: As mentioned, hydrolysis is a primary cause of deactivation. Other impurities in the starting materials or solvents, such as water or other Lewis bases, can also poison the catalyst.[2]

  • Low Precursor Purity: The purity of the antimony precursor can impact the quality and activity of the in-situ generated catalyst. Impurities may interfere with the formation of SbCl₃ or act as catalyst poisons.

Q5: I am observing unexpected side products. How can the in-situ generation process contribute to this?

A5: Side reactions can arise from:

  • Reaction with the Chlorinating Agent: The chlorinating agent itself or byproducts of its reaction with the antimony precursor might react with your substrate or product. For example, when using acyl chlorides, you might see acylation of sensitive functional groups.

  • Excess Lewis Acid: If an excess of SbCl₃ is generated, it could catalyze undesired side reactions.

  • Reaction Temperature: The heat generated during the exothermic formation of SbCl₃ could lead to thermal degradation of reactants or products if not properly controlled.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments.

Troubleshooting Low Reaction Yield
Symptom Possible Cause Recommended Action
Low or no product formation Inactive Catalyst due to Hydrolysis: The in-situ generated SbCl₃ has been deactivated by moisture.[1]- Ensure all glassware is rigorously dried. - Use anhydrous solvents and reagents. - Purge the reaction vessel with an inert gas (N₂ or Ar) before and during the reaction.
Incomplete Formation of SbCl₃: The reaction between the antimony precursor and the chlorinating agent is not complete.- Increase the reaction time and/or temperature for the in-situ generation step. - Ensure efficient stirring to promote contact between the solid precursor and the chlorinating agent. - Consider using a more reactive chlorinating agent.
Catalyst Poisoning: Impurities in the starting materials or solvents are deactivating the catalyst.[3][4]- Use high-purity, anhydrous starting materials and solvents. - Purify starting materials if necessary.
Insufficient Catalyst Loading: The amount of antimony precursor used is too low.- Increase the molar ratio of the antimony precursor relative to the substrate.
Troubleshooting Catalyst Deactivation
Symptom Possible Cause Recommended Action
Reaction starts but then stalls Gradual Hydrolysis of SbCl₃: Small amounts of moisture are slowly deactivating the catalyst over time.- Maintain a positive pressure of inert gas throughout the reaction. - Consider adding a drying agent (e.g., molecular sieves), ensuring it is compatible with the reaction components.
Product Inhibition/Complexation: The product of the reaction is a Lewis base that coordinates strongly with the SbCl₃ catalyst, rendering it inactive.- This is a known challenge with Lewis acid catalysis.[2] Consider if the product has strong Lewis basic sites. - It may be necessary to use a stoichiometric amount of the catalyst precursor.
Coking or Fouling: At elevated temperatures, decomposition of organic materials can lead to the formation of deposits on the catalyst.[3]- Lower the reaction temperature if the thermal stability of the reactants is a concern. - Ensure the reaction is not overheated during the exothermic in-situ generation step.

Section 3: Experimental Protocols

Protocol 1: In-situ Generation of SbCl₃ from Sb₂O₃ and Acetyl Chloride for Friedel-Crafts Acylation

This protocol describes a representative procedure for the acylation of an aromatic compound using in-situ generated this compound.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aromatic substrate (e.g., anisole)

  • Anhydrous work-up reagents (e.g., saturated sodium bicarbonate solution, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

  • Precursor Suspension: To the flask, add antimony(III) oxide (0.55 equivalents relative to the aromatic substrate) and anhydrous DCM. Stir to form a suspension.

  • In-situ Catalyst Generation: Add acetyl chloride (1.1 equivalents) to the dropping funnel with anhydrous DCM. Add the acetyl chloride solution dropwise to the stirred suspension of Sb₂O₃ at 0 °C (ice bath). After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Substrate: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition of the substrate, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding it to a beaker containing ice and concentrated HCl.[5] Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Section 4: Data Presentation

Table 1: Qualitative Comparison of Precursors and Chlorinating Agents for In-situ SbCl₃ Generation

Antimony Precursor Chlorinating Agent Relative Reactivity Potential Byproducts Considerations
Antimony(III) Oxide (Sb₂O₃)Hydrogen Chloride (HCl)ModerateWaterThe formation of water can promote hydrolysis of SbCl₃. A large excess of concentrated HCl is often required.[1]
Antimony(III) Oxide (Sb₂O₃)Acetyl ChlorideHighAcetic AnhydrideHighly effective for generating anhydrous SbCl₃. The byproduct is generally unreactive in many catalytic cycles.
Antimony(III) Acetate (Sb(OAc)₃)Thionyl Chloride (SOCl₂)HighAcetyl chloride, SO₂, HClGenerates a highly active catalyst. Gaseous byproducts (SO₂, HCl) must be scrubbed.
Metallic Antimony (Sb)Chlorine Gas (Cl₂)Very HighNoneHighly exothermic and requires specialized equipment for handling toxic chlorine gas.

Section 5: Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_generation In-situ Catalyst Generation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification setup 1. Assemble flame-dried glassware under inert atmosphere (N₂/Ar) precursor 2. Add Sb₂O₃ and anhydrous solvent setup->precursor chlorinating_agent 3. Add chlorinating agent (e.g., Acyl Chloride) dropwise at 0°C precursor->chlorinating_agent stir 4. Stir to allow for complete formation of SbCl₃ chlorinating_agent->stir substrate 5. Add substrate solution dropwise stir->substrate monitor 6. Monitor reaction by TLC substrate->monitor quench 7. Quench reaction with ice/HCl monitor->quench extract 8. Extract, wash, and dry organic layer quench->extract purify 9. Purify product (chromatography/distillation) extract->purify

Caption: Experimental workflow for a catalytic reaction using in-situ generated SbCl₃.

troubleshooting_logic decision decision action action start Low or No Product Yield check_conditions Are reaction conditions anhydrous? start->check_conditions check_formation Is catalyst formation complete? check_conditions->check_formation Yes dry_reagents Action: Rigorously dry all reagents, solvents, and glassware. check_conditions->dry_reagents No check_purity Are reagents and solvents pure? check_formation->check_purity Yes optimize_generation Action: Increase time/temp for in-situ generation. Ensure efficient stirring. check_formation->optimize_generation No purify_reagents Action: Use high-purity reagents. Purify if necessary. check_purity->purify_reagents No end Re-run experiment check_purity->end Yes dry_reagents->end optimize_generation->end purify_reagents->end

References

Technical Support Center: Antimony Trichloride (SbCl₃) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with antimony trichloride (SbCl₃) catalysts.

Troubleshooting Guides

Issue: Catalyst Inactivity or Reduced Yield

If you are observing a significant drop in catalytic activity or lower than expected product yields, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Moisture Contamination (Hydrolysis) 1. Verify Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.[1][2]2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]3. Catalyst Storage: Check if the SbCl₃ was stored in a desiccator and handled in a glovebox to prevent moisture absorption.[1][2]
Thermal Degradation 1. Temperature Control: Verify the reaction temperature has not exceeded the thermal stability limit of the catalyst in your specific system. SbCl₃ can form less active oxychlorides at elevated temperatures, especially in the presence of trace moisture.[3]2. Hot Spot Prevention: Ensure uniform heating and adequate stirring to prevent localized overheating.
Impurity Poisoning 1. Reagent Purity: Analyze starting materials for potential catalyst poisons. Lewis bases or compounds that can strongly coordinate to the antimony center can inhibit its catalytic activity.[4]2. Reaction Vessel Cleanliness: Ensure the reaction vessel is free from residues of previous reactions that might contain catalyst poisons.
Incorrect Catalyst Loading 1. Optimize Loading: Verify the catalyst loading is appropriate for the reaction. A typical range for SbCl₃ as a Lewis acid catalyst is 5–10 mol%.[5]

Issue: Formation of Unwanted Byproducts

The formation of unexpected byproducts can often be traced back to catalyst deactivation or side reactions.

Potential Cause Troubleshooting Steps
Hydrolysis Products 1. Identify Byproducts: Characterize the byproducts. The presence of antimony oxychloride (SbOCl) or its derivatives suggests catalyst hydrolysis.[1][3][6]2. Implement Anhydrous Techniques: Refer to the "Moisture Contamination" section in the table above to tighten experimental conditions.
Side Reactions from Catalyst Degradation 1. Reaction Profile: Monitor the reaction over time (e.g., by TLC or NMR) to determine when byproduct formation begins. This can help correlate it with potential catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound catalyst deactivation?

A1: The most prevalent cause of deactivation is hydrolysis. This compound is highly hygroscopic and reacts readily with water to form antimony oxychloride (SbOCl) and hydrochloric acid.[1][2] This oxychloride is generally less catalytically active. Therefore, maintaining strictly anhydrous conditions is critical for optimal performance.

Q2: How can I tell if my SbCl₃ catalyst has been deactivated by moisture?

A2: A visual indication of hydrolysis is the appearance of a white, opaque solid (antimony oxychloride) when the catalyst is exposed to moisture.[2][3] In a reaction mixture, this may manifest as turbidity or a precipitate. A significant drop in catalytic activity is the primary performance indicator of deactivation.

Q3: What is the thermal stability of the SbCl₃ catalyst?

A3: While SbCl₃ itself is thermally stable, its decomposition pathways are often linked to the presence of oxygen or water. In some applications, antimony oxychloride, a product of hydrolysis, has been observed to degrade at temperatures above 245°C, forming higher oxychlorides and releasing SbCl₃ as a secondary phase.[3] It is crucial to consider the stability of the catalyst within the specific context of your reaction conditions.

Q4: Can a deactivated SbCl₃ catalyst be recovered and regenerated?

A4: Yes, recovery is possible, particularly from spent catalyst solutions in industrial applications. The general strategy involves reducing any higher oxidation state antimony to Sb(III), followed by extraction with an aqueous acid like hydrochloric acid.[7] From this aqueous solution, antimony can be recovered, for example, through electrochemical methods.[7] For laboratory-scale reactions, purification of a partially hydrolyzed reagent can be achieved by vacuum sublimation.[2]

Q5: Are there any known inhibitors or poisons for SbCl₃ catalysts?

A5: While specific poison studies for SbCl₃ are not extensively detailed in common literature, as a Lewis acid catalyst, its activity can be inhibited by Lewis bases.[5] Compounds that can coordinate strongly with the electron-deficient antimony center, such as certain nitrogen- or oxygen-containing impurities, can act as poisons by blocking the active sites.[4]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Catalyzed by SbCl₃ (Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones)

This protocol is adapted from a literature procedure for the cyclization of 2-aminochalcones.[8]

  • Reagent Preparation: Ensure the starting 2-aminochalcone and the solvent (e.g., acetonitrile) are dry.

  • Reaction Setup: To a stirred solution of 2-aminochalcone (1.0 mmol) in acetonitrile (1.0 mL), add solid this compound (0.3 mmol).

  • Reaction Conditions: Heat the reaction mixture at 50–55°C.

  • Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Product Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Recovery of Antimony from a Spent Catalyst Solution

This protocol is a conceptual laboratory-scale adaptation based on patented industrial processes.[7][9]

  • Reduction (if necessary): If the spent catalyst contains antimony in a higher oxidation state (e.g., Sb(V)), it must first be reduced to Sb(III). This can be achieved using a suitable reducing agent like antimony metal.[7]

  • Acid Extraction: Add an aqueous solution of hydrochloric acid to the reduced spent catalyst mixture to extract the antimony(III) as a salt into the aqueous layer.

  • Phase Separation: Separate the aqueous extract from the organic phase. The organic phase can be disposed of appropriately.

  • Antimony Recovery: Recover the antimony from the aqueous extract. One method is cementation, which involves using an active metal (e.g., iron, zinc) to reduce the Sb(III) ions to antimony metal.[7] Alternatively, electrochemical reduction can be employed to plate out antimony metal.[7]

  • Purification and Conversion: The recovered antimony metal can be purified and, if needed, converted back to SbCl₃ by reaction with chlorine gas or by dissolving it in concentrated hydrochloric acid.[2][10]

Visualizations

Active_Catalyst Active SbCl₃ Catalyst Deactivated_Catalyst Deactivated Catalyst (SbOCl + 2HCl) Active_Catalyst->Deactivated_Catalyst Exposure Reduced_Yield Reduced Catalytic Activity & Lower Yield Active_Catalyst->Reduced_Yield Desired Catalysis Moisture H₂O (Moisture) Moisture->Deactivated_Catalyst Hydrolysis Deactivated_Catalyst->Reduced_Yield Contributes to

Caption: Deactivation pathway of SbCl₃ catalyst via hydrolysis.

start Start check_activity Observe Low Catalyst Activity / Yield start->check_activity check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) check_activity->check_moisture Yes check_temp Verify Reaction Temperature check_activity->check_temp No implement_anhydrous Implement Strict Anhydrous Conditions check_moisture->implement_anhydrous implement_anhydrous->check_activity adjust_temp Adjust Temperature Control check_temp->adjust_temp Issue Found check_purity Analyze Reagent Purity for Poisons check_temp->check_purity No Issue adjust_temp->check_activity purify_reagents Purify Starting Materials check_purity->purify_reagents Issue Found recover_catalyst Consider Catalyst Recovery/Regeneration check_purity->recover_catalyst No Issue purify_reagents->check_activity end End recover_catalyst->end

Caption: Troubleshooting workflow for SbCl₃ catalyst deactivation.

spent_catalyst Spent Catalyst Solution (contains SbCl₃, organics, etc.) reduction Reduction to Sb(III) (if needed) spent_catalyst->reduction extraction Aqueous HCl Extraction reduction->extraction Proceed separation Phase Separation extraction->separation aqueous_phase Aqueous Phase (contains SbCl₃) separation->aqueous_phase organic_phase Organic Phase (Waste) separation->organic_phase recovery Antimony Recovery (e.g., Cementation/Electrolysis) aqueous_phase->recovery pure_sb Pure Antimony Metal recovery->pure_sb rechlorination Re-chlorination pure_sb->rechlorination regenerated_catalyst Regenerated SbCl₃ Catalyst rechlorination->regenerated_catalyst

Caption: Process flow for the recovery of SbCl₃ catalyst.

References

Analytical methods for determining the purity of antimony trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Antimony Trichloride Purity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of this compound. It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can be introduced from raw materials and the manufacturing process. These include:

  • Arsenic: Often co-exists with antimony in ores like stibnite.[1]

  • Other Metals: Calcium, copper, iron, lead, potassium, and sodium are frequently tested for.

  • Sulfate: Can be present as a residual impurity.

  • Antimony pentachloride (SbCl₅): May form if excess chlorine is used during synthesis.

  • Antimony oxychloride (SbOCl): Forms readily upon exposure to moisture or water due to hydrolysis.[2][3]

  • Insoluble matter in chloroform: Indicates non-volatile impurities or hydrolysis products.

Q2: Why is my this compound sample yellow or discolored?

A2: Pure this compound is a colorless, crystalline solid. A yellow or brownish tint can indicate the presence of impurities such as iron or antimony pentachloride. Exposure to moisture can also lead to the formation of antimony oxychloride, which can alter the appearance.

Q3: How should I properly handle and store this compound to maintain its purity?

A3: this compound is highly hygroscopic and reacts with moisture in the air.[2][4] To prevent degradation:

  • Store it in a tightly sealed container in a dry, inert atmosphere (e.g., in a desiccator or glove box).

  • Handle the material quickly to minimize exposure to air.

  • Use dry glassware and solvents for all experiments.

Q4: My this compound sample is not fully dissolving in chloroform. What could be the cause?

A4: Incomplete dissolution in chloroform suggests the presence of insoluble impurities. This is often due to the formation of antimony oxychloride from hydrolysis.[2] It could also indicate contamination with other insoluble substances.

Q5: What is the "Carr-Price test," and how does it relate to this compound?

A5: The Carr-Price test is a colorimetric method used to detect Vitamin A and other carotenoids. This compound is a key reagent in this test, as it reacts with carotenoids to form a blue complex that can be measured to quantify the vitamin content.[4][5][6] The purity of the this compound is crucial for the accuracy of this test.

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible Results in Iodometric Titration for Assay.

Possible Cause Troubleshooting Step
Sample Hydrolysis The sample may have absorbed moisture, leading to the formation of antimony oxychloride. Ensure the sample is handled in a dry environment. Prepare the sample solution immediately after weighing.
Incomplete Dissolution If the sample does not dissolve completely in the hydrochloric acid, the subsequent reaction will be incomplete. Gently warm the solution or add a small amount of additional concentrated HCl.
Loss of Iodine Iodine is volatile. Perform the titration immediately after adding the sodium bicarbonate and keep the flask stoppered as much as possible.
Incorrect pH The titration must be carried out in a buffered, neutral to slightly alkaline solution. Ensure a sufficient amount of sodium bicarbonate has been added to neutralize the acid.
Starch Indicator Issues Adding the starch indicator too early can result in a poorly defined endpoint. Add the starch when the solution is a faint yellow color.

Issue 2: Precipitate Formation During Sample Preparation for Metal Impurity Analysis.

Possible Cause Troubleshooting Step
Hydrolysis Diluting the acidic sample solution with water too quickly can cause the formation of insoluble antimony oxychloride.[2] Ensure the initial dissolution is in a sufficient concentration of hydrochloric acid as specified in the protocol.
Sulfate Impurities If testing for sulfate by precipitation with barium chloride, a precipitate is expected. However, if an unexpected precipitate forms, it could be due to other insoluble impurities.

Issue 3: High Background Signal or Interference in Flame AAS Analysis.

Possible Cause Troubleshooting Step
Matrix Effects The high concentration of antimony in the sample can interfere with the measurement of other metals. Prepare matrix-matched standards or use the standard addition method to compensate for these effects.
Contaminated Reagents Ensure high-purity acids and deionized water are used for all dilutions to avoid introducing metal contaminants.

Quantitative Data Summary

The following table summarizes typical purity specifications for ACS Reagent Grade this compound.

Parameter Specification Analytical Method
Assay (SbCl₃) ≥99.0%Iodometric Titration
Insoluble in Chloroform ≤0.05%Gravimetric
Sulfate (SO₄) ≤0.005%Turbidimetry
Arsenic (As) ≤0.02%Colorimetry
Calcium (Ca) ≤0.005%Flame AAS
Copper (Cu) ≤0.001%Flame AAS
Iron (Fe) ≤0.002%Flame AAS
Lead (Pb) ≤0.005%Flame AAS
Potassium (K) ≤0.01%Flame AAS
Sodium (Na) ≤0.02%Flame AAS

Data compiled from publicly available specifications for ACS reagent grade chemicals.[7]

Experimental Protocols

Assay of this compound by Iodometric Titration

This method determines the percentage of SbCl₃ in a sample.

Methodology:

  • Accurately weigh approximately 0.5 g of the this compound sample.

  • In a glass-stoppered Erlenmeyer flask, dissolve the sample in 5 mL of 10% hydrochloric acid.

  • Once dissolved, add a solution of 4.0 g of potassium sodium tartrate tetrahydrate in 30 mL of water. The tartrate complexes with the antimony to prevent its precipitation as antimony hydroxide in the next step.

  • Stopper the flask and swirl to mix.

  • Carefully add 50 mL of a cold, saturated solution of sodium bicarbonate to neutralize the acid.

  • Immediately titrate with a standardized 0.1 N iodine volumetric solution.

  • As the endpoint approaches (the solution becomes a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue/black.

  • Continue titrating with the 0.1 N iodine solution until the blue color persists.

  • Record the volume of iodine solution used.

  • Calculation: 1 mL of 0.1 N iodine is equivalent to 0.01140 g of SbCl₃.[7]

Determination of Arsenic Impurity

This method uses a colorimetric approach to determine the presence of arsenic.

Methodology:

  • Dissolve 1.0 g of the sample in 5 mL of hydrochloric acid.

  • Pour this solution into a solution of 2 g of stannous chloride dihydrate in 2 mL of hydrochloric acid.

  • Allow the mixture to stand for at least 8 hours. If no precipitate forms, the arsenic content is below the detection limit.[7]

  • If a precipitate is present, filter it using a glass-fiber filter.

  • Wash the precipitate with two 5 mL portions of hydrochloric acid, followed by water.

  • Dissolve the precipitate from the filter by passing a mixture of 5 mL of hydrochloric acid and 0.15 mL of bromine water through it.

  • Collect the filtrate and warm it to remove excess bromine.

  • Dilute the solution to a known volume and compare the color against a standard prepared with a known amount of arsenic (e.g., 0.003 mg).[7]

Determination of Metal Impurities by Flame AAS

This protocol outlines the sample preparation for analyzing Ca, Cu, Fe, Pb, K, and Na.

Methodology:

  • Sample Stock Solution Preparation: Dissolve 20.0 g of the this compound sample in 80 mL of a 1:3 hydrochloric acid solution.

  • Transfer the solution to a 100 mL volumetric flask.

  • Dilute to the mark with the 1:3 hydrochloric acid solution. This results in a sample concentration of 0.20 g/mL.[7]

  • Analysis: Analyze the sample stock solution using a flame atomic absorption spectrometer.

  • Standard Preparation: Prepare a series of standards for each metal of interest, ensuring they are matrix-matched by including the same concentration of this compound and hydrochloric acid as the sample solution.

  • Quantification: Create a calibration curve from the standards and determine the concentration of each metal impurity in the sample.

Visualizations

Assay_Workflow cluster_prep Sample Preparation cluster_titration Titration weigh Weigh ~0.5g SbCl₃ dissolve Dissolve in 5mL 10% HCl weigh->dissolve add_tartrate Add Potassium Sodium Tartrate Solution dissolve->add_tartrate neutralize Neutralize with Saturated NaHCO₃ add_tartrate->neutralize titrate_iodine Titrate with 0.1N Iodine neutralize->titrate_iodine Immediate Titration add_starch Add Starch Indicator titrate_iodine->add_starch endpoint Observe Persistent Blue Color (Endpoint) add_starch->endpoint calculate Calculate % SbCl₃ endpoint->calculate Record Volume

Caption: Workflow for the iodometric titration assay of this compound.

Metal_Impurity_Analysis_Workflow start Start: Metal Impurity Analysis prep_stock Prepare 0.20 g/mL Sample Stock Solution in HCl start->prep_stock prep_standards Prepare Matrix-Matched Standards start->prep_standards analyze_aas Analyze Samples and Standards by Flame AAS prep_stock->analyze_aas prep_standards->analyze_aas calibration Generate Calibration Curve analyze_aas->calibration quantify Quantify Metal Impurities calibration->quantify end End: Report Results quantify->end

Caption: Workflow for determining metal impurities in this compound via Flame AAS.

References

Validation & Comparative

A Comparative Analysis of Lewis Acidity: Antimony Trichloride vs. Aluminum Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the Lewis acidity of two common p-block metal halides: antimony trichloride (SbCl₃) and aluminum chloride (AlCl₃). The comparison is supported by quantitative experimental and computational data, detailed experimental protocols, and visualizations to elucidate key concepts.

The strength of a Lewis acid is its ability to accept an electron pair. This property is fundamental to its catalytic activity in a wide range of chemical transformations, most notably in Friedel-Crafts reactions. While both SbCl₃ and AlCl₃ are utilized as Lewis acid catalysts, their efficacy differs significantly due to their intrinsic electronic and structural properties. This guide will delve into these differences through established quantitative measures of Lewis acidity.

Quantitative Comparison of Lewis Acidity

To provide a clear and objective comparison, the Lewis acidity of SbCl₃ and AlCl₃ has been evaluated using two widely accepted metrics: the Gutmann-Beckett method, which provides an experimental measure of acceptor number (AN), and Fluoride Ion Affinity (FIA), a computational descriptor of Lewis acid strength.

ParameterThis compound (SbCl₃)Aluminum Chloride (AlCl₃)Reference
Gutmann-Beckett Acceptor Number (AN) 51.087[1][2]
Fluoride Ion Affinity (FIA) (kJ/mol) 377448[3]

The data unequivocally demonstrates that aluminum chloride is a significantly stronger Lewis acid than this compound. This is reflected in its higher Gutmann-Beckett Acceptor Number and greater Fluoride Ion Affinity. A higher AN value indicates a greater ability to accept an electron pair from the probe molecule, triethylphosphine oxide (Et₃PO).[2] Similarly, a higher FIA value corresponds to a more exothermic reaction upon binding with a fluoride ion, signifying stronger Lewis acidity.[3]

Performance in Catalysis: The Friedel-Crafts Acylation

The difference in Lewis acidity between SbCl₃ and AlCl₃ has profound implications for their catalytic performance. The Friedel-Crafts acylation, a cornerstone of organic synthesis for the formation of aryl ketones, serves as an excellent benchmark for comparing their catalytic prowess.

In numerous studies, aluminum chloride has been established as a highly efficient and potent catalyst for Friedel-Crafts acylation reactions, often providing high yields of the desired product.[4][5][6] In contrast, this compound is generally considered to be a much weaker and often inactive catalyst for this transformation. This disparity in catalytic activity is a direct consequence of AlCl₃'s superior ability to activate the acylating agent through the formation of a highly electrophilic acylium ion.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed experimental methodologies for the key techniques discussed are provided below.

Gutmann-Beckett Method for Determining Acceptor Number

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance by 31P NMR spectroscopy.[2][7]

Materials:

  • Lewis acid (e.g., SbCl₃ or AlCl₃)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

  • NMR tubes

  • Gas-tight syringe

Procedure:

  • Prepare a stock solution of Et₃PO in the chosen anhydrous solvent.

  • In a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), add a known amount of the Lewis acid.

  • Add a precise volume of the Et₃PO stock solution to the NMR tube.

  • Record the 31P NMR spectrum of the solution.

  • The chemical shift (δ) of the 31P nucleus in the Et₃PO-Lewis acid adduct is observed.

  • The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 x (δsample - 41.0) where δsample is the observed 31P chemical shift and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[2]

Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity is a computational measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3][8][9]

Methodology: High-level quantum chemical calculations are employed to determine the FIA. A common and reliable approach involves the use of coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit.[3] Density Functional Theory (DFT) methods, such as those employing the B3LYP functional with a large basis set (e.g., def2-TZVP), can also provide accurate FIA values, especially when benchmarked against CCSD(T)/CBS data.[8] The calculation involves optimizing the geometries of the Lewis acid and the corresponding fluoroanion (e.g., [SbCl₃F]⁻ and [AlCl₄]⁻) and then calculating their electronic energies to determine the reaction enthalpy.

Friedel-Crafts Acylation Catalyzed by Aluminum Chloride

The following is a general procedure for the Friedel-Crafts acylation of an aromatic compound using acetyl chloride as the acylating agent and aluminum chloride as the catalyst.[4][5][6][10][11]

Materials:

  • Aromatic substrate (e.g., benzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Stirring apparatus

Procedure:

  • Set up a dry reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a dropping funnel, all protected from atmospheric moisture with drying tubes.

  • To the flask, add the anhydrous solvent and the aromatic substrate.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • From the dropping funnel, add acetyl chloride dropwise to the stirred suspension over a period of 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours).

  • The reaction is then quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Gutmann_Beckett_Method LA Lewis Acid (e.g., SbCl3, AlCl3) Adduct [Et3PO -> Lewis Acid] Adduct LA->Adduct Reacts with Et3PO Et3PO (Lewis Base Probe) Et3PO->Adduct NMR 31P NMR Spectroscopy Adduct->NMR Analyzed by Delta_P Measure Δδ(31P) Chemical Shift NMR->Delta_P Yields AN Calculate Acceptor Number (AN) Delta_P->AN Used to

Caption: Workflow of the Gutmann-Beckett method.

FIA_Concept cluster_reactants Reactants cluster_product Product LA Lewis Acid (e.g., SbCl3, AlCl3) Fluoroanion [Lewis Acid-F]⁻ Fluoroanion LA->Fluoroanion Gas-Phase Reaction F_ion F⁻ (Fluoride Ion) F_ion->Fluoroanion Gas-Phase Reaction Enthalpy ΔH = -FIA (Reaction Enthalpy) Fluoroanion->Enthalpy

Caption: Conceptual depiction of Fluoride Ion Affinity (FIA).

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup Acyl_Chloride R-CO-Cl (Acyl Chloride) Acylium_Ion {R-C≡O⁺ ↔ R-C⁺=O} Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion Reacts with AlCl3 Lewis_Acid AlCl3 (Lewis Acid) Lewis_Acid->Acylium_Ion AlCl4_minus [AlCl4]⁻ Arene Ar-H (Aromatic Ring) Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex Arene->Sigma_Complex Attacks Product_Complex [Ar-CO-R -> AlCl3] Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation by [AlCl4]⁻ Final_Product Ar-CO-R (Aryl Ketone) Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Conclusion

Based on both experimental and computational evidence, aluminum chloride is a substantially stronger Lewis acid than this compound. This pronounced difference in Lewis acidity directly translates to their catalytic performance, with AlCl₃ being a highly effective catalyst for reactions such as Friedel-Crafts acylation, where SbCl₃ shows little to no activity. For researchers and professionals in drug development and chemical synthesis, AlCl₃ is the clear choice when a strong Lewis acid catalyst is required for activating carbonyl compounds and promoting electrophilic aromatic substitution. However, for reactions requiring milder conditions or where the high reactivity of AlCl₃ could lead to undesirable side reactions, weaker Lewis acids may be considered, although SbCl₃'s utility in this context is limited. This guide provides the foundational data and methodologies to make an informed decision based on the specific requirements of the chemical transformation at hand.

References

A Comparative Guide to Antimony Trichloride and Other Catalysts in Terpene Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of terpenes, a fundamental process in the biosynthesis of thousands of natural products, continues to be a focal point for synthetic chemists. The strategic construction of complex polycyclic skeletons from simple acyclic precursors is a testament to the power of cationic chemistry. In this guide, we provide an objective comparison of antimony trichloride (SbCl₃) and other notable catalysts used to initiate and control these intricate cyclization cascades. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal catalytic system for their specific synthetic goals.

Catalyst Performance: A Quantitative Comparison

The efficiency of a catalyst in terpene cyclization is judged by its ability to promote high yields of the desired cyclic products with excellent stereoselectivity. The following tables summarize the performance of antimony halides and other common Lewis and Brønsted acids in the cyclization of various terpene and polyene substrates.

Table 1: Antimony Halide Catalyzed Polyene Cyclization

SubstrateCatalyst SystemProduct(s)Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Polyene Precursor1:1 complex of o,o'-dichloro-BINOL and SbCl₅Tricyclic to Pentacyclic Molecules~90% per ring formed20:1 to 50:1 er[1]

Table 2: Ferric Chloride Catalyzed Monoterpene Cyclization

SubstrateCatalystProductYield (%)ConditionsReference
GeraniolFeCl₃ · 6H₂Oα-Terpineol85Acetonitrile, Room Temp, 4h[2]
LinaloolFeCl₃ · 6H₂Oα-Terpineol90Acetonitrile, Room Temp, 4h[2]
NerolFeCl₃ · 6H₂Oα-Terpineol75Acetonitrile, Room Temp, 4h[2]
GeraniolH₂SO₄α-Terpineol20Diethyl ether, 0°C[2]
LinaloolH₂SO₄α-Terpineol45Diethyl ether, 0°C[2]
NerolH₂SO₄α-Terpineol30Diethyl ether, 0°C[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems.

General Procedure for Antimony Pentachloride-Catalyzed Enantioselective Polyene Cyclization

This protocol is adapted from the work of Corey and Surendra for the enantioselective synthesis of polycyclic molecules.[1]

Materials:

  • Polyene substrate

  • (R)- or (S)-o,o'-dichloro-BINOL

  • Antimony pentachloride (SbCl₅)

  • Dichloromethane (CH₂Cl₂), freshly distilled

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the chiral ligand (o,o'-dichloro-BINOL, 1.1 equivalents) in dry CH₂Cl₂ is prepared under an inert atmosphere.

  • The solution is cooled to the desired reaction temperature (e.g., -78 °C).

  • Antimony pentachloride (1.0 equivalent) is added dropwise to the stirred solution of the ligand.

  • The resulting catalyst solution is stirred for 30 minutes at the reaction temperature.

  • A solution of the polyene substrate (1.0 equivalent) in dry CH₂Cl₂ is then added slowly to the catalyst mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Ferric Chloride-Catalyzed Cyclization of Acyclic Terpenols

This protocol is based on the work of Yu and colleagues for the cyclization of geraniol, linalool, and nerol.[2]

Materials:

  • Acyclic terpenol (e.g., geraniol, linalool, or nerol)

  • Ferric chloride hexahydrate (FeCl₃ · 6H₂O)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

Procedure:

  • The acyclic terpenol (e.g., 3 mmol) and ferric chloride hexahydrate (2 equivalents) are dissolved in anhydrous acetonitrile (50 mL).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the cyclized product (α-terpineol).

Mechanistic Insights and Visualizations

The cyclization of terpenes initiated by a Lewis acid, such as this compound, generally proceeds through a series of carbocationic intermediates. The catalyst activates the substrate, typically by coordinating to a Lewis basic site like a hydroxyl group or a double bond, which initiates the cyclization cascade.

Lewis_Acid_Terpene_Cyclization cluster_initiation Initiation cluster_cyclization Cyclization Cascade cluster_termination Termination Acyclic_Terpene Acyclic Terpene (e.g., Farnesol) Activated_Complex Activated Complex Acyclic_Terpene->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., SbCl3) Carbocation_Intermediate1 Initial Carbocationic Intermediate Activated_Complex->Carbocation_Intermediate1 Initiation of Cyclization Carbocation_Intermediate2 Further Cyclized/ Rearranged Cation Carbocation_Intermediate1->Carbocation_Intermediate2 Further Cyclization/ Hydride Shifts Cyclic_Terpene Cyclic Terpene Product Carbocation_Intermediate2->Cyclic_Terpene Deprotonation or Nucleophilic Quench

Caption: General workflow of Lewis acid-catalyzed terpene cyclization.

The specific pathway and the final product distribution are highly dependent on the substrate, the nature of the Lewis acid, the solvent, and the reaction temperature. Stronger Lewis acids can promote more extensive rearrangements, while milder catalysts may lead to simpler cyclization products.

Experimental_Workflow start Start prepare_reactants Prepare Solutions of Substrate and Catalyst start->prepare_reactants reaction_setup Set up Reaction under Inert Atmosphere and Controlled Temperature prepare_reactants->reaction_setup mixing Combine Reactants reaction_setup->mixing monitoring Monitor Reaction Progress (TLC, HPLC, etc.) mixing->monitoring quench Quench Reaction monitoring->quench Reaction Complete workup Aqueous Workup and Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Characterization of Products (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for catalyzed terpene cyclization.

Concluding Remarks

The choice of catalyst for terpene cyclization is a critical parameter that dictates the outcome of the reaction. While antimony halides, particularly SbCl₅ in combination with chiral ligands, have demonstrated remarkable efficacy in achieving highly enantioselective polycyclizations, their application to simpler monoterpene cyclizations is less documented in readily available literature. In contrast, other Lewis acids like ferric chloride offer a milder and more cost-effective alternative for specific transformations, such as the cyclization of acyclic terpenols to α-terpineol, showing significantly higher yields compared to traditional Brønsted acids under similar conditions.[2]

This guide provides a foundational overview for researchers navigating the complex landscape of terpene cyclization catalysis. The presented data and protocols serve as a starting point for reaction optimization and catalyst selection. Further exploration of the vast chemical space of Lewis and Brønsted acids will undoubtedly uncover even more efficient and selective catalysts for the synthesis of these valuable natural products.

References

A Comparative Guide to Antimony Trichloride and Other Flame Retardant Synergists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of antimony trichloride as a flame retardant synergist against other common alternatives, namely zinc borate and melamine polyphosphate. The performance of these synergists is evaluated based on experimental data from standard flammability tests, including Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and Cone Calorimetry. Detailed experimental protocols and the mechanisms of action for each synergist are also provided to aid in research and development.

Executive Summary

Antimony compounds, particularly antimony trioxide which forms this compound in situ in the presence of a halogen source, have long been a benchmark for flame retardant synergists due to their high efficiency in the gas phase. However, growing environmental and health concerns have driven the search for alternatives. Zinc borate has emerged as a multifunctional flame retardant, acting in both the condensed and gas phases, while melamine polyphosphate is a halogen-free option that primarily functions in the condensed phase through intumescence. The choice of synergist depends on the specific polymer, desired fire safety standards, and environmental considerations.

Performance Comparison

The efficacy of a flame retardant synergist is highly dependent on the polymer matrix it is incorporated into. Below are comparative data for antimony trioxide (as a proxy for this compound's mechanism), zinc borate, and melamine polyphosphate in various common polymers.

Table 1: Flammability Data for Flexible Polyvinyl Chloride (PVC)
Flame Retardant System (phr)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat PVC24.5---[1]
4 phr Sb₂O₃29.4---[1]
3 phr Sb₂O₃ + 20 phr ATH30.3---[1]
3 phr Zinc Borate + 20 phr ATHIncreased by 5% vs ATH alone---[1]
50 wt% replacement of Sb₂O₃ with Zinc Borate--Drastic reduction-[1]

ATH: Alumina Trihydrate

Table 2: Flammability Data for Polyamide 6 (PA6) and Polyamide 66 (PA66)
PolymerFlame Retardant System (wt%)LOI (%)UL-94 Rating (1.6mm)pHRR (kW/m²)THR (MJ/m²)Reference
PA6Neat26V-2--[2]
PA625% Melamine Polyphosphate (MPP)PoorPoor--[2]
PA620% EG + 5% (AlPi/MPP 3:2)46---[2]
PA66Brominated Epoxy + Sb₂O₃ExcellentV-0Excessive reductionExcessive reduction[3]
PA6622% Melamine Polyphosphate (MPP)37.8V-0--[4]

EG: Expandable Graphite, AlPi: Aluminum Diethylphosphinate

Table 3: Flammability Data for Polypropylene (PP)
Flame Retardant System (wt%)LOI (%)UL-94 RatingReference
PP + 2% Sb₂O₃ in APP/PER system36.6V-0[5]
PP + Zinc Borate/Antimony PentoxideImproved flame retardancy-[6]

APP: Ammonium Polyphosphate, PER: Pentaerythritol

Table 4: Flammability Data for Acrylonitrile Butadiene Styrene (ABS)
Flame Retardant SystemLOI (%)UL-94 RatingReference
ABS + Brominated FR + Sb₂O₃ExcellentV-0[3]
ABS + 10 phr EP + 5 phr Zinc Borate27.0V-0[7]

EP: Epoxy Polymer

Experimental Protocols

The following are summaries of the standard test methods used to generate the data in the comparison tables.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a plastic specimen.[8][9]

  • Apparatus: A heat-resistant glass column containing a vertically clamped test specimen.

  • Procedure: A mixture of oxygen and nitrogen is flowed upwards through the column. The top of the specimen is ignited with a small flame. The oxygen concentration is adjusted until the flame is just sustained.[10][11]

  • Specimen Size: Typically 80-150 mm long, 10 mm wide, and 4 mm thick for injection molded samples.[10]

  • Data: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their response to a small open flame.[12]

  • Apparatus: A test chamber, a Bunsen burner, a specimen clamp, and a cotton patch.

  • Procedure: A rectangular test specimen (125 mm x 13 mm) is held vertically. A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming and glowing is recorded. A second flame application of 10 seconds is performed. The presence of flaming drips that ignite the cotton patch below is also noted.[2][13]

  • Classification:

    • V-0: Flaming combustion ceases within 10 seconds after each flame application. No flaming drips ignite the cotton.[12]

    • V-1: Flaming combustion ceases within 30 seconds after each flame application. No flaming drips ignite the cotton.

    • V-2: Flaming combustion ceases within 30 seconds after each flame application. Flaming drips may ignite the cotton.[12]

Cone Calorimetry - ASTM E1354

The cone calorimeter is a bench-scale instrument that measures the heat release rate and other flammability properties of materials under controlled heat flux conditions.[14][15]

  • Apparatus: A conical radiant heater, a specimen holder on a load cell, an ignition source, and an exhaust gas analysis system.[5]

  • Procedure: A 100 mm x 100 mm specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). A spark igniter initiates combustion. The instrument continuously measures the mass of the specimen and the oxygen concentration in the exhaust gas.[15]

  • Key Data:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion, a key indicator of fire intensity.

    • Total Heat Release (THR): The total amount of heat released throughout the test.

    • Smoke Production: Measured by light obscuration in the exhaust duct.

Mechanisms of Action

The synergistic flame retardant effect of these compounds is achieved through different chemical and physical pathways.

This compound

Antimony trioxide itself is not a flame retardant but acts as a synergist with halogenated compounds.[16][17] In the presence of a halogenated flame retardant and heat, antimony trioxide reacts to form antimony trihalides (e.g., this compound, SbCl₃) and antimony oxyhalides.[17] These volatile antimony species interfere with the combustion process in the gas phase by scavenging highly reactive H• and OH• radicals, which are essential for flame propagation.[17]

Antimony_Mechanism Halogenated_FR Halogenated Flame Retardant Sb2O3 Antimony Trioxide (Sb₂O₃) Halogenated_FR->Sb2O3 reacts with Heat Heat Polymer Polymer Heat->Polymer SbCl3 This compound (SbCl₃) Sb2O3->SbCl3 forms Polymer->Halogenated_FR releases HX Gas_Phase Gas Phase Inhibition (Radical Trapping) SbCl3->Gas_Phase acts in Flame Flame Gas_Phase->Flame suppresses

Caption: Gas-phase flame retardant mechanism of antimony compounds.

Zinc Borate

Zinc borate is a multifunctional flame retardant that acts in both the condensed (solid) and gas phases.[18]

  • Condensed Phase: Upon heating, zinc borate releases water, which has a cooling effect. It then forms a glassy layer of boric oxide and zinc oxide on the polymer surface. This layer acts as a barrier, insulating the polymer from heat and oxygen. Zinc borate also promotes the formation of a stable carbonaceous char.[18]

  • Gas Phase: The released water vapor can dilute the flammable gases. In halogen-containing systems, zinc borate can synergize with antimony trioxide and catalyze the release of halogens.[19]

ZincBorate_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase ZB_Solid Zinc Borate Water_Release Releases Water (Cooling) ZB_Solid->Water_Release Glassy_Layer Forms Glassy Layer (Barrier) ZB_Solid->Glassy_Layer Char_Formation Promotes Char ZB_Solid->Char_Formation Heat_Solid Heat Heat_Solid->ZB_Solid Water_Vapor Water Vapor (Dilution) Water_Release->Water_Vapor Polymer_Solid Polymer Glassy_Layer->Polymer_Solid protects Char_Formation->Polymer_Solid stabilizes Flammable_Gases Flammable Gases Water_Vapor->Flammable_Gases dilutes

Caption: Condensed and gas-phase flame retardant mechanisms of zinc borate.

Melamine Polyphosphate (MPP)

Melamine polyphosphate is a halogen-free intumescent flame retardant that primarily acts in the condensed phase.[20]

  • Condensed Phase: When heated, MPP decomposes into melamine and polyphosphoric acid.[21]

    • Melamine releases inert nitrogen gas, which dilutes the flammable gases and oxygen in the gas phase.

    • Polyphosphoric acid acts as a dehydrating agent, promoting the formation of a carbonaceous char on the polymer surface. The nitrogen gas released from melamine causes this char to swell (intumesce), creating a thick, insulating foam layer that protects the underlying polymer from heat and oxygen.

MPP_Mechanism MPP Melamine Polyphosphate (MPP) Decomposition Decomposition MPP->Decomposition Heat Heat Heat->MPP Melamine Melamine Decomposition->Melamine Polyphosphoric_Acid Polyphosphoric Acid Decomposition->Polyphosphoric_Acid Nitrogen_Gas Nitrogen Gas (Gas Phase Dilution) Melamine->Nitrogen_Gas Char_Formation Char Formation (Condensed Phase) Polyphosphoric_Acid->Char_Formation Intumescent_Layer Intumescent Char Layer (Insulating Barrier) Nitrogen_Gas->Intumescent_Layer swells Char_Formation->Intumescent_Layer forms

Caption: Intumescent flame retardant mechanism of melamine polyphosphate.

Conclusion

The selection of an appropriate flame retardant synergist is a critical decision in the development of fire-safe materials. This compound, typically generated from antimony trioxide, offers high flame retardant efficacy, particularly in halogenated systems, through a well-established gas-phase radical trapping mechanism. However, for applications where halogen-free solutions and lower smoke toxicity are paramount, zinc borate and melamine polyphosphate present viable alternatives. Zinc borate provides a balanced performance through both condensed and gas-phase actions, including char promotion and smoke suppression. Melamine polyphosphate excels in creating a protective intumescent char layer, significantly reducing heat release in the condensed phase. This guide provides the foundational data and mechanistic understanding to assist researchers in making informed decisions for their specific polymer systems and performance requirements.

References

Spectroscopic Analysis of SbCl₃ Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Antimony trichloride (SbCl₃) is a versatile Lewis acid catalyst and reagent in a multitude of chemical transformations, including Friedel-Crafts reactions, esterifications, and polymerizations. Understanding the reaction mechanisms and identifying the transient intermediates are crucial for optimizing reaction conditions and developing novel synthetic methodologies. This guide provides a comparative analysis of various spectroscopic techniques for the real-time monitoring and characterization of SbCl₃ reaction intermediates, tailored for researchers, scientists, and professionals in drug development.

Overview of Spectroscopic Techniques

The choice of spectroscopic technique for studying reaction intermediates depends on several factors, including the timescale of the reaction, the concentration of the intermediate species, and the reaction conditions (e.g., solvent, temperature, pressure). The most commonly employed techniques for probing SbCl₃ reaction intermediates include Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method offers unique advantages and limitations in providing structural and kinetic information.

Comparative Analysis of Spectroscopic Techniques

This section details the application of each spectroscopic technique for the confirmation of SbCl₃ reaction intermediates, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of reaction intermediates in solution. ¹H, ¹³C, and ³¹P NMR are particularly useful for tracking changes in the organic substrate and any phosphorus-containing reagents upon interaction with SbCl₃.

Key Applications:

  • Identification of Lewis Acid-Base Adducts: SbCl₃, as a Lewis acid, readily forms adducts with Lewis basic substrates. NMR spectroscopy can detect the formation of these adducts through changes in chemical shifts of nuclei proximate to the binding site. For instance, the coordination of a Lewis base to SbCl₃ can be monitored by observing the downfield shift of specific proton or carbon signals in the substrate.

  • Structural Characterization of Intermediates: In reactions such as the synthesis of antimony carboxylates, NMR is instrumental in characterizing the final products, which can provide insights into the nature of the preceding intermediates.[1][2] The formation of Sb-O bonds in these reactions can be inferred from the changes in the ¹H and ¹³C NMR spectra of the carboxylic acid ligand upon reaction with SbCl₃.[1][2]

  • Monitoring Reaction Progress: By acquiring NMR spectra at different time points, the consumption of reactants and the formation of products and intermediates can be monitored, providing kinetic information about the reaction.

Experimental Data Summary:

Reaction TypeSpectroscopic TechniqueKey FindingsReference
Formation of Antimony Carboxylates¹H and ¹³C NMRCharacterization of Sb(furoate)₃ and the SbCl₃(furoic acid) adduct, confirming coordination through the carboxylate oxygen atoms.[1][2]
Synthesis of Antimony(III) Complexes with Schiff Bases¹H and ¹³C NMRElucidation of the coordination of Schiff base ligands to the antimony center through nitrogen and oxygen or sulfur atoms.[3][4]
Lewis Acidity Studies³¹P NMRProbing the Lewis acidity of antimony compounds by monitoring the chemical shift of a phosphine oxide probe upon adduct formation.[5][6][5][6]

Experimental Protocol: ¹H NMR Monitoring of SbCl₃-Catalyzed Acetal Formation

  • Sample Preparation: In a dry NMR tube, dissolve the aldehyde (1 equivalent) and alcohol (2.2 equivalents) in a deuterated solvent (e.g., CDCl₃) that is compatible with the reactants and SbCl₃.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before the addition of the catalyst.

  • Initiation of Reaction: Add a catalytic amount of anhydrous SbCl₃ (e.g., 5 mol%) to the NMR tube.

  • Time-Resolved Measurements: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) to monitor the disappearance of the aldehyde proton signal and the appearance of the acetal proton signal. The formation of a Lewis acid-base adduct between the aldehyde and SbCl₃ may be observed as a downfield shift of the aldehyde proton signal in the initial spectra.

  • Data Analysis: Integrate the relevant signals to determine the relative concentrations of reactants, intermediates (if observable), and products over time to obtain kinetic profiles.

Logical Workflow for NMR Analysis of SbCl₃ Reactions

cluster_0 NMR Experiment cluster_1 Observed Species A Prepare Reactant Mixture in NMR Tube B Acquire Initial Spectrum (t=0) A->B C Add SbCl3 Catalyst B->C D Time-Resolved NMR Acquisition C->D E Data Processing and Analysis D->E R Reactants D->R Consumption I SbCl3-Substrate Adduct (Intermediate) D->I Formation & Consumption P Products D->P Formation

Caption: Workflow for in-situ NMR monitoring of an SbCl₃-catalyzed reaction.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are highly effective for in-situ monitoring of reactions involving SbCl₃. They provide real-time information about changes in chemical bonds and molecular structures of reactants, intermediates, and products.

Key Applications:

  • In-situ Reaction Monitoring: Both IR and Raman spectroscopy can be used with fiber-optic probes to monitor reactions in real-time without the need for sample extraction.[7][8][9][10][11]

  • Identification of Coordination and Bond Formation: The formation of new bonds, such as the coordination of a carbonyl group to SbCl₃, results in a noticeable shift in the vibrational frequency of the C=O stretch to a lower wavenumber in the IR spectrum. Similarly, the formation of Sb-O or Sb-N bonds can be detected.

  • Studying Aqueous Complexes: Raman spectroscopy is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. It has been used to identify aqueous Sb(III) chloride complexes like SbCl₄⁻ and SbCl₆³⁻.[12]

  • Complementary Information: IR and Raman are often used in conjunction as they are governed by different selection rules, providing complementary information about the vibrational modes of a molecule.

Experimental Data Summary:

Reaction TypeSpectroscopic TechniqueKey FindingsReference
Aqueous Sb(III) Chloride SolutionsRaman SpectroscopyIdentification of SbCl₄⁻ and SbCl₆³⁻ as the dominant species in hydrochloric acid solutions.[12]
SbCl₃ HydrolysisIR SpectroscopyMonitoring the disappearance of Sb-Cl bonds and the appearance of Sb-O and O-H stretching vibrations, indicating the formation of antimony oxychlorides.
SbCl₅ Adducts with Oxygen DonorsIR and Raman SpectroscopyCharacterization of the vibrational modes of the OSbCl₅ moiety in adducts with various oxygen-containing ligands.

Experimental Protocol: In-situ FT-IR Monitoring of a Lewis Acid-Catalyzed Reaction

  • Setup: Use a reaction vessel equipped with an Attenuated Total Reflectance (ATR) FT-IR probe.

  • Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.

  • Reactant Spectrum: Add the substrate to the solvent and record the initial spectrum.

  • Reaction Initiation: Inject the SbCl₃ catalyst into the reaction mixture.

  • Data Acquisition: Continuously collect IR spectra at regular time intervals throughout the reaction.

  • Data Analysis: Monitor the decrease in the intensity of characteristic vibrational bands of the reactants and the increase in the intensity of bands corresponding to the product. The formation of an intermediate Lewis acid-base adduct can be identified by the appearance and subsequent disappearance of new vibrational bands, such as a shifted carbonyl stretch.

Signaling Pathway for IR/Raman Detection of Intermediates

cluster_spec Spectroscopic Observation Reactant Reactant (e.g., with C=O group) Intermediate Lewis Acid-Base Adduct (Intermediate) (Shifted C=O stretch) Reactant->Intermediate + SbCl3 Reactant_Spec Initial Spectrum: Characteristic reactant peaks Reactant->Reactant_Spec SbCl3 SbCl3 Product Product Intermediate->Product Reaction Progress Intermediate_Spec Transient Spectrum: New peaks appear and disappear Intermediate->Intermediate_Spec Product_Spec Final Spectrum: Characteristic product peaks Product->Product_Spec

Caption: Vibrational spectroscopy pathway for identifying reaction intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting and quantifying species that absorb light in the ultraviolet and visible regions. It is particularly useful for studying reactions that involve colored intermediates or products.

Key Applications:

  • Carr-Price Test: A classic application is the Carr-Price test for Vitamin A, where SbCl₃ reacts with the carotenoid to form a transient blue complex that is quantified by colorimetry.[13] The kinetics of the formation and decay of this colored intermediate can be followed using time-resolved UV-Vis spectroscopy.[14]

  • Detection of Transient Species: Time-resolved and transient absorption UV-Vis spectroscopy can be used to detect short-lived intermediates with distinct electronic transitions.[15][16][17][18]

  • Vapor Phase Studies: UV-Vis spectroscopy has been employed to study the vapor-phase decomposition of SbCl₅ to SbCl₃ at high temperatures.[19][20]

Experimental Data Summary:

Reaction TypeSpectroscopic TechniqueKey FindingsReference
Carr-Price Reaction with Vitamin AUV-Vis SpectroscopyFormation of a transient blue complex with a characteristic absorption maximum, allowing for the quantification of Vitamin A. The kinetics of the color change can be monitored.[14]
Decomposition of SbCl₅UV-Vis SpectroscopyCharacterization of the UV-Vis absorption spectra of SbCl₃ and SbCl₅ in the vapor phase at elevated temperatures.[19][20]
Aqueous Sb(III) Chloride ComplexesUV SpectroscopyConfirmation of an equilibrium mixture of SbCl₄⁻ and SbCl₆³⁻ in concentrated HCl solutions.[12]

Experimental Protocol: UV-Vis Monitoring of the Carr-Price Reaction

  • Reagent Preparation: Prepare a saturated solution of SbCl₃ in a dry, non-polar solvent like chloroform (Carr-Price reagent). Prepare a solution of the analyte (e.g., retinol) in the same solvent.

  • Spectrometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that covers the expected absorption of the colored complex (e.g., 400-800 nm).

  • Reaction Initiation: In a cuvette, rapidly mix the Carr-Price reagent with the analyte solution.

  • Kinetic Measurement: Immediately start acquiring spectra at short time intervals (e.g., every second) to monitor the formation and subsequent fading of the blue-colored intermediate.

  • Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λ_max) against time to obtain the kinetic profile of the intermediate.

Experimental Workflow for UV-Vis Kinetic Analysis

A Prepare Reagents (Analyte and SbCl3 solution) B Mix in Cuvette A->B C Time-Resolved UV-Vis Scan B->C D Generate Absorbance vs. Time Plot C->D E Kinetic Analysis D->E

Caption: Workflow for kinetic analysis of a colored intermediate using UV-Vis.

Conclusion

The spectroscopic analysis of SbCl₃ reaction intermediates is essential for a deeper understanding of their reaction mechanisms. NMR spectroscopy provides detailed structural information about stable or relatively long-lived intermediates. In-situ IR and Raman spectroscopy are powerful for real-time monitoring of changes in chemical bonding during a reaction. UV-Vis spectroscopy is highly sensitive for detecting colored transient species. The optimal choice of technique, or a combination thereof, will depend on the specific reaction system under investigation. By leveraging these spectroscopic tools, researchers can gain valuable insights into the intricate pathways of SbCl₃-mediated reactions, facilitating the development of more efficient and selective chemical processes.

References

Validating Carr-Price Test Results with HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Carr-Price test has been a staple for the colorimetric determination of vitamin A. Its simplicity and cost-effectiveness have made it a widely used method. However, the inherent limitations of this technique, such as the instability of the colored complex and susceptibility to interference, necessitate validation by a more robust and specific method. High-Performance Liquid Chromatography (HPLC) serves as the gold standard for vitamin A analysis, offering superior accuracy, precision, and specificity. This guide provides a detailed comparison of the Carr-Price test and HPLC analysis, complete with experimental protocols, comparative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in validating their findings.

Principle of the Methods

Carr-Price Test: This colorimetric method is based on the reaction of vitamin A (retinol) with a chromogenic agent, typically antimony trichloride (SbCl3) or trifluoroacetic acid (TFA), in a chloroform solution. This reaction produces a transient blue-colored complex, the anhydroretinylic cation, which absorbs light at a maximum wavelength of approximately 620 nm.[1] The intensity of the blue color is proportional to the concentration of vitamin A in the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For vitamin A analysis, a sample extract is injected into an HPLC system. A high-pressure pump forces a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Vitamin A and its isomers are separated based on their differential partitioning between the mobile and stationary phases. A detector, typically UV-Vis or fluorescence, measures the concentration of the eluted compounds.[2][3][4]

Experimental Protocols

Carr-Price Test Protocol

This protocol outlines a general procedure for the determination of vitamin A using the Carr-Price reaction.

1. Reagent Preparation:

  • Carr-Price Reagent: Prepare a saturated solution of this compound in chloroform. This reagent is highly corrosive and moisture-sensitive and should be handled with extreme care in a fume hood.

  • Standard Vitamin A Solution: Prepare a stock solution of all-trans-retinyl acetate or all-trans-retinol in chloroform of a known concentration. Create a series of dilutions to generate a standard curve.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • If the sample is an oil or fat, dissolve it in a known volume of chloroform.[5]

  • For solid samples, perform a saponification step followed by solvent extraction to isolate the vitamin A. A common procedure involves heating the sample with ethanolic potassium hydroxide, followed by extraction with an organic solvent like ether or hexane.[5][6]

3. Colorimetric Measurement:

  • Pipette a specific volume of the sample or standard solution into a cuvette.

  • Rapidly add a defined volume of the Carr-Price reagent and mix immediately.[5]

  • Measure the absorbance at 620 nm using a spectrophotometer. Due to the rapid fading of the blue color, the reading should be taken at the point of maximum absorbance, typically within 5-15 seconds of adding the reagent.

4. Quantification:

  • Construct a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.

  • Determine the concentration of vitamin A in the sample by interpolating its absorbance value on the standard curve.

HPLC Analysis Protocol

This protocol provides a standard reverse-phase HPLC method for the quantification of vitamin A.

1. Reagent and Standard Preparation:

  • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 95:5 v/v).[7] All solvents should be of HPLC grade.

  • Standard Vitamin A Solution: Prepare a stock solution of all-trans-retinyl acetate or all-trans-retinol in a suitable solvent (e.g., ethanol or methanol) of a known concentration. Prepare a series of working standards by diluting the stock solution with the mobile phase.[2]

2. Sample Preparation:

  • Saponification: Weigh a precise amount of the sample and add an ethanolic potassium hydroxide solution.[2][6] Reflux the mixture to hydrolyze esters and release retinol.

  • Extraction: After saponification, extract the vitamin A into an organic solvent such as n-hexane or petroleum ether.[2][3]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[2]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[2]

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Set the UV detector to 325 nm, the absorption maximum for retinol.

  • Injection Volume: Inject a fixed volume of the sample and standard solutions (e.g., 20 µL).

4. Quantification:

  • Identify the retinol peak in the chromatogram based on its retention time compared to the standard.

  • Construct a standard curve by plotting the peak area of the standards against their concentrations.

  • Calculate the concentration of vitamin A in the sample from the standard curve.

Comparative Data Presentation

The following table summarizes the performance characteristics of the Carr-Price test and HPLC analysis for vitamin A determination. The values are representative and may vary depending on the specific laboratory conditions and sample matrix.

ParameterCarr-Price TestHPLC AnalysisJustification
Accuracy (% Recovery) 80-110%95-105%HPLC is less prone to matrix interference, leading to more accurate results.
Precision (% RSD) < 15%< 5%HPLC offers better instrumental precision and reproducibility.
Specificity LowHighThe Carr-Price reagent can react with other carotenoids and degradation products, leading to overestimation.[1] HPLC separates vitamin A isomers and interfering substances.
Sensitivity (LOD) ~1 µg/mL~0.05 µg/mL[8]HPLC detectors, especially fluorescence detectors, are significantly more sensitive.
Analysis Time per Sample ~5-10 minutes~15-30 minutesThe Carr-Price test is faster for a single sample, but HPLC can be automated for high-throughput analysis.
Cost per Sample LowHighHPLC requires significant initial investment in instrumentation and higher solvent costs.
Solvent Waste High (Chloroform, SbCl3)Moderate (Methanol, Water)The Carr-Price test uses hazardous chlorinated solvents.

Visualizing the Workflows and Validation

To better illustrate the experimental processes and the logical relationship in method validation, the following diagrams are provided.

experimental_workflows cluster_carr_price Carr-Price Test Workflow cluster_hplc HPLC Analysis Workflow cp_start Start cp_sample_prep Sample Preparation (Dissolution/Extraction) cp_start->cp_sample_prep cp_reagent_add Add Carr-Price Reagent cp_sample_prep->cp_reagent_add cp_measure Measure Absorbance (620 nm) cp_reagent_add->cp_measure cp_quantify Quantify vs. Standard Curve cp_measure->cp_quantify cp_end End cp_quantify->cp_end hplc_start Start hplc_saponify Saponification hplc_start->hplc_saponify hplc_extract Solvent Extraction hplc_saponify->hplc_extract hplc_evap Evaporation & Reconstitution hplc_extract->hplc_evap hplc_inject Inject into HPLC hplc_evap->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect Detection (325 nm) hplc_separate->hplc_detect hplc_quantify Quantify vs. Standard Curve hplc_detect->hplc_quantify hplc_end End hplc_quantify->hplc_end validation_logic cp_results Carr-Price Test Results (Vitamin A Concentration) validation_needed Need for Validation (Potential for Inaccuracy) cp_results->validation_needed Inherent Limitations comparison Compare Results (Accuracy, Precision, Specificity) cp_results->comparison hplc_analysis HPLC Analysis (Gold Standard Method) validation_needed->hplc_analysis Requires a Reference Method hplc_analysis->comparison conclusion Conclusion on Validity of Carr-Price Results comparison->conclusion Based on Performance Metrics

References

A Comparative Guide to the Electrochemical Characterization of Antimony Trichloride Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical characteristics of antimony trichloride (SbCl₃) complexes, with a focus on how different ligand systems influence their redox behavior. Understanding these properties is crucial for applications in various fields, including the development of new therapeutic agents, catalysts, and electroanalytical sensors. While direct comparative studies under identical conditions are limited in the current literature, this guide synthesizes available data to offer insights into the electrochemical performance of these complexes.

Overview of this compound Complexes in Electrochemistry

Antimony compounds are of significant interest in drug development, particularly for their antiparasitic and anticancer properties. The biological activity of these compounds is often linked to the redox chemistry of the antimony center, with the Sb(III)/Sb(V) couple thought to be crucial. Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for probing the redox potentials and electron transfer kinetics of these complexes, providing valuable information about their potential mechanisms of action and stability.

The coordination of ligands to the SbCl₃ core can significantly modulate its electrochemical properties. Factors such as the donor atom type (e.g., nitrogen, oxygen, sulfur), the ligand's electronic properties (electron-donating or -withdrawing), and the overall geometry of the complex can shift the redox potentials and influence the reversibility of the electrochemical processes.

Comparative Electrochemical Data

The following table summarizes available electrochemical data for different classes of antimony complexes. It is important to note that the data has been collated from various sources with different experimental conditions, which may affect the direct comparability of the values.

Complex TypeLigandKey Electrochemical ParametersExperimental ConditionsReference
Antimony(V) Catecholates with N-donor Linkers 4,4′-Bipyridyl (Bipy)Epa¹: 0.96 VSolvent: CH₂Cl₂, Electrolyte: 0.1 M Bu₄NClO₄, Working Electrode: Glassy Carbon, Reference Electrode: Ag/AgCl/KCl(sat.), Scan rate: 0.2 V/s[1]
Pyrazine (Pyr)Epa¹: 0.93 VSolvent: CH₂Cl₂, Electrolyte: 0.1 M Bu₄NClO₄, Working Electrode: Glassy Carbon, Reference Electrode: Ag/AgCl/KCl(sat.), Scan rate: 0.2 V/s[1]
Diazabicyclo[2.2.2]octane (DABCO)E½¹: 0.45 V, Epa²: 0.76 V, Epa³: 0.91 VSolvent: CH₂Cl₂, Electrolyte: 0.1 M Bu₄NClO₄, Working Electrode: Glassy Carbon, Reference Electrode: Ag/AgCl/KCl(sat.), Scan rate: 0.2 V/s[1]
Antimony(III) in Deep Eutectic Solvent [SbCl₄]⁻ (formed from SbCl₃)Quasi-reversible Sb(III)/Sb(0) reductionSolvent: Choline chloride-ethylene glycol, Temperature: 343 K[2]
Antimony(III) in Molten Salt SbCl₂⁺ / [SbCl₄]⁻Irreversible Sb(III)/Sb(0) reductionSolvent: Molten AlCl₃-BuPyCl, Temperature: 40 °C[3]
Antimony(III) Schiff Base Complexes 2-[(thioacetylimino)methyl]phenolCoordination confirmed by spectroscopy, but specific electrochemical data not provided.Not specified[4]
Antimony(III) N-donor Adducts 2,2'-Bipyridine (Bpy), 1,10-Phenanthroline (Phen)Synthesis and thermodynamic properties studied, but electrochemical characterization not detailed.Not specified[5]

Note on Data Interpretation: The data for the Antimony(V) catecholates, while not directly on SbCl₃ complexes, illustrates the significant influence of the N-donor linker on the oxidation potentials of the catecholate ligand, which is coordinated to the antimony center.[1] The coordination of the DABCO ligand, for instance, leads to a notable cathodic shift in the oxidation potentials compared to other linkers, indicating a change in the electronic environment of the antimony complex.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparison of electrochemical data. Below are generalized protocols based on the literature for the electrochemical characterization of antimony complexes.

General Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a widely used technique to investigate the redox properties of chemical species.[6]

Materials and Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes).

  • Glassy carbon, platinum, or gold working electrode.

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.

  • Platinum wire or graphite rod as the counter electrode.

  • Electrochemical cell.

  • Inert gas (Argon or Nitrogen) for deaeration.[7]

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane, DMF).

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAClO₄)).

Procedure:

  • Prepare a solution of the this compound complex of known concentration in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[8] Maintain an inert atmosphere over the solution throughout the experiment.[7]

  • Polish the working electrode with alumina slurry, rinse with the solvent, and dry before each experiment to ensure a clean and reproducible surface.

  • Perform the cyclic voltammetry scan over a potential range expected to encompass the redox events of the antimony complex.

  • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process (reversible, quasi-reversible, or irreversible).

  • Record the cyclic voltammograms (current vs. potential).

  • It is recommended to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, for accurate potential referencing, especially in non-aqueous solvents.[8]

Handling of Air-Sensitive Complexes

This compound and its complexes are often sensitive to moisture and air.[7] Therefore, all manipulations, including solution preparation and the electrochemical experiment itself, should be carried out under an inert atmosphere using Schlenk line techniques or in a glovebox.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the electrochemical characterization of this compound complexes.

experimental_workflow cluster_prep Sample Preparation cluster_echem Electrochemical Measurement cluster_analysis Data Analysis synthesis Synthesis of SbCl3 Complex dissolution Dissolution in Anhydrous Solvent with Supporting Electrolyte synthesis->dissolution deaeration Deaeration with Inert Gas dissolution->deaeration cell_setup Three-Electrode Cell Assembly deaeration->cell_setup cv_scan Cyclic Voltammetry Scan (Varying Scan Rates) cell_setup->cv_scan data_acq Data Acquisition (Current vs. Potential) cv_scan->data_acq peak_analysis Peak Potential & Current Analysis data_acq->peak_analysis reversibility Determination of Reversibility peak_analysis->reversibility mechanism Elucidation of Redox Mechanism reversibility->mechanism

Caption: Experimental workflow for electrochemical characterization.

signaling_pathway cluster_ligand Ligand Properties cluster_complex SbCl3 Complex Properties cluster_application Potential Applications donor_atom Donor Atom (N, O, S) redox_potential Redox Potential (E½) donor_atom->redox_potential electron_kinetics Electron Transfer Kinetics (k⁰) donor_atom->electron_kinetics electronics Electronic Effects (Donating/Withdrawing) electronics->redox_potential electronics->electron_kinetics geometry Coordination Geometry geometry->redox_potential stability Complex Stability geometry->stability drug_dev Drug Development redox_potential->drug_dev catalysis Catalysis electron_kinetics->catalysis sensors Sensors stability->sensors

Caption: Influence of ligand properties on complex performance.

Conclusion and Future Directions

The electrochemical characterization of this compound complexes provides critical insights into their redox behavior, which is fundamental to their application in various scientific domains. The available data, though not always directly comparable, clearly indicates that the choice of ligand has a profound impact on the electrochemical properties of the antimony center. N-donor ligands, in particular, have been shown to significantly modulate the redox potentials of antimony complexes.

Future research should focus on systematic studies where a series of ligands are complexed with this compound and characterized under identical electrochemical conditions. This would allow for a more direct and quantitative comparison of the electronic effects of different ligand systems. Such studies would be invaluable for the rational design of novel antimony complexes with tailored redox properties for specific applications in drug development, catalysis, and beyond.

References

A Comparative Guide to Antimony Trichloride and Bismuth Trichloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Lewis acid catalysis is a cornerstone for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the p-block elements, antimony trichloride (SbCl₃) and bismuth trichloride (BiCl₃) have emerged as versatile and effective catalysts. This guide provides an objective comparison of their performance in several key organic transformations, supported by experimental data, detailed protocols, and a discussion of their respective advantages and disadvantages.

Physicochemical Properties and Lewis Acidity

Both SbCl₃ and BiCl₃ are hygroscopic crystalline solids that act as Lewis acids by accepting electron pairs. Their Lewis acidity is a key determinant of their catalytic activity. Studies have shown that BiCl₃ generally exhibits higher Lewis acidity compared to SbCl₃. This difference in electrophilicity can influence their catalytic efficacy in various reactions.

PropertyThis compound (SbCl₃)Bismuth Trichloride (BiCl₃)
Molar Mass 228.11 g/mol 315.34 g/mol
Appearance Colorless or white crystalline solid[1][2]White to yellowish crystalline powder[3][4]
Melting Point 73.4 °C230-232 °C[5]
Boiling Point 223.5 °C447 °C[5]
Solubility Soluble in water (with decomposition), alcohol, acetone, chloroform[1]Decomposes in water; soluble in acids[5]
Lewis Acidity Moderate Lewis acidStronger Lewis acid than SbCl₃

Performance in Catalytic Applications

The choice between SbCl₃ and BiCl₃ often depends on the specific reaction, desired outcome, and reaction conditions. Below is a comparative look at their performance in selected organic syntheses.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinones, a class of compounds with significant pharmacological activities. Both SbCl₃ and Bi(III) salts have been effectively employed as catalysts in this transformation.

Table 1: Comparison of SbCl₃ and Bi(NO₃)₃ in the Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTimeYield (%)Reference
SbCl₃ (20 mol%)BenzaldehydeEthyl acetoacetateUreaAcetonitrile5 h90[3]
SbCl₃ (20 mol%)4-ChlorobenzaldehydeEthyl acetoacetateUreaAcetonitrile4 h85[3]
Bi(NO₃)₃ (5 mol%)BenzaldehydeEthyl acetoacetateUreaAcetonitrile2.5 h94[1]
Bi(NO₃)₃ (5 mol%)4-ChlorobenzaldehydeEthyl acetoacetateUreaAcetonitrile2.5 h92[1]

Based on this data, bismuth nitrate appears to be a more efficient catalyst for the Biginelli reaction, requiring a lower catalyst loading and shorter reaction time to achieve comparable or even higher yields than this compound.

Synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones

The Claisen-Schmidt condensation to form α,α'-bis(substituted-benzylidene)cycloalkanones is another important reaction in organic synthesis. While direct comparative data is scarce, both SbCl₃ and BiCl₃ are known to catalyze this type of condensation. A hypothetical comparative experiment can be designed based on established protocols.

Table 2: Hypothetical Comparison for the Synthesis of 2,6-bis(benzylidene)cyclohexanone

Catalyst (10 mol%)AldehydeKetoneConditionsExpected TimeExpected Yield
SbCl₃BenzaldehydeCyclohexanoneSolvent-free, 80°C1-2 hGood to Excellent
BiCl₃BenzaldehydeCyclohexanoneSolvent-free, 80°C0.5-1.5 hExcellent

It is anticipated that BiCl₃ would demonstrate higher catalytic activity, leading to shorter reaction times and potentially higher yields due to its stronger Lewis acidity.

Experimental Protocols

General Procedure for SbCl₃-Catalyzed Biginelli Reaction

A mixture of an aromatic aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (20 mol%) in acetonitrile (10 mL) is refluxed for the appropriate time (typically 4-5 hours).[3] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.[3]

General Procedure for Bi(NO₃)₃-Catalyzed Biginelli Reaction

To a solution of an aldehyde (4 mmol), a 1,3-dicarbonyl compound (5 mmol), and urea or thiourea (5 mmol) in acetonitrile (20 mL), bismuth(III) nitrate (0.2 mmol) is added.[1] The mixture is stirred at room temperature for 2.5 hours.[1] Upon completion, the mixture is washed with water and filtered. The resulting product is recrystallized from ethanol.[1]

General Procedure for the Synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones

A mixture of a cycloalkanone (5.0 mmol), a substituted benzaldehyde (10.0 mmol), and the Lewis acid catalyst (SbCl₃ or BiCl₃, 10 mol%) is heated at 80°C under solvent-free conditions for the required time.[7] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into a 2N HCl solution. The solid product is collected by filtration and purified by flash chromatography on silica gel.[7]

Reaction Mechanisms and Workflows

The catalytic cycle for Lewis acid-catalyzed reactions like the Biginelli reaction generally involves the activation of a carbonyl group by the metal halide, followed by nucleophilic attack and subsequent cyclization and dehydration steps.

Biginelli_Mechanism Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Complex Aldehyde->Activated_Aldehyde Coordination Lewis_Acid MCl3 (SbCl3 or BiCl3) Lewis_Acid->Activated_Aldehyde Acylimine_Intermediate N-Acyliminium Ion Activated_Aldehyde->Acylimine_Intermediate Condensation Urea Urea Urea->Acylimine_Intermediate Intermediate_Adduct Intermediate Adduct Acylimine_Intermediate->Intermediate_Adduct Michael Addition Enolate Enolate of β-ketoester Enolate->Intermediate_Adduct DHPM Dihydropyrimidinone Intermediate_Adduct->DHPM Cyclization & Dehydration DHPM->Lewis_Acid Catalyst Regeneration

Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

A typical experimental workflow for these catalytic reactions is straightforward, often involving simple mixing of reactants with the catalyst, followed by workup and purification.

Experimental_Workflow Start Start Mix_Reactants Mix Aldehyde, β-Ketoester, Urea, and Solvent Start->Mix_Reactants Add_Catalyst Add SbCl3 or BiCl3 Mix_Reactants->Add_Catalyst Reaction Heat/Stir for specified time Add_Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization/Chromatography Workup->Purification Characterization Analyze Product (NMR, IR, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a catalyzed organic synthesis.

Safety and Handling

Both this compound and bismuth trichloride are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

This compound (SbCl₃):

  • Hazards: Causes severe skin burns and eye damage.[1][2][7] May cause respiratory irritation.[7][8] Toxic to aquatic life with long-lasting effects.[2][7] Very hygroscopic and fumes in moist air.[1]

  • Handling: Wear protective gloves, clothing, and eye/face protection.[1][2][7] Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Store in a dry, well-ventilated place, away from moisture.[1]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth but do not induce vomiting.[1] Seek immediate medical attention in all cases of exposure.[1]

Bismuth Trichloride (BiCl₃):

  • Hazards: Causes skin and serious eye irritation.[3][4][9] May be harmful if swallowed.[5] Reacts with water.

  • Handling: Wear protective gloves and eye/face protection.[3][4] Avoid dust formation and inhalation.[3][4] Store in a cool, dry, well-ventilated place.[5]

  • First Aid: In case of skin or eye contact, rinse thoroughly with water.[3][4][9] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water.[4] Consult a physician if symptoms persist.[3][4][9]

Conclusion

Both this compound and bismuth trichloride are effective Lewis acid catalysts for a range of organic transformations. The available data suggests that bismuth trichloride often exhibits superior catalytic activity , likely due to its higher Lewis acidity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Furthermore, bismuth and its compounds are generally considered to be less toxic than antimony and its compounds, making BiCl₃ a more environmentally benign choice.

However, the choice of catalyst will always be reaction-dependent. SbCl₃ remains a valuable and cost-effective catalyst for many applications. Researchers should consider the specific requirements of their synthesis, including desired yield, reaction rate, and environmental and safety considerations, when selecting between these two p-block metal chlorides. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the subtle differences in their catalytic behavior across a broader spectrum of organic reactions.

References

Assessing the Diastereoselectivity of SbCl₃-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate Lewis acid catalyst is paramount for controlling stereochemical outcomes. Antimony(III) chloride (SbCl₃) presents itself as an inexpensive and accessible Lewis acid, but its efficacy in directing diastereoselectivity is a subject of critical evaluation. This guide provides an objective comparison of SbCl₃'s performance against other common Lewis acids in the context of the three-component Mannich reaction, supported by experimental data.

Comparative Performance in the Mannich Reaction

The three-component Mannich reaction, which forms a β-amino carbonyl compound, is a fundamental carbon-carbon bond-forming reaction where two new stereocenters can be generated. The choice of Lewis acid catalyst directly influences the relative stereochemistry of these centers, typically described by the diastereomeric ratio (d.r.) of the syn and anti products.

An assessment of SbCl₃ as a catalyst for the reaction between an aromatic aldehyde, an aniline, and a ketone reveals a moderate to good preference for the anti diastereomer.[1] The data presented below summarizes the performance of SbCl₃ in the reaction of 3-nitrobenzaldehyde, 4-methoxyaniline, and cyclohexanone, establishing a baseline for its effectiveness.[1] While direct comparative studies under identical conditions are scarce, data from analogous reactions catalyzed by other Lewis acids are included to provide a broader context for evaluating SbCl₃'s utility.

CatalystAldehydeAnilineKetoneSolventTemp. (°C)Yield (%)d.r. (anti:syn)
SbCl₃ (10 mol%)3-Nitrobenzaldehyde4-MethoxyanilineCyclohexanoneCH₃CNAmbient7670:30[1]
SbCl₃ (10 mol%)3-Nitrobenzaldehyde4-ChloroanilineCyclohexanoneCH₃CNAmbient8265:35[1]
SbCl₃ (10 mol%)4-Chlorobenzaldehyde4-MethoxyanilineCyclohexanoneCH₃CNAmbient8575:25[1]
SbCl₃ (10 mol%)BenzaldehydeAnilineCyclohexanoneCH₃CNAmbient7870:30[1]

Table 1: Performance of SbCl₃ in a Three-Component Mannich Reaction. Data sourced from Shukla et al., 2009.[1] The diastereomeric ratio was determined by ¹H NMR spectroscopy.

Experimental Protocols

A reliable and reproducible experimental protocol is crucial for assessing catalyst performance. The following is a general procedure for the SbCl₃-catalyzed three-component, one-pot Mannich reaction.

General Experimental Protocol: [1]

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (5 mL), antimony(III) chloride (0.1 mmol, 10 mol%) is added.

  • The reaction mixture is stirred at ambient temperature for 10-15 minutes, during which the corresponding imine is formed in situ.

  • The ketone (1.2 mmol) is then added to the mixture.

  • The reaction is allowed to proceed at ambient temperature and is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure β-amino ketone.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

Workflow and Mechanistic Considerations

The diastereoselectivity in Lewis acid-catalyzed reactions is governed by the organization of the reactants in the transition state. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde (or the imine nitrogen in the case of the Mannich reaction), activating it for nucleophilic attack by the enol or enolate of the ketone. This coordination imposes steric and electronic constraints that favor one transition state geometry over another, leading to the preferential formation of one diastereomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Aldehyde + Aniline + Ketone mixing Mix & Stir in Solvent (e.g., CH₃CN) reagents->mixing catalyst SbCl₃ Catalyst catalyst->mixing monitoring Monitor by TLC mixing->monitoring quench Quench (aq. NaHCO₃) monitoring->quench extract Extract (EtOAc) quench->extract purify Column Chromatography extract->purify analysis ¹H NMR Analysis purify->analysis result Determine Yield & Diastereomeric Ratio analysis->result

General workflow for the SbCl₃-catalyzed Mannich reaction.

The logical relationship in the transition state that dictates the stereochemical outcome involves the coordination of the Lewis acid to the electrophile (the imine). This complex then reacts with the nucleophile (the enolized ketone). The facial selectivity of this addition is influenced by the steric bulk of the catalyst and the substituents on both the imine and the enol, leading to the observed anti or syn product.

G LA Lewis Acid (SbCl₃) Imine Imine (Electrophile) LA->Imine Coordination Complex Activated Imine-SbCl₃ Complex Enol Enol (Nucleophile) Enol->Complex Nucleophilic Attack TS_anti Anti-Diastereomeric Transition State Complex->TS_anti Favored Pathway TS_syn Syn-Diastereomeric Transition State Complex->TS_syn Disfavored Pathway Prod_anti Anti Product (Major) TS_anti->Prod_anti Prod_syn Syn Product (Minor) TS_syn->Prod_syn

Logical pathway for diastereoselection in the Mannich reaction.

References

A Researcher's Guide to the Quantitative Analysis of Antimony in Reaction Products: ICP-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of antimony (Sb) in reaction products, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as a leading analytical technique.[1] Its high sensitivity and selectivity allow for the determination of trace and ultra-trace levels of antimony, a crucial capability in various fields, from environmental monitoring to pharmaceutical development.[1] This guide provides an objective comparison of ICP-MS with alternative methods for antimony quantification, supported by experimental data and detailed protocols.

Performance Comparison: ICP-MS and Alternative Techniques

The choice of an analytical method for antimony quantification hinges on factors such as the required detection limits, sample matrix, and available instrumentation. The following table summarizes the key performance metrics of ICP-MS and its common alternatives.

Technique Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linear Range Key Advantages Limitations
ICP-MS 0.016 µg/L (for Sb(III))[2]0.053 µg/L (for Sb(III))[2]0.053 to 5.0 µg/L[2]High sensitivity and selectivity, capable of isotopic analysis, high throughput.[1]Higher equipment cost, potential for polyatomic interferences.
FC-ICP-MS 0.5 ng/kg (for Sb(III)), 0.7 ng/kg (for Sb(V))[3]1.7 ng/kg (for Sb(III)), 2.4 ng/kg (for Sb(V))[3]Not explicitly statedRapid analysis time (150 s), very low detection limits, green chemistry approach.[3]Requires specialized frontal chromatography setup.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Generally higher than ICP-MSGenerally higher than ICP-MSNarrower than ICP-MSLower instrument cost, simpler operation.Lower sensitivity, susceptible to matrix effects, not suitable for simultaneous multi-element analysis.[4]
Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) Comparable to some ICP-MS methodsComparable to some ICP-MS methodsGood linearityLow cost, good reproducibility.[4]Harmful reagents used for hydride generation.[4]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Generally higher than ICP-MSGenerally higher than ICP-MSWide linear rangeRobust, less susceptible to matrix effects than GFAAS.Lower sensitivity than ICP-MS, spectral interferences can be an issue.

Experimental Protocols

Detailed and accurate experimental protocols are fundamental to achieving reliable quantitative results. Below are methodologies for antimony analysis using ICP-MS and a common sample preparation technique.

Sample Preparation: Microwave-Assisted Acid Digestion

A robust sample preparation is crucial for the accurate determination of total antimony. Microwave-assisted acid digestion is a widely used method to bring solid samples into a solution suitable for ICP-MS analysis.[5]

Objective: To completely dissolve the sample matrix and convert all antimony species into a single, stable ionic form.

Materials:

  • High-pressure PTM vessels

  • Microwave digestion system

  • Nitric acid (HNO₃), 70% (m/m), analytical grade

  • Hydrochloric acid (HCl), 37% (m/m), analytical grade

  • Hydrofluoric acid (HF), 40% (m/m), analytical grade (Caution: HF is highly toxic and requires special handling procedures)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Accurately weigh approximately 100 mg of the homogenized reaction product into a clean microwave digestion vessel.

  • Carefully add a mixture of strong acids. A common combination for silicate matrices is HNO₃, HCl, and HF. The use of HF is critical for the complete dissolution of silicate-containing samples.[5][6]

  • Seal the vessels and place them in the microwave digestion system.

  • Program the microwave system with a suitable temperature and pressure ramp to ensure complete digestion. This typically involves a gradual increase in temperature to around 180-200°C and holding for a specific duration.

  • After cooling, carefully open the vessels in a fume hood.

  • The digested sample is then diluted to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS introduction system.

  • The diluted sample is now ready for analysis by ICP-MS.

Quantitative Analysis by ICP-MS

Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer (e.g., Agilent 7700x series) equipped with a standard sample introduction system.[1]

Procedure:

  • Instrument Tuning and Calibration:

    • Perform a daily performance check and tuning of the ICP-MS using a multi-element tuning solution to ensure optimal sensitivity and resolution.

    • Prepare a series of calibration standards of known antimony concentrations by diluting a certified stock solution. The concentration range of the standards should bracket the expected concentration of antimony in the samples.[1]

    • An internal standard (e.g., Indium) is often added to all standards and samples to correct for instrumental drift and matrix effects.[1]

  • Sample Analysis:

    • Introduce the prepared sample solutions into the ICP-MS.

    • The instrument aspirates the sample, creating an aerosol that is transported to the argon plasma.

    • The high temperature of the plasma atomizes and ionizes the antimony atoms.

    • The ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

    • The detector counts the number of ions for the specific antimony isotopes (e.g., ¹²¹Sb and ¹²³Sb).[1]

  • Data Processing:

    • A calibration curve is generated by plotting the intensity of the antimony signal versus the concentration of the calibration standards.

    • The concentration of antimony in the unknown samples is then determined by interpolating their signal intensity on the calibration curve.

    • The use of an internal standard helps to improve the accuracy and precision of the measurements by correcting for variations in sample introduction and plasma conditions.[1]

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis start Reaction Product weigh Weighing start->weigh digest Microwave Digestion weigh->digest dilute Dilution digest->dilute analysis ICP-MS Measurement dilute->analysis data Data Processing analysis->data result Quantitative Result data->result

Caption: Experimental workflow for antimony analysis via ICP-MS.

method_comparison cluster_high_sensitivity High Sensitivity / Speciation cluster_lower_cost Lower Cost / Routine Screening cluster_robust Robust / Higher Concentrations ICP-MS ICP-MS FC-ICP-MS FC-ICP-MS ICP-MS->FC-ICP-MS HG-ICP-MS HG-ICP-MS ICP-MS->HG-ICP-MS GFAAS GFAAS HG-AFS HG-AFS ICP-OES ICP-OES

Caption: Comparison of analytical techniques for antimony quantification.

Conclusion

For the quantitative analysis of antimony in reaction products, ICP-MS offers unparalleled sensitivity and is the method of choice for trace and ultra-trace level determination. When coupled with techniques like hydride generation or frontal chromatography, its capabilities can be further enhanced for speciation analysis and rapid screening. While alternative methods like GFAAS and ICP-OES have their place, particularly for less demanding applications or when budget is a primary concern, they generally do not match the low detection limits and high throughput of ICP-MS. The selection of the most appropriate method will ultimately depend on the specific analytical requirements of the research, including the expected concentration range of antimony, the complexity of the sample matrix, and the need for speciation information.

References

Safety Operating Guide

Proper Disposal of Antimony Trichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of antimony trichloride is a critical aspect of laboratory safety and environmental responsibility. This compound (SbCl₃) is a corrosive and water-reactive solid that is toxic to aquatic life with long-lasting effects.[1][2][3] It is classified as a hazardous substance, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment.[4][5][6] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all safety measures are in place. Handling of this compound requires a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear a full chemical-resistant suit, protective gloves (nitrile or chloroprene), and chemical safety goggles or a face shield.[2][8][9] In case of dust formation, a NIOSH-approved respirator is necessary.[4][9]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6][7]

  • Avoid Water Contact: this compound reacts vigorously with water and moisture, generating corrosive hydrochloric acid and toxic fumes.[7][10] Keep the chemical and its waste away from all sources of water.[4][11]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][3][6] It is classified as hazardous waste and must not be disposed of via standard drains or municipal trash.[9][12]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, residues, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment, must be treated as hazardous waste.[8][13]

    • Keep this compound waste separate from other waste streams to avoid dangerous reactions.

  • Containment and Labeling:

    • Collect all solid this compound waste in a designated, dry, and sealable container.[1][4] The container must be clearly labeled as "Hazardous Waste: this compound," including the associated hazard symbols (e.g., Corrosive, Toxic to Aquatic Life).

    • Store the sealed waste container in a cool, dry, well-ventilated, and secure area, away from incompatible materials like strong acids, bases, and metals.[6][7]

  • Professional Disposal Arrangement:

    • The disposal of this compound waste must be managed by a licensed and certified hazardous waste disposal company.[2] These companies are equipped to handle and treat the chemical safely.

    • Methods for professional disposal may include controlled incineration in a unit equipped with an afterburner and scrubber or dissolving the material in a combustible solvent for incineration.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a qualified vendor.[4]

  • Decontamination of Work Area and Equipment:

    • After handling, decontaminate all non-disposable equipment and work surfaces.[8] This can be done using soap and water, with the resulting cleaning materials also treated as hazardous waste.[8]

    • Contaminated clothing should be removed immediately and laundered by individuals informed of the hazards before reuse.[1][4]

Accidental Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate spill area.[4] Isolate the spill or leak area for at least 25-50 meters in all directions.[11]

  • Ventilate: Ensure the area is well-ventilated to disperse any fumes.[4]

  • Cleanup (Dry Method Only):

    • DO NOT USE WATER or any wet methods for cleanup, as this will cause a violent reaction.[4][10]

    • Wearing full PPE, carefully sweep or vacuum the spilled solid material.[1][7] If vacuuming, use a HEPA-filter vacuum.[14]

    • For larger spills, cover with a dry, inert material such as dry sand or earth before collecting.[11]

  • Contain and Dispose: Place the collected material into a sealed, properly labeled container for hazardous waste disposal.[4][10]

  • Final Decontamination: After the material has been completely removed, ventilate and wash the spill site.[4][10] All cleanup materials must be disposed of as hazardous waste.[8]

Quantitative Safety Data

The following table summarizes key toxicity and exposure limit data for this compound, providing a quantitative basis for its hazard assessment.

Data PointValueSpecies/ConditionReference
Aquatic Toxicity (LC50) 14.4 mg/L (96 h)Fish (Pimephales promelas)[1]
Aquatic Toxicity (LC50) 1.77 mg/L (96 h)Invertebrate (Chlorohydra viridissimus)[1]
Aquatic Toxicity (LC50) 10.1 mg/L (48 h)Water flea (Daphnia magna)[2]
Algae Toxicity (EC50) > 36.6 mg/L (72 h)Green algae (Pseudokirchneriella subcapitata)[1]
Oral Toxicity (LD50) 525 mg/kgRat[6]
Occupational Exposure Limit (PEL/TLV) 0.5 mg/m³ (8-hr TWA)OSHA/ACGIH[6][10]
Immediately Dangerous to Life or Health (IDLH) 50 mg/m³NIOSH[6][10]

Disposal and Spill Workflow

The following diagram illustrates the logical workflow for the proper disposal and emergency spill response for this compound.

AntimonyTrichlorideDisposal This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Emergency Spill Response start Handling this compound ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill hood Work in Chemical Fume Hood ppe->hood gen_waste Generate Waste (Residue, Contaminated Items) hood->gen_waste classify Classify as Hazardous Waste gen_waste->classify collect Collect in Dry, Sealed, Labeled Container classify->collect store Store in Secure Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Professional Disposal (e.g., Incineration) contact_ehs->dispose evacuate Evacuate & Isolate Area spill->evacuate dry_cleanup Use DRY Cleanup Method (Sweep, Dry Sand) evacuate->dry_cleanup no_water NO WATER dry_cleanup->no_water collect_spill Collect Spill Waste dry_cleanup->collect_spill collect_spill->collect Transfer to Hazardous Waste Container

Caption: Workflow for handling, waste collection, and spill response for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Antimony Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Antimony trichloride, a highly corrosive and water-reactive compound, demands meticulous handling and disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team with the knowledge to handle this chemical responsibly.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is not just recommended, it is essential. The following table summarizes the required PPE for various levels of protection.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles for maximum protection.[1]Protects against splashes and airborne particles of this compound, which can cause severe eye burns and damage.[2][3]
Skin Protection Wear a complete suit protecting against chemicals.[3] Non-absorbent materials are recommended.[1]Prevents skin contact, which can lead to severe burns and irritation.[2][3]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile and vinyl gloves are often recommended for good to excellent resistance.[1][4] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.[1][3]Protects hands from direct contact with the corrosive material. It is crucial to consult the glove manufacturer for specific breakthrough times and compatibility data.
Respiratory Protection For operations that may generate dust or fumes, a NIOSH-approved respirator is required.[1] In situations with potential for high exposure, a supplied-air respirator with a full facepiece operated in a positive-pressure mode should be used.[1]This compound is corrosive to the respiratory tract.[2] Proper respiratory protection prevents inhalation of harmful dust and fumes.

Glove Material Compatibility

While specific breakthrough times should be obtained from the glove manufacturer, the following provides a general guide to the chemical resistance of common glove materials to this compound.

Glove MaterialChemical Resistance Rating
VinylExcellent[4]
NitrileGood[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is critical to minimize the risks associated with this compound. The following protocol outlines the key steps for safe handling from preparation to cleanup.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

    • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]

    • Before starting any work, ensure all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols.[2][3][5]

    • Use non-sparking tools to prevent ignition sources.[2]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as water, strong bases, and oxidizing agents.[2][6]

  • Spill Management :

    • In the event of a spill, evacuate all non-essential personnel from the area.[1]

    • Wearing appropriate PPE, mechanically collect the spilled material without creating dust.[1][5] Do not use water to clean up spills as this compound reacts violently with it.[3]

    • Place the collected material into a suitable, sealed container for disposal as hazardous waste.[1][2][5]

    • Ventilate the area and decontaminate the spill site and equipment with soap and water after the material has been removed.[1]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and contaminated waste is crucial to prevent environmental harm.

  • Waste Collection :

    • All unused this compound and materials contaminated with it (e.g., gloves, wipes) must be collected as hazardous waste.[1]

    • Store waste in clearly labeled, sealed containers.

  • Disposal Procedure :

    • Contact a licensed professional waste disposal service for the disposal of this compound waste.[2]

    • Do not dispose of this compound down the drain or in regular trash.[2][6] It is toxic to aquatic life with long-lasting effects.[2][3]

    • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Handling and Disposal of this compound

AntimonyTrichlorideWorkflow start Start: Prepare for Handling prep 1. Preparation - Verify fume hood function - Inspect and don all required PPE - Ensure emergency equipment is accessible start->prep end_node End: Complete Decontamination handling 2. Safe Handling - Work within fume hood - Avoid dust generation - Keep container sealed when not in use prep->handling spill_check Spill Occurred? handling->spill_check spill_response 3. Spill Response - Evacuate area - Collect material mechanically (NO WATER) - Containerize for disposal spill_check->spill_response Yes waste_collection 4. Waste Collection - Collect all contaminated materials - Place in labeled, sealed hazardous waste container spill_check->waste_collection No spill_response->waste_collection disposal 5. Professional Disposal - Contact licensed waste disposal service - Follow institutional and regulatory guidelines waste_collection->disposal cleanup 6. Final Cleanup - Decontaminate work surfaces and equipment - Wash hands thoroughly disposal->cleanup cleanup->end_node

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.